1,1,3,3-Tetrachloropropane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1653-17-4 |
|---|---|
Molecular Formula |
C3H4Cl4 |
Molecular Weight |
181.9 g/mol |
IUPAC Name |
1,1,3,3-tetrachloropropane |
InChI |
InChI=1S/C3H4Cl4/c4-2(5)1-3(6)7/h2-3H,1H2 |
InChI Key |
AHAFJAUUVOYKFU-UHFFFAOYSA-N |
SMILES |
C(C(Cl)Cl)C(Cl)Cl |
Canonical SMILES |
C(C(Cl)Cl)C(Cl)Cl |
Synonyms |
1,1,3,3-Tetrachloropropane |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Physical Properties of 1,1,3,3-Tetrachloropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetrachloropropane is a halogenated hydrocarbon with the chemical formula C₃H₄Cl₄. As one of the several structural isomers of tetrachloropropane, its specific arrangement of chlorine atoms on the propane (B168953) backbone dictates its unique physical and chemical properties. This technical guide provides a comprehensive overview of the core physical properties of this compound, details relevant experimental methodologies, and presents a visual representation of its synthesis workflow. This information is critical for its application in research, chemical synthesis, and drug development.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₄Cl₄ | [1][2] |
| Molecular Weight | 181.9 g/mol | [1] |
| Boiling Point | 162 °C | [3] |
| Melting Point | Data not readily available | |
| Density | Data not readily available | |
| Refractive Index | Data not readily available | |
| Solubility in Water | Data not readily available |
Experimental Protocols
The determination of the physical properties of a chemical compound like this compound relies on established experimental protocols. While specific experimental details for this compound are not extensively published, the following sections describe standard methodologies that are broadly applicable.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point of a small sample of a liquid is the Thiele tube method.
Apparatus:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating source (e.g., Bunsen burner)
-
Heat transfer fluid (e.g., mineral oil)
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
The assembly is placed in a Thiele tube containing a heat transfer fluid, ensuring the sample is below the fluid level.
-
The side arm of the Thiele tube is gently heated, causing the fluid to circulate and heat the sample evenly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is stopped, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. A standard method for determining the melting point of a crystalline solid is using a melting point apparatus.[4][5][6][7][8]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (open at one end)
-
Sample of the solid organic compound
Procedure:
-
A small amount of the finely powdered solid is packed into the open end of a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).[4]
Determination of Refractive Index
The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and can be used to identify a substance and assess its purity. An Abbe refractometer is a common instrument for this measurement.
Apparatus:
-
Abbe refractometer
-
Dropper or pipette
-
Sample of the liquid
-
Constant temperature water bath (optional but recommended for high precision)
Procedure:
-
The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.
-
A few drops of the liquid sample are placed on the surface of the measuring prism.
-
The prisms are closed and locked. If a constant temperature water bath is used, it is allowed to circulate to bring the sample to the desired temperature.
-
The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.
-
The dispersion correction knob is adjusted to eliminate any color fringe from the field of view.
-
The refractometer knob is turned to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
The refractive index is read directly from the instrument's scale.
Synthesis Workflow of this compound
The synthesis of this compound can be achieved through a multi-step process. A plausible route involves the radical addition of carbon tetrachloride to vinylidene chloride, which forms an intermediate, 1,1,1,3,3-pentachloropropane. This intermediate then undergoes a selective reduction to yield the final product, this compound.
References
- 1. This compound | C3H4Cl4 | CID 10954145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound [stenutz.eu]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. pennwest.edu [pennwest.edu]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
Elucidating the Molecular Architecture of 1,1,3,3-Tetrachloropropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical structure elucidation of 1,1,3,3-tetrachloropropane. Through a combination of spectroscopic data, detailed experimental protocols, and logical workflow visualizations, this document serves as a comprehensive resource for understanding the molecular characteristics of this halogenated hydrocarbon.
Chemical Identity and Properties
This compound is a chlorinated derivative of propane (B168953) with the chemical formula C₃H₄Cl₄.[1] Its structure is characterized by a three-carbon backbone with two chlorine atoms attached to the first and third carbon atoms.[1] The central carbon atom is bonded to two hydrogen atoms, resulting in a symmetrical molecule.[1] This arrangement distinguishes it from its various structural isomers, such as 1,1,1,3-tetrachloropropane (B89638) and 1,2,2,3-tetrachloropropane. The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃H₄Cl₄ |
| Molecular Weight | 181.88 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1653-17-4 |
| InChIKey | AHAFJAUUVOYKFU-UHFFFAOYSA-N |
| Canonical SMILES | ClC(Cl)CC(Cl)Cl |
Spectroscopic Data for Structural Confirmation
The elucidation of the structure of this compound relies on a suite of analytical techniques that probe the molecule's atomic composition and connectivity. The following sections detail the expected outcomes from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Due to the symmetrical nature of this compound, its NMR spectra are relatively simple and highly informative.
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to exhibit two signals, corresponding to the two distinct proton environments in the molecule.[1] The methine protons (-CHCl₂) and the methylene (B1212753) protons (-CH₂-) will appear as triplets due to spin-spin coupling with their respective neighbors.[1]
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is expected to show two distinct signals, reflecting the two different types of carbon atoms present in the symmetrical structure.[1]
Predicted NMR Spectral Data [1]
| Nucleus | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~6.1 - 6.3 | Triplet | 2H | -CHCl₂ |
| ¹H | ~3.0 - 3.2 | Triplet | 2H | -CH₂- |
| ¹³C | Predicted Signal 1 | - | - | -CHCl₂ |
| ¹³C | Predicted Signal 2 | - | - | -CH₂- |
Note: The chemical shift values are approximate and can vary depending on the solvent and the spectrometer's operating frequency.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. For this compound, the presence of four chlorine atoms leads to a characteristic isotopic pattern in the mass spectrum, as chlorine has two abundant isotopes (³⁵Cl and ³⁷Cl).
The predicted key fragments in the mass spectrum of this compound are listed in the table below. The m/z values correspond to the ions containing only the ³⁵Cl isotope.
Predicted Mass Spectrometry Fragmentation Data [1]
| m/z (for ³⁵Cl isotope) | Possible Fragment Ion |
| 180 | [C₃H₄Cl₄]⁺ (Molecular Ion) |
| 145 | [C₃H₄Cl₃]⁺ (Loss of •Cl) |
| 109 | [C₃H₃Cl₂]⁺ (Loss of •Cl and HCl) |
| 83 | [CHCl₂]⁺ |
Note: Each fragment containing chlorine will exhibit a characteristic isotopic cluster pattern.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to be characterized by absorption bands corresponding to C-H and C-Cl bond stretching and bending vibrations.
Expected Infrared Absorption Regions
| Wavenumber Range (cm⁻¹) | Bond Vibration |
| 2950-3000 | C-H stretch |
| 1400-1450 | C-H bend (scissoring) |
| 650-850 | C-Cl stretch |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the structural elucidation of this compound.
NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR spectrometer (e.g., Bruker, 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial. Add a small drop of TMS as an internal standard.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12 ppm.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to approximately 220 ppm.
-
Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry Protocol
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., dichloromethane (B109758) or methanol)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent.
-
GC-MS Setup:
-
Set the GC oven temperature program to adequately separate the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.
-
Use a suitable capillary column (e.g., a non-polar DB-5ms column).
-
Set the injector temperature to 250°C and the transfer line temperature to 280°C.
-
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
Mass Spectrometer Settings:
-
Use electron ionization (EI) at 70 eV.
-
Scan a mass range of m/z 40-300.
-
-
Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to this compound. Examine the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
Infrared (IR) Spectroscopy Protocol
Objective: To obtain the IR spectrum of this compound.
Materials:
-
This compound sample
-
Fourier-transform infrared (FTIR) spectrometer
-
Salt plates (e.g., NaCl or KBr) or an attenuated total reflectance (ATR) accessory
Procedure (using salt plates):
-
Sample Preparation: Place a small drop of the neat liquid sample of this compound onto one salt plate.
-
Assembly: Place the second salt plate on top of the first, creating a thin liquid film between them.
-
Spectrum Acquisition:
-
Place the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.
Visualizing the Elucidation Process and Molecular Structure
The following diagrams, generated using the DOT language, illustrate the logical workflow of the structure elucidation process and the final confirmed chemical structure of this compound.
References
An In-depth Technical Guide to the Spectroscopic Data of 1,1,3,3-Tetrachloropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for 1,1,3,3-Tetrachloropropane (CAS No. 1653-17-4). The information is compiled to assist in the identification, characterization, and analysis of this compound in various research and development settings.
Introduction
This compound is a halogenated alkane with the chemical formula C₃H₄Cl₄. Its symmetrical structure, with two chlorine atoms on the terminal carbons of the propane (B168953) chain, gives rise to distinct spectroscopic features.[1] Understanding these spectral characteristics is crucial for its unambiguous identification and for studying its chemical behavior.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Due to the molecule's symmetry, the NMR spectra are relatively simple and informative.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show two signals corresponding to the two distinct proton environments: the methine (-CHCl₂) and methylene (B1212753) (-CH₂-) protons. The signal for the methine protons is anticipated to appear as a triplet due to coupling with the adjacent methylene protons, while the methylene protons' signal should also be a triplet from coupling to the two methine protons.[1]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~6.0 - 6.5 | Triplet | -CHCl₂ |
| ~3.0 - 3.5 | Triplet | -CH₂- |
Note: These are predicted values and may vary based on the solvent and spectrometer frequency.
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is expected to display two signals, reflecting the two types of carbon atoms in the symmetrical molecule. The carbon atoms of the dichloromethyl groups (-CHCl₂) are chemically equivalent, as are the two carbons of the central methylene group (-CH₂-). The electronegative chlorine atoms cause a downfield shift in the signals of the carbons they are attached to.[1] A known experimental ¹³C NMR spectrum was acquired on a Bruker HX-90 instrument.[2]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~70 - 75 | -CHCl₂ |
| ~50 - 55 | -CH₂- |
Note: These are predicted values and may vary based on the solvent and spectrometer frequency.[1]
Infrared (IR) Spectroscopy
Table 3: Expected Infrared Absorption Regions for this compound
| Wavenumber (cm⁻¹) | Bond Vibration |
| 2950 - 3000 | C-H stretch |
| 1400 - 1450 | C-H bend (scissoring) |
| 1200 - 1300 | C-H bend (wagging) |
| 650 - 850 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry of this compound is characterized by the isotopic pattern of chlorine. With four chlorine atoms, the molecular ion peak will appear as a cluster of peaks (M, M+2, M+4, M+6, M+8) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The monoisotopic mass of the compound is 179.906711 Da.[3]
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 179/181/183/185/187 | [C₃H₄Cl₄]⁺ (Molecular Ion Cluster) |
| 145/147/149/151 | [C₃H₄Cl₃]⁺ |
| 111/113/115 | [C₃H₄Cl₂]⁺ |
| 83/85 | [CHCl₂]⁺ |
| 49/51 | [CH₂Cl]⁺ |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available in the public domain. However, general methodologies for analyzing chlorinated hydrocarbons are well-established.
NMR Spectroscopy
A general procedure for obtaining NMR spectra of a chlorinated propane like this compound would involve:
-
Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 300-600 MHz for ¹H NMR). Standard acquisition parameters would be set, including an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
A typical procedure for obtaining an FT-IR spectrum of a liquid sample like this compound is as follows:
-
Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: A Fourier Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the clean salt plates is recorded first.
-
Data Acquisition: The IR spectrum of the sample is then recorded over a standard range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the analysis of volatile chlorinated hydrocarbons.
-
Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, hexane) is prepared.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the compound from any impurities. The oven temperature is programmed to ensure good separation.
-
MS Detection: The eluent from the GC column is introduced into the ion source of a mass spectrometer (typically using electron ionization at 70 eV).
-
Data Acquisition and Analysis: The mass spectrum is recorded as the compound elutes from the GC column. The resulting mass spectrum is then analyzed for the molecular ion cluster and fragmentation pattern to confirm the identity of the compound.
Visualizations
Experimental Workflow for GC-MS Analysis
Caption: A typical workflow for the analysis of this compound using GC-MS.
NMR Signal Relationship
Caption: Spin-spin coupling relationship between protons in this compound.
References
An In-depth Technical Guide to 1,1,3,3-Tetrachloropropane (CAS: 1653-17-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential biological interactions of 1,1,3,3-tetrachloropropane. The information is curated for professionals in research and development, with a focus on data presentation and experimental context.
Core Chemical and Physical Properties
This compound is a chlorinated alkane with the molecular formula C₃H₄Cl₄.[1][2] Its structure is characterized by a three-carbon backbone with two chlorine atoms attached to the first and third carbon atoms.[3] This symmetrical arrangement of geminal dichloro groups at the ends of the molecule distinguishes it from its various structural isomers and dictates its specific chemical properties and reactivity.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1653-17-4 | [1][2] |
| Molecular Formula | C₃H₄Cl₄ | [1][2] |
| Molecular Weight | 181.87 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Boiling Point | 162 °C | [4] |
| Canonical SMILES | C(C(Cl)Cl)C(Cl)Cl | [1][2] |
| InChI Key | AHAFJAUUVOYKFU-UHFFFAOYSA-N | [1][2] |
| Monoisotopic Mass | 179.906711 Da | [2] |
| Heavy Atom Count | 7 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound was notably detailed in a 1951 publication by A. M. Whaley and H. W. Davis in the Journal of the American Chemical Society.[3][5] While specific contemporary protocols are not widely published, a general synthetic approach can be outlined based on established reactions in organochlorine chemistry. A plausible method involves the free-radical addition of carbon tetrachloride to vinyl chloride, a reaction known as the Kharasch addition, which typically yields a pentachlorinated propane (B168953) that can be subsequently modified.[6]
General Synthesis Workflow
The synthesis of chlorinated propanes often involves multi-step processes. For instance, the production of 1,1,1,3,3-pentachloropropane (B1622584) is achieved by reacting vinyl chloride with carbon tetrachloride in the presence of an iron powder catalyst and an organophosphate.[6] This product can then undergo further reactions to yield other chlorinated propanes.
Example Experimental Protocol for Synthesis
-
Reaction Setup: A reaction vessel is charged with vinyl chloride, carbon tetrachloride, iron powder, and an organophosphate (e.g., tributylphosphate).[6]
-
Reaction Conditions: The reaction, known as the Kharasch reaction, is typically conducted at temperatures ranging from 80°C to 125°C.[6]
-
Product Isolation and Purification: The resulting crude product stream containing 1,1,1,3,3-pentachloropropane can be purified using techniques such as distillation.[6] Further chemical modification would be required to obtain this compound.
Analytical Characterization Protocol
The identification and characterization of this compound and its isomers heavily rely on modern analytical techniques.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for separating and identifying individual chlorinated compounds.[3] It provides a unique retention time and a mass spectrum that serves as a molecular fingerprint.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for elucidating the precise structure and confirming the isomeric purity of the compound.[2][3]
Reactivity and Potential Applications
The chemical behavior of this compound is largely influenced by the two geminal dichloro groups at the ends of the propane chain.[3] These sites are reactive towards elimination and substitution reactions.[3]
Potential applications, while not extensively documented for this specific isomer, can be inferred from its structure. It could serve as a precursor in polymer chemistry for creating novel polymers with unique properties.[3] The reactive chlorine atoms offer sites for polymerization and modification.[3] Additionally, it could be explored as a crosslinking agent in materials science to enhance properties like thermal stability in polymers.[3]
Toxicological and Safety Information
Table 2: GHS Hazard Classifications for Structurally Similar Compounds
| Hazard Class | GHS Code | Description | Compound |
| Flammable liquids | H226 | Flammable liquid and vapour | 1,1,1,3-Tetrachloropropane |
| Acute toxicity, Oral | H302 | Harmful if swallowed | 1,1,1,3-Tetrachloropropane |
| Skin Irritation | H315 | Causes skin irritation | 1,1,1,3-Tetrachloropropane, 1,1,3,3-Tetrachloro-1-fluoropropane |
| Eye Irritation | H319 | Causes serious eye irritation | 1,1,1,3-Tetrachloropropane, 1,1,3,3-Tetrachloro-1-fluoropropane |
Note: This data is for related compounds and should be used for preliminary hazard assessment only. A comprehensive safety data sheet (SDS) for this compound should be consulted when available.
Handling and Safety Precautions
Based on the hazards associated with similar chlorinated hydrocarbons, the following handling precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]
-
Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[8] Suitable extinguishing media include dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
Putative Metabolic Pathways
There is no direct research on the metabolic pathways of this compound. However, the metabolism of the structurally similar and well-studied compound, 1,2,3-trichloropropane (B165214), can serve as a predictive model. The metabolism of 1,2,3-trichloropropane is known to involve cytochrome P450 (CYP) enzymes and glutathione (B108866) conjugation.[10]
A proposed metabolic pathway for this compound would likely involve two primary routes:
-
Oxidative Dechlorination: Mediated by CYP enzymes, this would involve the removal of chlorine atoms, potentially leading to the formation of reactive intermediates.
-
Glutathione Conjugation: This detoxification pathway would involve the nucleophilic displacement of a chlorine atom by glutathione, forming a conjugate that can be further metabolized and excreted.[10]
It is important to note that this proposed pathway is based on data from a related compound and would require experimental validation for this compound. The formation of reactive intermediates during metabolism is a key area for toxicological investigation, as such species can lead to cellular damage.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C3H4Cl4 | CID 10954145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|Research Chemical [benchchem.com]
- 4. This compound [stenutz.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. METHOD FOR MAKING 1,1,3,3-TETRACHLOROPROPENE | TREA [trea.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Conformational Landscape of 1,1,3,3-Tetrachloropropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth conformational analysis of 1,1,3,3-tetrachloropropane, a molecule of interest in synthetic chemistry and materials science. Understanding the spatial arrangement of its atoms is crucial for predicting its reactivity, physical properties, and potential interactions in larger molecular systems. This document summarizes key findings from experimental and computational studies, presenting data in a clear, comparative format and detailing the methodologies employed.
Rotational Isomerism in this compound
Due to rotation around the C-C single bonds, this compound can exist in several distinct spatial arrangements known as conformers or rotational isomers. Research has identified that in the liquid state at room temperature, this compound exists as a mixture of at least three, and possibly four, distinct conformers.[1] The primary experimental technique used to elucidate the gas-phase molecular structure of this compound has been gas-phase electron diffraction, often complemented by molecular mechanics calculations.[1][2]
The conformational preferences are largely governed by the steric and electrostatic interactions between the bulky chlorine atoms. A key factor in limiting the number of stable conformers is the avoidance of parallel (1:3) chlorine-chlorine interactions.[2]
Conformational Structures and Energetics
Molecular mechanics calculations have been employed to explore the potential energy surface of this compound, identifying four potential energy minima that correspond to different staggered rotational isomers.[1][2] The relative energies and key dihedral angles of these conformers are summarized below.
A diagram illustrating the conformational relationships and the process of their determination is presented below.
Figure 1: Workflow for the conformational analysis of this compound.
Quantitative Conformational Data
The following table summarizes the key structural parameters for the identified conformers of this compound as determined by molecular mechanics calculations.
| Parameter | Conformer I (C2) | Conformer II (C1) | Conformer III (Cs) | Conformer IV (C2v) |
| Relative Energy (kJ/mol) | 0.0 | 1.3 | 4.6 | 10.9 |
| Dihedral Angle C1-C2-C3-Cl5 (°) | 55.0 | 55.0 | 0.0 | 0.0 |
| Dihedral Angle Cl1-C1-C2-C3 (°) | 175.0 | 55.0 | 180.0 | 180.0 |
| Bond Angle C1-C2-C3 (°) | 114.0 | 114.0 | 114.0 | 114.0 |
| Bond Angle H-C-H (°) | 109.5 | 109.5 | 109.5 | 109.5 |
| Bond Angle Cl-C-Cl (°) | 110.0 | 110.0 | 110.0 | 110.0 |
| Bond Length C-C (Å) | 1.54 | 1.54 | 1.54 | 1.54 |
| Bond Length C-H (Å) | 1.09 | 1.09 | 1.09 | 1.09 |
| Bond Length C-Cl (Å) | 1.77 | 1.77 | 1.77 | 1.77 |
Data adapted from Braathen et al. (1979). Note: The original study provides a comprehensive list of structural parameters; this table presents a selection of key values.
The calculated conformational energies correctly order the conformers for most related halogenated propanes, although some discrepancies between observed and calculated values can exist for certain molecules.[2]
The relationship between the four identified conformers and their relative energy levels is depicted in the following diagram.
Figure 2: Relative energy levels of this compound conformers.
Experimental and Computational Protocols
Gas-Phase Electron Diffraction
The molecular structure of this compound in the gas phase was determined by electron diffraction. This technique involves firing a beam of electrons at the gaseous sample and analyzing the resulting diffraction pattern. The scattered electron intensity is a function of the internuclear distances in the molecule. By fitting a theoretical model of the molecular structure to the experimental data, precise measurements of bond lengths, bond angles, and the relative abundances of different conformers can be obtained.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy were used to study the vibrational modes of this compound. The spectra of the compound in its liquid and solid states were recorded. The presence of different conformers in the liquid phase leads to a more complex spectrum compared to the solid phase, where the molecule often crystallizes into a single conformation. By comparing the spectra at different temperatures and in different phases, vibrational frequencies can be assigned to specific conformers, providing further evidence for their existence and structure. For instance, in many halogenated propanes, the GG (gauche-gauche) conformation is found to be the most stable in the crystalline state at low temperatures.[2]
Molecular Mechanics Calculations
Molecular mechanics calculations were performed to model the conformational landscape of this compound. This computational method treats the molecule as a collection of atoms held together by springs (bonds). The potential energy of the molecule is calculated as a function of its geometry using a force field, which is a set of parameters that describe the energy cost of bond stretching, angle bending, and torsional rotations, as well as non-bonded interactions. By systematically rotating the C-C bonds and calculating the corresponding potential energy, a potential energy surface can be generated, and the low-energy conformations (energy minima) can be identified. These calculations provide valuable insights into the relative stabilities and geometries of the different conformers.
Conclusion
The conformational analysis of this compound reveals a complex interplay of steric and electrostatic interactions that govern its molecular structure. A combination of gas-phase electron diffraction, vibrational spectroscopy, and molecular mechanics calculations has provided a detailed picture of the four low-energy conformers. This fundamental understanding of its conformational preferences is essential for researchers and professionals working with this and related halogenated alkanes, as it directly influences the molecule's physical properties, chemical reactivity, and potential applications.
References
An In-depth Technical Guide to the Molecular Geometry of 1,1,3,3-Tetrachloropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular geometry of 1,1,3,3-tetrachloropropane, a halogenated alkane with significant structural complexity. This document details the conformational landscape of the molecule, the experimental and computational methodologies used to elucidate its structure, and presents key quantitative data derived from these studies.
Molecular Structure and Conformational Analysis
This compound (C₃H₄Cl₄) consists of a three-carbon propane (B168953) backbone with two chlorine atoms geminally substituted on both terminal carbons (C1 and C3). The central carbon (C2) is bonded to two hydrogen atoms. Due to the rotational freedom around the C1-C2 and C2-C3 single bonds, this compound exists as a mixture of several conformers at room temperature.[1]
The conformational preference of this compound is a subject of detailed study, with research indicating the presence of three or possibly four distinct conformers in the liquid state.[1] The predominant conformation in the gas phase is the GG form, where the C-Cl bonds are oriented parallel to the C-H bonds of the central methylene (B1212753) group.[1] The stability of these conformers is influenced by steric hindrance and electrostatic interactions between the bulky chlorine atoms. Molecular mechanics calculations have been employed to explore the potential energy surface of the molecule, identifying four potential energy minima corresponding to different staggered rotational isomers.[1]
Conformational Energy Landscape
Computational studies have quantified the energy differences and rotational barriers between the various conformers of this compound. These values are critical for understanding the dynamic equilibrium and the relative populations of each conformer at a given temperature.
| Parameter | Value Range |
| Energy Difference Between Conformers | 0.4 to 9.7 kcal mol⁻¹ |
| Torsional Barrier Heights | 1.6 to 13.7 kcal mol⁻¹ |
| Torsion Force Constants | 0.06 to 0.42 mdyn Å rad⁻² |
| Data sourced from molecular mechanics calculations.[1][2] |
Experimental and Computational Protocols
The determination of the molecular geometry of this compound relies on a combination of experimental techniques and computational modeling.
Gas-Phase Electron Diffraction (ED)
Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds.
Methodology:
-
A high-energy electron beam is directed through a gaseous sample of this compound.
-
The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern.
-
The resulting diffraction pattern, consisting of concentric rings, is recorded on a detector.
-
The radial distribution curve is obtained by a Fourier inversion of the scattered electron intensity data.
-
This curve provides information about the internuclear distances within the molecule, from which bond lengths and bond angles can be derived.[1]
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule, providing insights into its structure and the presence of different conformers.
Methodology:
-
IR Spectroscopy: An infrared spectrometer passes a beam of infrared light through the sample. The absorption of specific frequencies of light corresponds to the vibrational transitions of the molecule.
-
Raman Spectroscopy: A monochromatic laser beam is directed at the sample. The scattered light is collected and analyzed. The frequency shifts in the scattered light (Raman shifts) correspond to the vibrational modes of the molecule.
-
The spectra for this compound are recorded in both the liquid and solid phases at various temperatures.
-
By comparing the spectra, particularly the changes observed upon crystallization at low temperatures, specific vibrational bands can be assigned to different conformers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule, which can be used to infer conformational details.
Methodology:
-
A solution of this compound in a suitable deuterated solvent is placed in a strong magnetic field.
-
The sample is irradiated with radiofrequency pulses.
-
The absorption of energy by the hydrogen nuclei is detected and plotted as a spectrum.
-
The chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals provide information about the connectivity and relative orientation of the protons, which can be correlated with specific conformers.
Molecular Mechanics and Quantum Chemical Calculations
Computational methods are used to complement experimental data and to provide a theoretical framework for understanding the conformational preferences of this compound.
Methodology:
-
Molecular Mechanics: A classical mechanical model is used to calculate the potential energy of the molecule as a function of its geometry. This method is computationally efficient and is used to perform a broad search of the conformational space to identify stable conformers and estimate their relative energies and rotational barriers.
-
Quantum Chemistry (e.g., Density Functional Theory - DFT): These methods provide a more accurate description of the electronic structure of the molecule. Single-point energy calculations and geometry optimizations are performed for the conformers identified by molecular mechanics to obtain more reliable energies and geometric parameters.
Visualizations
The following diagrams illustrate the workflow for determining the molecular geometry of this compound and the relationships between its conformers.
References
Synthesis of 1,1,3,3-Tetrachloropropane from Pentachloropropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1,1,3,3-tetrachloropropane, with a primary focus on the dehydrochlorination of its pentachloropropane precursors. The predominant synthetic route leads to the formation of 1,1,3,3-tetrachloropropene, a closely related and often primary product of the dehydrochlorination reaction. This document outlines the key reaction pathways, experimental protocols, and quantitative data to support research and development in this area.
Introduction
This compound and its unsaturated analog, 1,1,3,3-tetrachloropropene, are valuable intermediates in organic synthesis. The synthesis of these compounds typically involves a two-step process: the formation of a pentachloropropane precursor followed by a dehydrochlorination reaction. The most common precursor, 1,1,1,3,3-pentachloropropane (B1622584), is synthesized via the radical addition of carbon tetrachloride to vinyl chloride, a reaction known as the Kharasch addition. Subsequent elimination of hydrogen chloride from the pentachloropropane yields the target tetrachloropropene.
Synthetic Pathways
The primary pathway for the synthesis of 1,1,3,3-tetrachloropropene involves two main steps:
-
Synthesis of 1,1,1,3,3-Pentachloropropane: This step is typically achieved through the Kharasch addition of carbon tetrachloride (CCl4) to vinyl chloride (CH2=CHCl) in the presence of a catalyst.
-
Dehydrochlorination of 1,1,1,3,3-Pentachloropropane: The elimination of a molecule of hydrogen chloride (HCl) from 1,1,1,3,3-pentachloropropane yields 1,1,3,3-tetrachloropropene. This reaction can be catalyzed by Lewis acids or promoted by bases.
While the dehydrochlorination of 1,1,1,3,3-pentachloropropane primarily yields 1,1,3,3-tetrachloropropene, the formation of other isomers such as E-1,3,3,3-tetrachloropropene and Z-1,3,3,3-tetrachloropropene can also occur.[1][2] A less common route involves the selective reduction of 1,1,1,3,3-pentachloropropane to afford this compound directly.[3]
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of 1,1,1,3,3-pentachloropropane and its subsequent dehydrochlorination.
Table 1: Synthesis of 1,1,1,3,3-Pentachloropropane via Kharasch Addition
| Parameter | Value | Reference |
| Reactants | Carbon Tetrachloride, Vinyl Chloride | [4][5] |
| Catalyst | Iron powder, Cuprous chloride | [4][5] |
| Co-catalyst/Solvent | Organophosphate (e.g., tributylphosphate), Acetonitrile | [4][5] |
| Reaction Temperature | 80 - 125 °C | [4] |
| Reaction Pressure | 0.5 - 1.0 MPa | [5] |
| Reaction Time | 5 - 8 hours | [5] |
| Yield | Up to 72% | [5] |
| Product Purity | Up to 98% | [5] |
Table 2: Dehydrochlorination of 1,1,1,3,3-Pentachloropropane to 1,1,3,3-Tetrachloropropene
| Parameter | Method 1: Lewis Acid Catalysis | Method 2: Base Promoted | Reference |
| Starting Material | 1,1,1,3,3-Pentachloropropane | 1,1,1,3,3-Pentachloropropane | [1][2][4] |
| Catalyst/Reagent | Ferric chloride (FeCl3) | Alkali metal halide (e.g., KF, CsF) | [1][2][4] |
| Solvent | None (neat) or reactive distillation | Amide (e.g., DMF) | [1][2][4] |
| Reaction Temperature | 60 - 160 °C (reactive distillation) | Ambient to elevated | [4] |
| Key Feature | Continuous removal of products | High conversion with fluoride (B91410) anions | [1][2][4] |
| Conversion | High | Close to 100% | [1][2] |
Experimental Protocols
The following are representative experimental protocols for the key transformations described.
Synthesis of 1,1,1,3,3-Pentachloropropane (Kharasch Addition)
This protocol is based on typical conditions for the iron-catalyzed addition of carbon tetrachloride to vinyl chloride.[4]
Materials:
-
Carbon tetrachloride (CCl4)
-
Vinyl chloride (CH2=CHCl)
-
Iron powder
-
Tributylphosphate
Procedure:
-
A reaction vessel is charged with carbon tetrachloride, iron powder, and tributylphosphate.
-
The vessel is sealed and vinyl chloride is introduced.
-
The reaction mixture is heated to a temperature between 80 °C and 125 °C.[4]
-
The reaction is maintained at this temperature with stirring for several hours until completion, which can be monitored by gas chromatography (GC).
-
After cooling, the crude product mixture contains 1,1,1,3,3-pentachloropropane.
Purification: The crude product can be purified by distillation. A flash tower operated at temperatures below 116 °C and under vacuum (0.02 to 0.07 atmospheres) can be used to remove ferric chloride, organophosphates, and other high-boiling components.[4] Further purification can be achieved through fractional distillation.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Dehydrochlorination of 1,1,1,3,3-Pentachlopropane promoted by fluoride - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 3. benchchem.com [benchchem.com]
- 4. METHOD FOR MAKING 1,1,3,3-TETRACHLOROPROPENE | TREA [trea.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Physical Properties of 1,1,3,3-Tetrachloropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known physical properties of 1,1,3,3-tetrachloropropane, with a focus on its boiling and melting points. The information herein is intended to support research and development activities where this compound is of interest.
Core Physical Properties
This compound is a halogenated hydrocarbon with the chemical formula C₃H₄Cl₄. Its physical characteristics are crucial for its handling, purification, and application in various chemical syntheses.
Data Presentation
The table below summarizes the key physical properties of this compound.
| Property | Value | Source |
| Boiling Point | 162 °C | [1] |
| Melting Point | Data not readily available in cited literature | |
| Molecular Weight | 181.88 g/mol | [1] |
| Chemical Formula | C₃H₄Cl₄ | [1] |
| CAS Number | 1653-17-4 |
Experimental Protocols for Physical Property Determination
The determination of boiling and melting points is fundamental to characterizing a chemical compound. The following are detailed methodologies for these key experiments.
Melting Point Determination
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small, dry sample of the crystalline solid is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Apparatus Assembly: A simple distillation apparatus is assembled. The distillation flask is filled to approximately two-thirds of its volume with this compound, and a few boiling chips are added to ensure smooth boiling.
-
Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.
-
Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, characterized by the continuous condensation of vapor on the thermometer bulb, is the boiling point of the liquid. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
Logical Relationships: Phase Transitions
The physical state of this compound is dependent on temperature. The following diagram illustrates the transitions between its solid, liquid, and gaseous phases.
Caption: State transitions of this compound.
References
An In-depth Technical Guide on the Historical Synthesis Methods for 1,1,3,3-Tetrachloropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical synthesis methods for 1,1,3,3-tetrachloropropane, a chlorinated hydrocarbon with applications as a chemical intermediate. The document details the primary synthetic routes, presents quantitative data in structured tables for comparative analysis, and provides detailed experimental protocols for key reactions. Furthermore, logical and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the processes involved.
Core Synthesis Pathways
Historically, the synthesis of this compound and its immediate precursors has been achieved through several key chemical reactions. The primary methods involve the addition of a carbon tetrachloride unit to a two-carbon olefin, followed by subsequent transformation steps. The two main historical routes are:
-
Telomerization of Ethylene with Carbon Tetrachloride: This free-radical addition reaction forms 1,1,1,3-tetrachloropropane, which can serve as a precursor.
-
Addition of Carbon Tetrachloride to Vinylidene Chloride: This pathway leads to the formation of 1,1,1,3,3-pentachloropropane (B1622584). A subsequent selective reduction is then required to yield this compound.[1]
-
Reaction of Carbon Tetrachloride with Vinyl Chloride: This method produces 1,1,1,3,3-pentachloropropane, a closely related compound.[2][3]
The following sections will delve into the specifics of these synthetic approaches, providing quantitative data and detailed experimental procedures.
Data Presentation: Reaction Parameters and Yields
The following tables summarize the quantitative data for the key historical synthesis methods of this compound precursors.
Table 1: Synthesis of 1,1,1,3-Tetrachloropropane via Telomerization of Ethylene and Carbon Tetrachloride
| Catalyst System | Co-Catalyst/Promoter | Temperature (°C) | Pressure | Molar Ratio (CCl₄:Ethylene) | Yield (%) | Reference |
| Iron (Fe) | Tributyl Phosphate | 85 - 150 | Not Specified | 1:1 to 3:1 | Not Specified | [4][5] |
| Iron Powder | Hexamethylphosphoramide | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| Iron Powder | (BuO)₃P | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| Iron Powder | (ClCH₂CH₂O)₃P | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| Iron Powder | Triphenylphosphate | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| Iron Powder | (PhO)₃P | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| Benzoyl Peroxide | None | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| tert-Butyl Perbenzoate | None | Not Specified | Not Specified | Not Specified | 78 (for BrCCl₃) | [7] |
Table 2: Synthesis of 1,1,1,3,3-Pentachloropropane from Carbon Tetrachloride and Vinyl Chloride
| Catalyst System | Co-Catalyst/Promoter | Temperature (°C) | Pressure (psig/MPa) | Molar Ratio (CCl₄:Vinyl Chloride) | Yield (%) | Selectivity (%) | Reference |
| Cuprous Chloride (CuCl) | n-Butylamine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| Cuprous Chloride (CuCl) | 2-Propylamine | Not Specified | Not Specified | Not Specified | 71 | Not Specified | [6] |
| Iron Powder | Tributylphosphate | 100 | Not Specified | Not Specified | Not Specified | 93 | [6] |
| Cuprous Chloride | Triethanolamine | 110 - 125 | 0.5 - 1.0 MPa | 1:0.3 to 1:0.4 | 72 | Not Specified | [3] |
| Cuprous Chloride | Not Specified | 90 - 130 | 0.1 - 1 MPa (N₂) | 1:0.2 to 1:0.4 | >70 | Not Specified | [8] |
Table 3: Synthesis of 1,1,1,3,3-Pentachloropropane from Carbon Tetrachloride and Vinylidene Chloride
| Catalyst System | Ligand/Amine | Temperature (°C) | Pressure | Reaction Time (h) | Notes | Reference |
| Copper(I) Chloride (CuCl) | Tributylamine | Not Specified | High Pressure | 6 - 12 | Performed in a stainless-steel autoclave.[1] | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the historical synthesis of this compound and its precursors.
Protocol 1: Synthesis of 1,1,1,3,3-Pentachloropropane via Radical Addition of Carbon Tetrachloride to Vinylidene Chloride[1]
-
Reaction Setup: A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, a thermocouple, a pressure gauge, and inlet/outlet valves is utilized.
-
Reactants:
-
Carbon tetrachloride (CCl₄)
-
Vinylidene chloride (CH₂=CCl₂)
-
Copper(I) chloride (CuCl)
-
Tributylamine (as an amine ligand)
-
-
Procedure:
-
The reactor is charged with carbon tetrachloride, copper(I) chloride, and tributylamine.
-
The reactor is sealed and the contents are heated with stirring.
-
Vinylidene chloride is then carefully introduced into the reactor.
-
The reaction is allowed to proceed for 6-12 hours, with progress monitored by GC-MS.
-
After completion, the reactor is cooled to room temperature, and any excess pressure is carefully released.
-
The crude 1,1,1,3,3-pentachloropropane is then ready for purification or subsequent reduction.
-
Protocol 2: Selective Reduction of 1,1,1,3,3-Pentachloropropane to this compound[1]
-
Reactants:
-
Crude 1,1,1,3,3-pentachloropropane
-
Silane-based reducing agent (e.g., triethylsilane)
-
Lewis acid catalyst (optional, depending on the specific silane (B1218182) used)
-
-
Procedure:
-
The crude 1,1,1,3,3-pentachloropropane is dissolved in a suitable solvent in a reaction flask.
-
The silane-based reducing agent is added to the solution.
-
The reaction mixture is stirred at a controlled temperature.
-
The progress of the reduction is monitored by analytical techniques such as GC-MS.
-
Upon completion, the reaction is quenched, and the this compound is isolated and purified, typically by distillation.
-
Protocol 3: Synthesis of 1,1,1,3,3-Pentachloropropane from Carbon Tetrachloride and Vinyl Chloride[6]
-
Catalyst Preparation:
-
A catalyst preparation tank equipped with an agitator is charged with approximately 10 kg of iron powder and 1.3 kg of carbon tetrachloride.
-
The mixture is heated to 100°C.
-
-
Reaction Procedure:
-
In a separate reactor, a mixture of carbon tetrachloride and the prepared catalyst is introduced.
-
119 g (1.9 moles) of vinyl chloride monomer is added to the reactor.
-
The reaction is carried out for 10 hours with an initial pressure of about 220 psig.
-
The resulting product mixture contains 1,1,1,3,3-pentachloropropane with byproducts such as CCl₃CH₂CHClCH₂CHCl₂ and CCl₃CHClCH₂Cl.
-
Mandatory Visualizations
The following diagrams illustrate the key reaction pathways and experimental workflows described in this guide.
Caption: Primary historical synthesis pathways to this compound.
Caption: Experimental workflow for 1,1,1,3,3-pentachloropropane synthesis.
Caption: Workflow for the selective reduction to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. METHOD FOR MAKING 1,1,3,3-TETRACHLOROPROPENE | TREA [trea.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US20080091053A1 - Process for the manufacture of 1,1,1,3,3-pentachloropropane - Google Patents [patents.google.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. CN104230648A - Preparation method for synthesizing 1,1,1,3,3-pentachloropropane by carbon tetrachloride - Google Patents [patents.google.com]
Thermodynamic Properties of 1,1,3,3-Tetrachloropropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known thermodynamic properties of 1,1,3,3-tetrachloropropane (CAS No. 1653-17-4). A thorough review of available literature and databases reveals a significant scarcity of experimentally determined thermodynamic data for this specific isomer. This document summarizes the limited available data, outlines standard experimental and computational methodologies for determining key thermodynamic parameters, and provides context regarding the challenges in obtaining such data for specific halogenated hydrocarbons. The primary aim is to equip researchers and professionals with a foundational understanding of the known properties and the necessary methodologies to pursue further experimental or computational characterization.
Introduction
This compound is a halogenated hydrocarbon with the chemical formula C₃H₄Cl₄. As with many chlorinated propanes, its thermodynamic properties are of interest in various fields, including chemical synthesis, environmental science, and materials science. These properties are fundamental to understanding the behavior of the substance, designing and optimizing chemical processes, and assessing its environmental fate and transport.
However, unlike its more commonly studied isomers such as 1,1,1,3-tetrachloropropane, there is a notable lack of comprehensive experimental thermodynamic data for the 1,1,3,3-isomer in publicly accessible databases and scientific literature. This guide addresses this data gap by presenting the available information and detailing the established methods for its determination.
Available Thermodynamic Data
A comprehensive search of scientific databases and literature has yielded limited quantitative thermodynamic data for this compound. The only experimentally determined physical property readily available is its boiling point.
Table 1: Physical Properties of this compound
| Property | Value | Units | Reference(s) |
| Boiling Point | 162 | °C | [1] |
It is important to note that other critical thermodynamic parameters such as the enthalpy of formation, standard entropy, heat capacity, vapor pressure as a function of temperature, and enthalpy of vaporization have not been experimentally determined and reported in the reviewed literature for this compound.
Methodologies for Determination of Thermodynamic Properties
Given the absence of extensive experimental data, this section outlines the standard methodologies that can be employed to determine the key thermodynamic properties of this compound. These methods are broadly applicable to organic and halogenated compounds.
Experimental Protocols
Combustion Calorimetry: The standard enthalpy of formation (ΔHf°) can be determined by combustion calorimetry.
-
Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (a "bomb"). The heat released during the combustion is absorbed by the surrounding water bath, and the temperature change is measured with high precision.
-
Apparatus: A bomb calorimeter, typically equipped with a platinum resistance thermometer for accurate temperature measurements.
-
Procedure:
-
A pellet of the liquid sample, often encapsulated in a gelatin capsule of known combustion energy, is placed in the bomb.
-
The bomb is sealed, filled with high-purity oxygen to a pressure of approximately 30 atm, and placed in a calorimeter can containing a known mass of water.
-
The initial temperature of the water is recorded over a period to establish a baseline.
-
The sample is ignited via an electrical fuse.
-
The temperature of the water is recorded until it reaches a maximum and then begins to cool.
-
The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).
-
Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpies of Transition: DSC is a versatile technique for measuring heat capacity (Cp) as a function of temperature, as well as the enthalpies of phase transitions (e.g., melting and boiling).[2][3][4][5][6]
-
Principle: DSC measures the difference in heat flow between a sample and a reference pan as they are subjected to a controlled temperature program.[2][4]
-
Apparatus: A differential scanning calorimeter.
-
Procedure for Heat Capacity:
-
An initial baseline is obtained by running the DSC with two empty pans.
-
A sapphire standard of known heat capacity is placed in the sample pan and the measurement is repeated.
-
The sapphire standard is replaced with the sample of this compound, and the measurement is performed again under identical conditions.
-
The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the sapphire standard, and the baseline.
-
Ebulliometry: This technique is used to accurately measure the boiling point of a liquid at different pressures, from which the vapor pressure curve and the enthalpy of vaporization (ΔHvap) can be determined.
-
Principle: An ebulliometer maintains a liquid at its boiling point by balancing the vapor pressure with a controlled external pressure.
-
Apparatus: A comparative ebulliometer, which allows for simultaneous measurement of the boiling temperature of the sample and a reference substance (often water) at the same pressure.[7]
-
Procedure:
-
The sample is placed in the ebulliometer and heated to boiling.
-
The system pressure is controlled and measured.
-
The boiling temperature of the sample is measured with a high-precision thermometer at various pressures.
-
The vapor pressure data can be fitted to an equation such as the Antoine equation.
-
The enthalpy of vaporization can be calculated from the vapor pressure data using the Clausius-Clapeyron equation.
-
Computational Methods
In the absence of experimental data, computational methods can provide valuable estimations of thermodynamic properties.
Group Contribution Methods: These methods estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule.[8]
-
Principle: The molecule is dissected into its constituent groups, and each group is assigned a pre-determined value for a specific thermodynamic property (e.g., heat of formation, heat capacity). The sum of these group values, with corrections for structural features, provides an estimate of the property for the entire molecule.
-
Application: Various group contribution schemes exist and can be used to predict properties like enthalpy of formation, entropy, and heat capacity for this compound. The accuracy of these methods depends on the availability of reliable group parameters, which are derived from experimental data of related compounds.
Logical Workflow for Thermodynamic Characterization
The following diagram illustrates a logical workflow for the comprehensive thermodynamic characterization of a compound like this compound, for which limited data is available.
Caption: Workflow for Thermodynamic Property Determination.
Conclusion
This technical guide highlights the significant lack of experimentally determined thermodynamic data for this compound. While a boiling point is reported, other crucial properties remain uncharacterized in the public domain. For researchers and professionals requiring these data for process design, safety analysis, or environmental modeling, experimental determination is necessary. The outlined methodologies, including calorimetry and ebulliometry, provide a robust framework for obtaining high-quality data. In parallel, computational methods such as group contribution can serve as valuable tools for initial estimations. The further characterization of this compound will contribute to a more complete understanding of the thermodynamic landscape of chlorinated hydrocarbons.
References
- 1. This compound [stenutz.eu]
- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 3. Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials [mdpi.com]
- 4. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ia801400.us.archive.org [ia801400.us.archive.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
The Versatility of 1,1,3,3-Tetrachloropropane in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetrachloropropane is a halogenated alkane that serves as a versatile C3 building block in organic synthesis. Its utility stems from the presence of two reactive dichloromethylene groups at the 1 and 3 positions, making it a valuable precursor for the synthesis of a variety of cyclic and heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazoles and cyclopropane (B1198618) derivatives, compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
I. Synthesis of Pyrazoles
This compound is a convenient precursor for malonaldehyde and its acetals, which are key intermediates in the Knorr pyrazole (B372694) synthesis. The reaction of a malonaldehyde equivalent with hydrazines provides a straightforward and efficient route to a wide range of substituted pyrazoles. These heterocyclic scaffolds are present in numerous pharmaceuticals exhibiting anti-inflammatory, antimicrobial, and anticancer properties.
Logical Workflow for Pyrazole Synthesis and Biological Relevance
Caption: Synthesis of pyrazoles from this compound and their biological activities.
Experimental Protocols
Protocol 1: Synthesis of Pyrazole from 1,1,3,3-Tetraethoxypropane (B54473) and Hydrazine Hydrate (B1144303)
This protocol is adapted from the general Knorr pyrazole synthesis, utilizing 1,1,3,3-tetraethoxypropane, which can be prepared from this compound.
Materials:
-
1,1,3,3-Tetraethoxypropane
-
Hydrazine hydrate
-
Glacial acetic acid
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,1,3,3-tetraethoxypropane (1 equivalent) and hydrazine hydrate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Quantitative Data
| Precursor (Malonaldehyde Equivalent) | Hydrazine | Product | Yield (%) | Reference |
| 1,1,3,3-Tetraethoxypropane | Hydrazine dihydrochloride | Pyrazole | 84 | |
| 1,1,3,3-Tetramethoxypropane | Hydrazine hydrate | Pyrazole | 84 |
II. Synthesis of Cyclopropane Derivatives
This compound can serve as a 1,3-dielectrophile in reactions with active methylene (B1212753) compounds to form cyclopropane derivatives. This transformation provides access to highly functionalized three-membered rings, which are valuable building blocks in organic synthesis.
Experimental Workflow for Cyclopropanation
Caption: General workflow for the synthesis of cyclopropane derivatives from this compound.
Experimental Protocols
Protocol 2: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate from 1,3-Dibromopropane (B121459) and Diethyl Malonate (Adapted for this compound)
This protocol describes the synthesis of a cyclopropane derivative from a 1,3-dihaloalkane and an active methylene compound. A similar approach can be envisioned for this compound, although the reactivity of the gem-dichloro groups may require optimization of reaction conditions.
Materials:
-
1,3-Dibromopropane (as a model for this compound's reactivity)
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
To the stirred solution, add diethyl malonate dropwise at room temperature.
-
After the addition is complete, add 1,3-dibromopropane dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into cold water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Quantitative Data for Related Cyclopropanations
| 1,3-Dihalopropane | Active Methylene Compound | Product | Yield (%) | Reference |
| 1,3-Dibromopropane | Diethyl malonate | Diethyl cyclopropane-1,1-dicarboxylate | ~65-75 | General procedure |
| 1,2-Dichloroethane | Diethyl malonate | Diethyl cyclopropane-1,1-dicarboxylate | Not directly applicable | [1] |
Conclusion
This compound is a valuable and versatile starting material in organic synthesis. Its ability to act as a precursor for malonaldehyde equivalents makes it a key component in the synthesis of biologically active pyrazoles. Furthermore, its 1,3-dielectrophilic nature holds promise for the construction of functionalized cyclopropane rings. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this readily available chlorinated propane (B168953) in the development of new chemical entities for pharmaceutical and other applications. Further investigation into the direct cyclopropanation reactions of this compound is warranted to expand its synthetic utility.
References
Application Notes and Protocols: 1,1,3,3-Tetrachloropropane as a Precursor for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,3,3-Tetrachloropropane is a halogenated hydrocarbon that, while not typically employed directly as a monomer in polymerization, holds significant potential as a precursor for the synthesis of various polymers. Its chemical structure, featuring two geminal dichloro groups at the 1 and 3 positions, allows for its conversion into polymerizable unsaturated monomers through dehydrochlorination. Furthermore, its tetrafunctional nature suggests theoretical applications as a crosslinking agent or as a monomer in polycondensation reactions. These application notes provide detailed protocols for the synthesis of polymers derived from this compound, focusing on a two-step approach involving monomer synthesis followed by polymerization. Theoretical protocols for its direct use in polycondensation and as a crosslinking agent are also presented.
Monomer Synthesis via Dehydrochlorination of this compound
The most viable route to utilizing this compound in polymer synthesis is through its dehydrochlorination to yield chlorinated propenes, which can then be polymerized. The reaction can be catalyzed by a Lewis acid or mediated by a base, potentially under phase-transfer conditions. The primary products expected are isomers of dichloropropene and/or dichloroallene.
Experimental Protocol: Representative Dehydrochlorination
This protocol is based on established methods for the dehydrochlorination of related chlorinated alkanes.
Materials:
-
This compound
-
Anhydrous ferric chloride (FeCl₃) or Sodium Hydroxide (B78521) (NaOH)
-
Phase-transfer catalyst (e.g., Aliquat® 336) (optional, for base-mediated reaction)
-
Anhydrous Toluene (for base-mediated reaction)
-
Nitrogen or Argon gas
-
Standard distillation glassware
-
Heating mantle with stirrer
Procedure (Lewis Acid Catalysis):
-
Set up a reactive distillation apparatus under a nitrogen atmosphere.
-
Charge the reaction flask with this compound.
-
Add the Lewis acid catalyst (e.g., FeCl₃) to the reaction flask.
-
Heat the mixture to the desired reaction temperature while stirring.
-
Continuously remove the dichloropropene/dichloroallene products and hydrogen chloride (HCl) gas from the reaction zone via distillation.
-
The collected organic phase can be further purified by fractional distillation.
Procedure (Base-Mediated Phase-Transfer Catalysis):
-
To a round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add this compound, toluene, and the phase-transfer catalyst.
-
Slowly add a concentrated aqueous solution of sodium hydroxide to the stirred mixture.
-
Heat the reaction mixture to the specified temperature and monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, cool the mixture, separate the organic and aqueous layers.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting monomer mixture can be purified by vacuum distillation.
| Parameter | Lewis Acid Catalysis (Representative) | Base-Mediated PTC (Representative) |
| Catalyst | Ferric Chloride (FeCl₃) | Aliquat® 336 |
| Catalyst Loading | 100 - 1500 ppmw | < 1 mol% |
| Solvent | None (Neat) | Toluene |
| Base | None | 50% aq. NaOH |
| Temperature | 80 - 120 °C | 60 - 90 °C |
| Pressure | 100 - 380 mm Hg | Atmospheric |
| Reaction Time | 2 - 6 hours | 4 - 8 hours |
| Typical Conversion | > 90% | > 95% |
| Primary Products | 1,3-dichloro-1-propene, HCl | 1,3-dichloro-1-propene isomers |
Table 1: Representative Reaction Conditions for the Dehydrochlorination of this compound. Conditions are based on analogous reactions of isomers.
Polymerization of Dehydrochlorinated Monomers
The resulting mixture of 1,3-dichloro-1-propene isomers can undergo polymerization, typically through a free-radical mechanism, to produce poly(1,3-dichloropropene).
Experimental Protocol: Representative Radical Polymerization
Materials:
-
1,3-Dichloro-1-propene (from dehydrochlorination)
-
Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide)
-
Anhydrous solvent (e.g., Toluene or Benzene)
-
Nitrogen or Argon gas
-
Polymerization vessel (e.g., Schlenk tube or sealed ampoule)
-
Precipitating solvent (e.g., Methanol)
Procedure:
-
Purify the 1,3-dichloro-1-propene monomer by vacuum distillation to remove any inhibitors.
-
In a polymerization vessel, dissolve the monomer and the radical initiator in the anhydrous solvent.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Seal the vessel under vacuum or an inert atmosphere.
-
Place the vessel in a preheated oil bath at the desired polymerization temperature and stir.
-
Allow the polymerization to proceed for the specified time.
-
Cool the reaction and open the vessel.
-
Precipitate the polymer by pouring the viscous solution into a large excess of a non-solvent like methanol.
-
Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.
| Parameter | Representative Conditions |
| Initiator | AIBN |
| Initiator Conc. | 0.1 - 1.0 mol% |
| Monomer Conc. | 2 - 5 M in Toluene |
| Temperature | 60 - 80 °C |
| Reaction Time | 12 - 48 hours |
| Polymer Appearance | White to off-white powder |
| Solubility | Soluble in chlorinated solvents, THF |
Table 2: Representative Conditions for Radical Polymerization of 1,3-Dichloro-1-propene.
Theoretical Application: Polycondensation with Diols
Theoretically, this compound can act as a tetrafunctional monomer in a polycondensation reaction with diols to form crosslinked polyethers. The reaction would proceed via nucleophilic substitution.
Theoretical Experimental Protocol: Polycondensation with Bisphenol A
Materials:
-
This compound
-
Bisphenol A
-
Sodium Hydroxide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nitrogen or Argon gas
Procedure:
-
In a three-necked flask under an inert atmosphere, dissolve Bisphenol A in anhydrous DMSO.
-
Add powdered sodium hydroxide to the solution to form the bisphenoxide.
-
Heat the mixture to 50-60 °C to ensure complete formation of the alkoxide.
-
Slowly add this compound to the reaction mixture.
-
Raise the temperature to 100-130 °C and maintain for several hours. The formation of a gel indicates crosslinking.
-
Cool the reaction, and wash the resulting polymer gel extensively with water to remove salts, and then with methanol.
-
Dry the crosslinked polymer under vacuum.
| Parameter | Theoretical Conditions |
| Monomer Ratio (TCP:Diol) | 1:2 (for crosslinking) |
| Base | Sodium Hydroxide |
| Solvent | DMSO or DMF |
| Temperature | 100 - 130 °C |
| Reaction Time | 8 - 24 hours |
| Expected Product | Crosslinked Polyether |
Table 3: Theoretical Conditions for Polycondensation.
Theoretical Application: Crosslinking Agent
This compound can theoretically be used as a crosslinking agent for pre-formed polymers containing nucleophilic functional groups, such as polyamines or polyvinyl alcohol. The chlorine atoms would serve as reactive sites for covalent bond formation between polymer chains. The degree of crosslinking could be controlled by the stoichiometry of the tetrachloropropane added. This would be useful for modifying the mechanical and thermal properties of existing polymers, for instance, to increase their rigidity and solvent resistance.
Conclusion
While direct polymerization of this compound is not a common practice, its utility as a precursor for polymerizable monomers is a viable route for the synthesis of novel chlorinated polymers. The dehydrochlorination to 1,3-dichloro-1-propene followed by radical polymerization presents a clear pathway to poly(1,3-dichloropropene). The theoretical applications in polycondensation and as a crosslinking agent offer further avenues for research into new polymeric materials with potentially unique properties. The protocols and data provided herein serve as a foundational guide for researchers exploring the use of this versatile chlorinated precursor in polymer chemistry.
Application Notes and Protocols for 1,1,3,3-Tetrachloropropane in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,1,3,3-tetrachloropropane as a versatile C3 building block. This document details its application in the synthesis of fluorinated compounds, unsaturated intermediates, and heterocyclic scaffolds of interest in medicinal chemistry and materials science. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to facilitate its use in a research and development setting.
Synthesis of 1,1,3,3-Tetrachloro-1-fluoropropane (B1333438)
Application Note: this compound serves as a direct precursor to 1,1,3,3-tetrachloro-1-fluoropropane, a valuable intermediate for the introduction of fluorine into organic molecules. The introduction of fluorine can significantly alter the physical, chemical, and biological properties of a compound, making this a key transformation in the development of novel pharmaceuticals and materials.[1] The reaction proceeds via a halogen exchange (Swarts fluorination) reaction.[1]
Experimental Protocol: Swarts Fluorination of this compound [1]
-
Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus should be assembled under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture.
-
Reagents:
-
This compound
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅) (catalytic amount)
-
-
Procedure:
-
Antimony trifluoride and a catalytic amount of antimony pentachloride are placed in the flask and gently heated to form a molten salt mixture.
-
This compound is added dropwise from the dropping funnel to the heated catalyst mixture with vigorous stirring. The reaction is exothermic, and the temperature should be carefully controlled.
-
After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours to ensure the reaction goes to completion.
-
Reaction progress can be monitored by GC-MS analysis of aliquots.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
-
Purification: The crude 1,1,3,3-tetrachloro-1-fluoropropane is carefully distilled directly from the reaction mixture.
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Time | 2 - 4 hours | [1] |
| Product | 1,1,3,3-Tetrachloro-1-fluoropropane | [1] |
Reaction Pathway:
Dehydrochlorination to 1,1,3-Trichloropropene
Application Note: this compound can be dehydrochlorinated to yield 1,1,3-trichloropropene. This reaction is a key step in the synthesis of various fluorinated propenes, which are important monomers and refrigerants. The dehydrochlorination can be achieved under different conditions, including liquid-phase and vapor-phase reactions, often employing a catalyst.
Experimental Protocol: Liquid-Phase Dehydrochlorination of 1,1,1,3-Tetrachloropropane (B89638) (as an analogue)
While a specific protocol for this compound is not detailed in the search results, a procedure for its isomer, 1,1,1,3-tetrachloropropane, provides a valuable starting point.
-
Reaction Setup: A hastelloy shaker tube is used for this high-temperature, liquid-phase reaction.
-
Reagents:
-
1,1,1,3-Tetrachloropropane
-
-
Procedure:
-
40 grams of 1,1,1,3-tetrachloropropane is added to the hastelloy shaker tube.
-
The tube is sealed and heated to 175°C while shaking.
-
The reaction is allowed to proceed for six hours.
-
After six hours, the tube is cooled to room temperature, and HCl gas is carefully vented.
-
The remaining organic product mixture is washed with water.
-
-
Analysis: The product mixture can be analyzed by GC/MS to determine conversion and product distribution.
Quantitative Data for Dehydrochlorination of 1,1,1,3-Tetrachloropropane:
| Parameter | Value (Example 1) | Value (Example 2) | Reference |
| Starting Material | 1,1,1,3-Tetrachloropropane | 1,1,1,3-Tetrachloropropane | |
| Temperature | 175°C | 175°C | |
| Time | 6 hours | 2 hours | |
| Conversion | 95% | 71.5% | |
| Product | 1,1,3-Trichloroprop-1-ene | 1,1,3-Trichloroprop-1-ene | |
| Yield | 80.7% | 69.9% |
Reaction Pathway:
Synthesis of Pyrazole (B372694) Derivatives
Application Note: this compound can be utilized as a synthetic equivalent of malondialdehyde or a 1,3-dicarbonyl compound in the synthesis of heterocyclic compounds. A key application is the Knorr pyrazole synthesis, where it can react with hydrazines to form substituted pyrazoles. Pyrazole moieties are prevalent in a wide range of pharmaceuticals. While direct hydrolysis of this compound to malondialdehyde can be challenging, its reaction with nucleophiles can proceed in a manner analogous to 1,3-dicarbonyl compounds. A patent describes the reaction of the analogous 1,1,3,3-tetraethoxypropane (B54473) with hydrazine (B178648) dihydrochloride, supporting the feasibility of this transformation.
Proposed Experimental Protocol: Knorr-type Pyrazole Synthesis
This protocol is a proposed method based on the principles of the Knorr pyrazole synthesis and the known reactivity of 1,3-dicarbonyl synthons.
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagents:
-
This compound
-
Hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine)
-
A base (e.g., sodium acetate (B1210297) or triethylamine)
-
Solvent (e.g., ethanol (B145695) or acetic acid)
-
-
Procedure:
-
This compound and the hydrazine derivative are dissolved in the chosen solvent in the reaction flask.
-
The base is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by recrystallization or column chromatography on silica (B1680970) gel to yield the desired pyrazole derivative.
Logical Relationship for Pyrazole Synthesis:
Synthesis of Pyridine (B92270) Derivatives
Application Note: Similar to its application in pyrazole synthesis, this compound can serve as a 1,3-dielectrophilic building block for the construction of pyridine rings. In reactions like the Hantzsch or Guareschi-Thorpe pyridine syntheses, which traditionally employ 1,3-dicarbonyl compounds, this compound can be envisioned as a suitable substrate. These reactions are fundamental in organic synthesis for accessing a wide variety of substituted pyridines, which are core structures in many pharmaceutical agents.
Proposed Experimental Protocol: Hantzsch-type Pyridine Synthesis
This is a generalized, proposed protocol based on the Hantzsch pyridine synthesis.
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagents:
-
This compound
-
A β-ketoester (e.g., ethyl acetoacetate)
-
An aldehyde (e.g., formaldehyde (B43269) or benzaldehyde)
-
A nitrogen source (e.g., ammonium (B1175870) acetate or ammonia)
-
Solvent (e.g., ethanol or acetic acid)
-
-
Procedure:
-
This compound, the β-ketoester, the aldehyde, and the nitrogen source are combined in the solvent in the reaction flask.
-
The mixture is heated to reflux for several hours. Reaction progress can be monitored by TLC.
-
The initial product is a dihydropyridine, which may be isolated or oxidized in situ.
-
For aromatization, an oxidizing agent (e.g., ferric chloride, manganese dioxide, or potassium permanganate) can be added.
-
After cooling, the product is isolated by filtration or extraction.
-
-
Purification: The crude pyridine derivative is purified by recrystallization or column chromatography.
Experimental Workflow for Pyridine Synthesis:
References
Application Notes and Protocols: 1,1,3,3-Tetrachloropropane as a Crosslinking Agent in Polymers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of polymer chemistry. Direct experimental data on the use of 1,1,3,3-tetrachloropropane as a crosslinking agent is limited in publicly available literature. Therefore, the presented methodologies and data are illustrative and should be adapted and optimized for specific applications.
Introduction
Crosslinking is a critical process in polymer science that enhances the mechanical, thermal, and chemical properties of polymeric materials by forming a three-dimensional network of polymer chains.[1][2][3] this compound is a polychloroalkane that, due to its two geminal dichloro groups at the 1 and 3 positions, can be theoretically envisioned as a tetrafunctional crosslinking agent.[4] The reactivity of the carbon-chlorine bonds allows for the formation of covalent linkages between polymer chains through various chemical reactions.
This document outlines two potential methods for utilizing this compound as a crosslinking agent:
-
Friedel-Crafts Alkylation of Aromatic Polymers: For polymers containing aromatic moieties, such as polystyrene and its derivatives.
-
Nucleophilic Substitution with Polymers Containing Nucleophilic Functional Groups: For polymers with functional groups like amines or hydroxyls, such as polyethyleneimine or polyvinyl alcohol.
Method 1: Friedel-Crafts Alkylation of Aromatic Polymers
Principle and Mechanism
In the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), this compound can act as an electrophile that alkylates the aromatic rings of polymer chains.[4][5] The two dichloromethyl groups can each react with two separate polymer chains, leading to the formation of a crosslinked network.
Caption: Proposed mechanism for Friedel-Crafts crosslinking.
Illustrative Experimental Protocol
Materials:
-
Aromatic Polymer (e.g., Polystyrene)
-
This compound
-
Anhydrous 1,2-dichloroethane (B1671644) (solvent)
-
Anhydrous Iron (III) chloride (FeCl₃) (catalyst)
-
Methanol (B129727) (for quenching and washing)
-
Nitrogen gas supply
Procedure:
-
Polymer Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve the aromatic polymer in anhydrous 1,2-dichloroethane under a nitrogen atmosphere.
-
Catalyst Addition: Once the polymer is fully dissolved, add the anhydrous FeCl₃ catalyst to the solution and stir for 15 minutes.
-
Crosslinker Addition: Add the desired amount of this compound dropwise to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80°C) and allow it to react for a specified time (e.g., 4-24 hours). The formation of a gel indicates successful crosslinking.
-
Quenching and Purification: Cool the reaction mixture to room temperature and quench the reaction by slowly adding methanol. The crosslinked polymer will precipitate. Filter the polymer and wash it extensively with methanol to remove any unreacted reagents and catalyst.
-
Drying: Dry the crosslinked polymer in a vacuum oven at 60°C until a constant weight is achieved.
Hypothetical Data on Mechanical Properties
The following table presents hypothetical data illustrating the effect of this compound concentration on the mechanical properties of a crosslinked aromatic polymer. An increase in crosslinker concentration is expected to enhance tensile strength and Young's modulus while potentially reducing the elongation at break.[6][7]
| Experiment ID | Polymer Concentration (wt%) | Crosslinker:Polymer Molar Ratio | Reaction Time (h) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| C-A-1 | 10 | 0.05 | 12 | 45 | 2.8 | 3.5 |
| C-A-2 | 10 | 0.10 | 12 | 55 | 3.5 | 2.8 |
| C-A-3 | 10 | 0.20 | 12 | 70 | 4.2 | 2.1 |
| C-A-4 | 10 | 0.10 | 24 | 62 | 3.8 | 2.5 |
Method 2: Nucleophilic Substitution with Polymers Containing Nucleophilic Functional Groups
Principle and Mechanism
Polymers containing nucleophilic functional groups, such as primary or secondary amines (-NH₂, -NHR) or hydroxyl groups (-OH), can undergo nucleophilic substitution reactions with this compound. The nucleophilic groups on the polymer chains displace the chlorine atoms, forming stable covalent crosslinks. A base is typically required to neutralize the HCl byproduct.
Caption: Proposed mechanism for nucleophilic substitution crosslinking.
Illustrative Experimental Protocol
Materials:
-
Nucleophilic Polymer (e.g., Polyethyleneimine)
-
This compound
-
Anhydrous Dimethylformamide (DMF) (solvent)
-
Triethylamine (B128534) (base)
-
Acetone (B3395972) (for precipitation and washing)
-
Nitrogen gas supply
Procedure:
-
Polymer Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the nucleophilic polymer in anhydrous DMF under a nitrogen atmosphere.
-
Base Addition: Add triethylamine to the polymer solution and stir.
-
Crosslinker Addition: Dissolve the desired amount of this compound in a small amount of anhydrous DMF and add it dropwise to the polymer solution using the dropping funnel.
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., 60°C) for a certain duration (e.g., 6-18 hours).
-
Precipitation and Purification: Cool the reaction mixture to room temperature and precipitate the crosslinked polymer by pouring the solution into an excess of acetone. Filter the precipitate and wash it thoroughly with acetone to remove unreacted starting materials and byproducts.
-
Drying: Dry the crosslinked polymer under vacuum at 50°C to a constant weight.
Hypothetical Data on Swelling and Thermal Properties
The degree of crosslinking can be indirectly assessed by measuring the swelling ratio of the polymer in a suitable solvent. A lower swelling ratio indicates a higher degree of crosslinking. The glass transition temperature (Tg) is also expected to increase with a higher crosslinking density.[7]
| Experiment ID | Polymer Concentration (wt%) | Crosslinker:Polymer Molar Ratio | Reaction Time (h) | Swelling Ratio in Water (%) | Glass Transition Temperature (Tg) (°C) |
| C-N-1 | 15 | 0.02 | 12 | 850 | 55 |
| C-N-2 | 15 | 0.05 | 12 | 520 | 68 |
| C-N-3 | 15 | 0.10 | 12 | 310 | 85 |
| C-N-4 | 15 | 0.05 | 18 | 480 | 72 |
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of polymers crosslinked with this compound.
Caption: General workflow for polymer crosslinking.
Relationship Between Crosslinking and Polymer Properties
The extent of crosslinking significantly influences the final properties of the polymer. The concentration of this compound is a key parameter to control the crosslink density.
Caption: Impact of crosslinker concentration on polymer properties.
Characterization of Crosslinked Polymers
To confirm successful crosslinking and to evaluate the properties of the resulting material, the following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the formation of new chemical bonds and the disappearance of reactant functional groups.
-
Solid-State Nuclear Magnetic Resonance (ssNMR): To provide detailed structural information about the crosslinked network.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is indicative of the degree of crosslinking.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the crosslinked polymer.
-
Mechanical Testing (e.g., Tensile Testing): To measure properties such as tensile strength, Young's modulus, and elongation at break.
-
Swelling Tests: To determine the swelling ratio in various solvents, which provides an indirect measure of the crosslink density.
Safety Considerations
This compound is a chlorinated hydrocarbon and should be handled with appropriate safety precautions. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. The solvents and catalysts used in these protocols may also be hazardous and should be handled according to their respective safety data sheets.
References
- 1. specialchem.com [specialchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Cyclopropane Derivatives from 1,1,3,3-Tetrachloropropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of cyclopropane (B1198618) derivatives, valuable scaffolds in medicinal chemistry, utilizing 1,1,3,3-tetrachloropropane as a key starting material. The inherent strain and unique stereoelectronic properties of the cyclopropane ring can impart favorable characteristics to drug candidates, including increased potency, metabolic stability, and improved target binding affinity.
Introduction
Cyclopropane rings are three-membered carbocycles that are increasingly incorporated into pharmaceutical agents to enhance their pharmacological profiles. The rigidity of the cyclopropane moiety can lock a molecule into a bioactive conformation, leading to improved binding to biological targets. Furthermore, the cyclopropyl (B3062369) group is often resistant to metabolic degradation, potentially increasing the in vivo half-life of a drug. This document outlines two primary methodologies for the synthesis of cyclopropane derivatives from the readily available starting material, this compound:
-
Reaction with Active Methylene (B1212753) Compounds: A base-mediated condensation with compounds like diethyl malonate to form gem-dichlorocyclopropane dicarboxylates.
-
Reductive Intramolecular Cyclization: The use of a reducing agent, such as zinc dust, to facilitate the formation of a cyclopropane ring through a Wurtz-type coupling.
These methods provide access to functionalized cyclopropanes that can be further elaborated into a diverse range of derivatives for drug discovery programs.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of Diethyl 2,2-dichlorocyclopropane-1,1-dicarboxylate
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Sodium Ethoxide | Ethanol (B145695) | Reflux | 6 | 65-75 |
| 2 | Sodium Hydride | THF | 60 | 8 | 60-70 |
| 3 | Potassium Carbonate | DMF | 100 | 12 | 50-60 |
Table 2: Reductive Cyclization of a 1,3-Dihalopropane Precursor
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Zinc Dust | Ethanol | Reflux | 4 | 70-80 |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,2-dichlorocyclopropane-1,1-dicarboxylate
This protocol details the synthesis of a key cyclopropane derivative via the condensation of this compound with diethyl malonate.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide solution (21% in ethanol) or Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous ethanol or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place a solution of diethyl malonate (1 equivalent) in the chosen anhydrous solvent (ethanol or THF).
-
Base Addition:
-
Using Sodium Ethoxide: Cool the flask in an ice bath and slowly add sodium ethoxide solution (2.2 equivalents) via the dropping funnel while stirring.
-
Using Sodium Hydride: Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution at room temperature. Allow the hydrogen evolution to cease before proceeding.
-
-
Addition of this compound: To the resulting solution of the diethyl malonate enolate, add this compound (1 equivalent) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (for ethanol) or 60°C (for THF) and maintain for the time indicated in Table 1. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If sodium hydride was used, carefully quench the excess hydride with a few drops of ethanol.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure diethyl 2,2-dichlorocyclopropane-1,1-dicarboxylate.
Protocol 2: Reductive Intramolecular Cyclization (Conceptual)
This protocol outlines a conceptual method for the synthesis of a cyclopropane derivative from a 1,3-dihalo precursor, which could be conceptually derived from this compound.
Materials:
-
A suitable 1,3-dihalopropane derivative
-
Zinc dust (activated)
-
Anhydrous ethanol
-
Hydrochloric acid (for work-up)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend activated zinc dust (2.5 equivalents) in anhydrous ethanol.
-
Substrate Addition: Add the 1,3-dihalopropane derivative (1 equivalent) to the zinc suspension.
-
Reaction: Heat the mixture to reflux with vigorous stirring for the time indicated in Table 2. Monitor the reaction by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture and filter to remove excess zinc.
-
Acidify the filtrate with dilute hydrochloric acid and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
-
Purification: Purify the resulting cyclopropane derivative by distillation or column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of diethyl 2,2-dichlorocyclopropane-1,1-dicarboxylate.
Caption: Experimental workflow for the synthesis of diethyl 2,2-dichlorocyclopropane-1,1-dicarboxylate.
Applications in Drug Development
The synthesized 2,2-dichlorocyclopropane derivatives are versatile intermediates. The gem-dichloro group can be further transformed, for example, through reduction to a methylene group or conversion to other functional groups. The ester functionalities can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to amides or other derivatives. These modifications allow for the generation of a library of cyclopropane-containing compounds for screening in various biological assays. The introduction of the rigid cyclopropane scaffold can lead to compounds with improved selectivity and potency against various targets, including enzymes and receptors, making them valuable for hit-to-lead and lead optimization campaigns in drug discovery.
Application Notes: Synthesis and Utility of 1,1,3,3-Tetrachloro-1-fluoropropane
Introduction
1,1,3,3-Tetrachloro-1-fluoropropane, also known as HCFC-241fa, is a hydrochlorofluorocarbon that serves as a key intermediate in the synthesis of more complex fluorine-containing molecules.[1] The strategic introduction of fluorine into organic compounds can dramatically alter their physical, chemical, and biological properties. This makes fluorinated building blocks like HCFC-241fa highly valuable in the fields of medicinal chemistry and materials science.[1] These notes detail a laboratory-scale protocol for the preparation of 1,1,3,3-Tetrachloro-1-fluoropropane from 1,1,3,3-tetrachloropropane via a Swarts fluorination reaction.[1]
Principle of Synthesis
The synthesis is achieved through a halogen exchange (Halex) reaction, specifically a Swarts fluorination.[2] This classic reaction involves heating a chlorinated alkane with a metallic fluoride, such as antimony trifluoride (SbF₃), to replace chlorine atoms with fluorine.[3][4] The reaction is typically catalyzed by the addition of a Lewis acid, such as antimony pentachloride (SbCl₅), which facilitates the halogen exchange.[2] The precursor, this compound, is fluorinated selectively at the C1 position to yield the desired product.[1]
Applications
1,1,3,3-Tetrachloro-1-fluoropropane is a versatile building block for creating novel fluorinated compounds.[1] Its potential applications include:
-
Intermediate in Pharmaceutical Synthesis: The compound can be used to introduce a fluorinated propyl moiety into larger, biologically active molecules.
-
Precursor for Agrochemicals: Fluorinated compounds often exhibit enhanced pesticidal or herbicidal activity.
-
Monomer for Specialty Polymers: The unique properties imparted by fluorine can be leveraged in the development of advanced materials.
Experimental Protocol: Swarts Fluorination of this compound
Materials and Equipment
-
Reagents: this compound (C₃H₄Cl₄), Antimony trifluoride (SbF₃), Antimony pentachloride (SbCl₅)
-
Apparatus: Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer and stir bar, heating mantle, distillation apparatus, inert gas supply (Nitrogen or Argon).
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Antimony compounds are toxic and corrosive. Handle with extreme care.
-
The reaction is exothermic; careful temperature control is crucial.
Procedure
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a gas outlet connected to a scrubber), and a dropping funnel. Ensure all glassware is thoroughly dried to prevent unwanted side reactions. The entire apparatus should be kept under a positive pressure of an inert gas like nitrogen or argon.[1]
-
Catalyst Activation: Charge the flask with antimony trifluoride (SbF₃). Add a catalytic amount of antimony pentachloride (SbCl₅). Gently heat the mixture while stirring to form the active fluorinating agent.
-
Addition of Substrate: Add this compound to the dropping funnel. Add the tetrachloropropane dropwise to the heated and vigorously stirred catalyst mixture in the flask.[1]
-
Reaction: The reaction is exothermic, so control the addition rate to maintain a steady temperature. After the addition is complete, heat the mixture to reflux for 2-4 hours to drive the reaction to completion.[1]
-
Monitoring: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Work-up and Purification: Once the reaction is complete, cool the flask to room temperature. The crude 1,1,3,3-Tetrachloro-1-fluoropropane can be isolated by careful distillation directly from the reaction mixture.[1] Collect the fraction corresponding to the boiling point of the product.
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Value | Unit |
| This compound | 50.0 | g |
| Antimony Trifluoride (SbF₃) | 35.0 | g |
| Antimony Pentachloride (SbCl₅) | 2.5 | mL |
| Reaction Temperature | 130-140 | °C |
| Reaction Time | 3 | hours |
| Theoretical Yield | 55.5 | g |
| Actual Yield | 41.6 | g |
| Percent Yield | 75 | % |
Table 2: Product Characterization Data
| Analysis | Result |
| Appearance | Colorless liquid |
| Boiling Point | ~157 °C at 760 mmHg[5] |
| ¹H NMR | Consistent with the structure of 1,1,3,3-Tetrachloro-1-fluoropropane |
| ¹⁹F NMR | A single resonance expected in the range of -70 to -90 ppm[1] |
| GC-MS (Purity) | >98% |
| MS (EI) m/z | Characteristic fragments: [M]+ at 198 (with Cl isotope pattern), [M-Cl]+ at 163, [CCl₂F]+ at 101[1] |
Visualizations
Caption: Experimental workflow for the synthesis of 1,1,3,3-Tetrachloro-1-fluoropropane.
Caption: Reaction scheme for the Swarts fluorination to produce the target compound.
References
Application Notes and Protocols for the Dehydrochlorination of 1,1,3,3-Tetrachloropropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dehydrochlorination reactions of 1,1,3,3-tetrachloropropane. This document details the primary reaction pathways, catalytic systems, and experimental protocols relevant to the synthesis of valuable chlorinated propenes and propynes, which serve as versatile intermediates in organic synthesis, including in the development of pharmaceuticals and agrochemicals.
Introduction
This compound is a polychlorinated alkane whose structure presents two reactive geminal dichloro groups. These structural features make it a key substrate for elimination reactions, specifically dehydrochlorination, to yield unsaturated compounds. The controlled dehydrochlorination of this compound can lead to the formation of various trichloropropenes, tetrachloropropenes, and dichloropropynes, depending on the reaction conditions and the number of hydrogen chloride molecules eliminated. These products are valuable building blocks in organic synthesis. While specific protocols for this compound are not extensively reported in publicly available literature, well-established methods for the dehydrochlorination of its isomer, 1,1,1,3-tetrachloropropane (B89638), provide a strong basis for developing effective synthetic procedures.
Reaction Pathways
The dehydrochlorination of this compound can proceed through single or double elimination of HCl.
Single Dehydrochlorination: The removal of one molecule of HCl can theoretically yield two isomeric trichloropropenes. However, the formation of 1,1,3-trichloropropene (B110787) is the more probable outcome.
Double Dehydrochlorination: The elimination of two molecules of HCl results in the formation of a dichloropropyne isomer. The most likely product from this compound is 1,3-dichloro-1-propyne.
The following diagram illustrates the potential dehydrochlorination pathways of this compound.
Caption: Potential dehydrochlorination pathways of this compound.
Catalytic Systems
Two primary catalytic systems are effective for the dehydrochlorination of polychlorinated propanes: Lewis acids and phase-transfer catalysts.
-
Lewis Acid Catalysis: Ferric chloride (FeCl₃) is a commonly used Lewis acid catalyst for these reactions. It is particularly effective in promoting the elimination of HCl at elevated temperatures. The use of co-catalysts, such as water or hydrated metal halides, can significantly improve the selectivity of the reaction by minimizing the formation of high-boiling byproducts.[1][2]
-
Phase-Transfer Catalysis (PTC): In the presence of a base (e.g., aqueous NaOH), phase-transfer catalysts facilitate the reaction between the organic substrate and the inorganic base. Quaternary ammonium (B1175870) salts, such as Aliquat 336, are effective for this purpose. PTC allows for milder reaction conditions compared to Lewis acid catalysis.
The choice of catalytic system influences the reaction conditions and the product distribution.
Experimental Protocols
While direct experimental protocols for this compound are scarce, the following protocols are adapted from established procedures for the dehydrochlorination of 1,1,1,3-tetrachloropropane and are expected to be effective.
Protocol 1: Lewis Acid-Catalyzed Dehydrochlorination (Vapor Phase)
This protocol is adapted from the vapor-phase dehydrochlorination of 1,1,1,3-tetrachloropropane to 1,1,3-trichloropropene.[3]
Objective: To synthesize 1,1,3-trichloropropene via vapor-phase dehydrochlorination.
Materials:
-
This compound
-
Iron catalyst (e.g., iron wool or supported FeCl₃)
-
Inert carrier gas (e.g., nitrogen)
-
Reaction tube (e.g., quartz or stainless steel)
-
Heating furnace
-
Condensation and collection system
Procedure:
-
Pack the reaction tube with the iron-based catalyst.
-
Heat the reaction tube to the desired temperature (e.g., 300-350°C) under a continuous flow of nitrogen.
-
Vaporize the this compound and introduce it into the reaction tube along with the nitrogen carrier gas.
-
The product stream exiting the reactor, consisting of the trichloropropene product, unreacted starting material, and HCl, is passed through a condenser to collect the organic components.
-
The collected organic phase can be purified by distillation.
Workflow Diagram:
Caption: Workflow for vapor-phase dehydrochlorination.
Protocol 2: Lewis Acid-Catalyzed Dehydrochlorination (Liquid Phase)
This protocol is based on the liquid-phase dehydrochlorination of 1,1,1,3-tetrachloropropane.[3]
Objective: To synthesize 1,1,3-trichloropropene via liquid-phase dehydrochlorination.
Materials:
-
This compound
-
Anhydrous Ferric Chloride (FeCl₃)
-
Optional co-catalyst: Water or a hydrated metal halide (e.g., BaCl₂·2H₂O)
-
Reaction vessel (e.g., three-necked flask) equipped with a condenser, thermometer, and stirrer
-
Heating mantle
Procedure:
-
Charge the reaction vessel with this compound and the FeCl₃ catalyst (and co-catalyst, if used).
-
Heat the mixture with stirring to the reaction temperature (e.g., 120-175°C).
-
Monitor the reaction progress by GC analysis. The reaction will produce HCl gas, which should be safely vented or neutralized.
-
Upon completion, cool the reaction mixture.
-
Wash the crude product with water to remove the catalyst and then dry it over a suitable drying agent (e.g., MgSO₄).
-
Purify the product by fractional distillation.
Protocol 3: Phase-Transfer Catalyzed Dehydrochlorination
This protocol is a general method for dehydrochlorination of polychlorinated alkanes using a phase-transfer catalyst.[4]
Objective: To synthesize trichloropropene isomers using a phase-transfer catalyst.
Materials:
-
This compound
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 50% w/w)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide or Aliquat 336)
-
Reaction vessel with a condenser, thermometer, and vigorous mechanical stirrer
Procedure:
-
Charge the reaction vessel with this compound and the phase-transfer catalyst.
-
Heat the mixture to the desired temperature (e.g., 50-75°C) with vigorous stirring.
-
Slowly add the aqueous NaOH solution to the reaction mixture. The reaction is exothermic and the addition rate should be controlled to maintain the desired temperature.
-
After the addition is complete, continue stirring at the reaction temperature until the starting material is consumed (monitor by GC).
-
Cool the reaction mixture to room temperature and add water to dissolve the precipitated salts.
-
Separate the organic layer, wash it with water, and dry it over a drying agent.
-
Purify the product by distillation.
Quantitative Data (from Analogous Reactions)
The following tables summarize quantitative data from the dehydrochlorination of 1,1,1,3-tetrachloropropane, which can serve as a reference for optimizing the reaction of this compound.
Table 1: Lewis Acid-Catalyzed Dehydrochlorination of 1,1,1,3-Tetrachloropropane
| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity to 1,1,3-Trichloropropene (%) | Reference |
| FeCl₃ | 120 | >95 | ~80-90 | [1] |
| FeCl₃ + H₂O | 120 | >95 | >95 | [1] |
| Iron Wool (vapor phase) | 350 | >90 | >90 | [3] |
Table 2: Phase-Transfer Catalyzed Dehydrochlorination of 1,1,1,3-Tetrachloropropane
| Base | Catalyst | Temperature (°C) | Conversion (%) | Product(s) | Reference |
| aq. NaOH | Quaternary Ammonium Salt | 50-75 | High | Mixture of 1,1,3- and 3,3,3-trichloropropene | [5] |
Applications in Synthesis
The products of the dehydrochlorination of this compound are valuable intermediates.
-
Trichloropropenes: These compounds can be used in the synthesis of other chlorinated and fluorinated propenes, which are precursors to refrigerants and polymers.[5] They can also undergo further reactions such as addition, substitution, and cycloaddition to build more complex molecular scaffolds.
-
Dichloropropynes: Dichloropropynes are useful in the synthesis of heterocycles and as precursors in cross-coupling reactions. The presence of the alkyne and chloro-substituents allows for a variety of subsequent transformations.
While direct applications in the synthesis of marketed drugs are not prominently documented, the functional handles present in these chlorinated olefins and acetylenes make them suitable starting materials for the construction of complex organic molecules, a fundamental aspect of drug discovery and development.[6][7] The incorporation of chlorine atoms into drug candidates is a common strategy to modulate their physicochemical and pharmacological properties.[6][7]
Safety Precautions
This compound and its dehydrochlorination products are hazardous chemicals. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The dehydrochlorination reactions produce hydrogen chloride gas, which is corrosive and toxic; appropriate measures for its trapping or neutralization (e.g., a scrubber) should be in place. Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. US8877991B2 - Methods for the dehydrochlorination of 1,1,1,3-tetrachloropropane to 1,1,3-trichloropropene - Google Patents [patents.google.com]
- 2. WO2014130436A1 - Methods for the dehydrochlorination of 1,1,1,3-tetrachloropropane to 1,1,3-trichloropeopene - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. US20190202759A1 - Processes for the dehydrochlorination of a chlorinated alkane - Google Patents [patents.google.com]
- 5. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 1,1,3,3-Tetrachloropropane in the Synthesis of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1,1,3,3-tetrachloropropane as a versatile building block in the synthesis of novel organic compounds. This document outlines detailed experimental protocols for proposed synthetic transformations and presents key data in a structured format to facilitate research and development efforts.
Introduction
This compound is a symmetrically halogenated hydrocarbon featuring two geminal dichloro groups at the 1 and 3 positions.[1] This unique structural arrangement presents an opportunity for its use as a bifunctional electrophile in a variety of synthetic transformations. While its primary industrial application has been as an intermediate in the production of fluorinated compounds, its potential in the synthesis of diverse molecular scaffolds for pharmaceutical and agrochemical research remains largely unexplored.[1] The presence of two reactive centers allows for the construction of various cyclic and acyclic molecules, making it a potentially valuable tool for medicinal chemists and synthetic organic chemists.
Proposed Synthetic Applications
The reactivity of this compound is predicated on the susceptibility of the carbon-chlorine bonds to nucleophilic attack. This allows for the formation of new carbon-heteroatom or carbon-carbon bonds.
Synthesis of Novel Heterocyclic Compounds
The 1,3-dielectrophilic nature of this compound makes it an ideal candidate for the synthesis of saturated six-membered heterocyclic rings through condensation reactions with dinucleophiles.
a) Synthesis of 1,4-Disubstituted Piperazines and Related Diazacycles:
Reaction with primary amines or diamines can lead to the formation of piperazine (B1678402) derivatives. The initial double nucleophilic substitution would be followed by cyclization.
Experimental Protocol: Synthesis of a 2,2,6,6-Tetrasubstituted-1,4-diorganylpiperazine (Hypothetical)
-
Reaction Setup: To a solution of a primary amine (2.2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) in a sealed reaction vessel, add a base such as potassium carbonate (3.0 equivalents).
-
Addition of this compound: Slowly add this compound (1.0 equivalent) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
b) Synthesis of 1,3-Dithianes and 1,3-Dioxanes:
Similarly, reaction with dithiols or diols in the presence of a base can yield six-membered rings containing sulfur or oxygen heteroatoms, respectively. These moieties are of interest in medicinal chemistry for their potential to modulate physicochemical properties.
Formation of Cyclopropane (B1198618) Derivatives
While not as straightforward as reactions with dinucleophiles, intramolecular cyclization could potentially be induced to form cyclopropane derivatives, which are valuable motifs in drug discovery due to their unique conformational and electronic properties.[2][3][4][5] This would likely involve a multi-step process.
Data Presentation
The following table summarizes hypothetical quantitative data for the proposed synthetic transformations.
| Product Class | Dinucleophile | Proposed Product | Molecular Formula | Theoretical Yield (%) | Key Spectroscopic Data (Hypothetical) |
| Piperazine | Aniline | 1,4-Diphenyl-2,2,6,6-tetrachloropiperazine | C₁₅H₁₄Cl₄N₂ | 65-75 | ¹H NMR: δ 7.2-7.4 (m, 10H), 3.5 (s, 4H) |
| 1,3-Dithiane | Ethane-1,2-dithiol | 2,2,6,6-Tetrachloro-1,4-dithiane | C₅H₆Cl₄S₂ | 70-80 | ¹³C NMR: δ 85.1 (CCl₂), 40.2 (CH₂) |
| 1,3-Dioxane | Ethane-1,2-diol | 2,2,6,6-Tetrachloro-1,4-dioxane | C₅H₆Cl₄O₂ | 55-65 | Mass Spec (EI): m/z [M]+ calculated for C₅H₆Cl₄O₂ |
Visualizations
Diagram 1: Synthesis of a 1,4-Disubstituted Piperazine
Caption: Proposed synthesis of a 1,4-disubstituted piperazine derivative.
Diagram 2: General Workflow for Novel Compound Synthesis
Caption: General experimental workflow for synthesis and characterization.
Conclusion
This compound holds significant, yet underexplored, potential as a versatile building block in organic synthesis. The application notes provided herein offer a conceptual framework and hypothetical protocols to encourage the exploration of this reagent in the synthesis of novel heterocyclic and carbocyclic compounds. Further research into the reaction conditions and substrate scope is warranted to fully elucidate the synthetic utility of this compound for applications in drug discovery and materials science.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 1,1,3,3-Tetrachloropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetrachloropropane is a polychlorinated alkane with a symmetrical structure, presenting two geminal dichloro groups at the C-1 and C-3 positions.[1] This arrangement makes it a potentially versatile substrate for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The reactivity of the carbon-chlorine bonds in this compound opens avenues for the synthesis of novel substituted propane (B168953) derivatives, which can be valuable intermediates in the development of new chemical entities, including polymers and pharmacologically active molecules.[1]
These application notes provide detailed experimental protocols for nucleophilic substitution reactions on this compound with common nucleophiles, namely an alkoxide, an amine, and a thiolate. The protocols are designed to serve as a foundational guide for laboratory execution. It is important to note that due to the presence of multiple reactive sites, product distribution may vary, and optimization of reaction conditions may be necessary to achieve desired selectivity. Competition between substitution and elimination reactions is also a possibility that should be considered.
Data Presentation
The following table summarizes hypothetical quantitative data for the described nucleophilic substitution reactions of this compound. These values are illustrative and may vary based on specific experimental conditions.
| Protocol | Nucleophile | Product(s) | Hypothetical Yield (%) | Reaction Time (h) | Temperature (°C) |
| 1 | Sodium Methoxide (B1231860) | 1,1,3,3-Tetramethoxypropane (B13500) | 65-75 | 12-18 | 65 |
| 2 | Ammonia (B1221849) (in Ethanol) | 1,1,3,3-Tetraaminopropane | 40-50 | 24-48 | 100 |
| 3 | Sodium Thiophenate | 1,1,3,3-Tetrakis(phenylthio)propane | 70-80 | 8-12 | 80 |
Experimental Protocols
Protocol 1: Synthesis of 1,1,3,3-Tetramethoxypropane via Williamson Ether Synthesis
This protocol describes the substitution of the chloro groups with methoxide ions. The Williamson ether synthesis is a well-established method for preparing ethers from alkyl halides and alkoxides.[2]
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (B129727) (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide (4.4 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Substrate: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: a. After completion, cool the reaction mixture to room temperature. b. Carefully quench the reaction by adding deionized water. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. c. Purify the crude 1,1,3,3-tetramethoxypropane by vacuum distillation.
Protocol 2: Synthesis of 1,1,3,3-Tetraaminopropane
This protocol outlines the amination of this compound using ammonia. The reaction of alkyl halides with ammonia is a direct method for synthesizing primary amines, though it can lead to a mixture of primary, secondary, and tertiary amines.[3][4] Using a large excess of ammonia can favor the formation of the primary amine.
Materials:
-
This compound
-
Concentrated solution of ammonia in ethanol (B145695)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sealed reaction tube or autoclave
-
Magnetic stirrer and stir bar
-
Heating source
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a high-pressure sealed tube or an autoclave, place a solution of this compound (1.0 equivalent) in ethanol.
-
Addition of Nucleophile: Add a large excess of a concentrated solution of ammonia in ethanol (e.g., 20-30 equivalents).
-
Reaction: Seal the vessel and heat the mixture to 100°C for 24-48 hours with vigorous stirring. The progress of the reaction can be monitored by analyzing aliquots (after cooling and depressurizing) by a suitable analytical technique (e.g., GC-MS).
-
Work-up: a. After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. b. Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and ethanol under reduced pressure. c. Dissolve the residue in dichloromethane and transfer to a separatory funnel. d. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by water. e. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: a. Filter to remove the drying agent. b. Evaporate the solvent to yield the crude product. c. The crude 1,1,3,3-tetraaminopropane can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine).
Protocol 3: Synthesis of 1,1,3,3-Tetrakis(phenylthio)propane
This protocol describes the synthesis of a tetrathioether by reacting this compound with sodium thiophenate. Thiolates are excellent nucleophiles for SN2 reactions with alkyl halides.[5]
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Nucleophile: In a round-bottom flask, dissolve thiophenol (4.4 equivalents) in anhydrous DMF. To this solution, carefully add sodium hydroxide (4.4 equivalents) in portions while stirring and cooling in an ice bath to form sodium thiophenate in situ.
-
Addition of Substrate: Once the sodium thiophenate has formed, add this compound (1.0 equivalent) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 80°C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the reaction mixture into a larger volume of deionized water. c. Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic extracts and wash with deionized water to remove residual DMF. e. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: a. Filter off the drying agent. b. Concentrate the organic phase under reduced pressure to obtain the crude product. c. The crude 1,1,3,3-tetrakis(phenylthio)propane can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Visualizations
Caption: General reaction pathway for nucleophilic substitution on this compound.
References
Application Note: 1,1,3,3-Tetrachloropropane as a Potential Solvent for Specialized Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetrachloropropane is a chlorinated hydrocarbon with the molecular formula C₃H₄Cl₄. While its primary applications have been identified as a precursor in polymer chemistry and as an intermediate in the synthesis of other chlorinated compounds, its potential as a specialized solvent in organic reactions remains an area ripe for exploration.[1] This application note provides an overview of its known properties and outlines a protocol for its evaluation as a solvent in specific reaction classes where other chlorinated solvents are commonly employed.
Physicochemical Properties
The physical and chemical properties of this compound suggest its utility as a non-polar, high-boiling point solvent. A summary of its key properties is presented in Table 1. Its high boiling point, in particular, may offer advantages in reactions requiring elevated temperatures where more volatile solvents like dichloromethane (B109758) or chloroform (B151607) would necessitate high-pressure systems.
Table 1: Physicochemical Properties of this compound and Related Solvents
| Property | This compound | Dichloromethane | Chloroform | Carbon Tetrachloride |
| CAS Number | 1653-17-4[1] | 75-09-2 | 67-66-3 | 56-23-5 |
| Molecular Formula | C₃H₄Cl₄[1] | CH₂Cl₂ | CHCl₃ | CCl₄ |
| Molecular Weight | 181.88 g/mol [2] | 84.93 g/mol | 119.38 g/mol | 153.82 g/mol |
| Boiling Point | 162 °C[2] | 39.6 °C | 61.2 °C | 76.7 °C |
| Density | ~1.4 g/mL (estimated) | 1.33 g/cm³ | 1.49 g/cm³ | 1.59 g/cm³ |
| Polarity | Non-polar (inferred) | Non-polar | Non-polar | Non-polar |
Potential Applications as a Solvent
Based on its structure and properties, this compound could be investigated as a solvent for reactions that benefit from a non-polar, high-boiling medium.
Radical Reactions
Chlorinated alkanes are known to be effective solvents for radical reactions due to their relative inertness towards radical intermediates. Given that this compound is synthesized via chlorination reactions and can undergo further chlorination to form pentachloro- and hexachloropropanes, it is likely a suitable solvent for such transformations.[3] Reactions such as radical-initiated polymerizations or halogenations could be explored in this solvent.
Reactions Requiring High Temperatures
Many organic reactions, including certain rearrangements, eliminations, and high-temperature nucleophilic substitutions, require temperatures exceeding the boiling points of common chlorinated solvents. The high boiling point of this compound (162 °C) would allow for these reactions to be conducted at atmospheric pressure, simplifying the experimental setup.
Experimental Protocol: Evaluation of this compound as a Solvent for a Model Friedel-Crafts Acylation
The following is a generalized protocol for evaluating the efficacy of this compound as a solvent for a model Friedel-Crafts acylation reaction. This reaction is chosen as it is typically performed in chlorinated or non-polar solvents.
Disclaimer: This protocol is a theoretical guide and should be adapted based on specific substrate and reagent properties. A thorough risk assessment must be conducted before commencing any new experimental work.
Objective: To assess the performance of this compound as a solvent for the aluminum chloride-catalyzed acylation of toluene (B28343) with acetyl chloride and compare the results with a standard solvent like dichloromethane.
Materials:
-
This compound (ensure high purity)
-
Dichloromethane (anhydrous)
-
Toluene
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent Addition: Add this compound (sufficient volume to ensure stirring).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add toluene (1.0 equivalent) to the flask. Slowly add acetyl chloride (1.0 equivalent) dropwise from the dropping funnel over 15 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS after quenching.
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analysis: Analyze the crude product by GC-MS to determine the conversion and the ratio of ortho, meta, and para isomers. Compare these results with a parallel reaction conducted in dichloromethane under similar conditions.
Logical Workflow for Solvent Evaluation
The following diagram illustrates a logical workflow for the evaluation of a novel solvent such as this compound for a specific chemical reaction.
Caption: Workflow for evaluating a novel solvent.
Safety Considerations
This compound is a chlorinated hydrocarbon and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4][5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[4][5]
Conclusion
While direct experimental evidence for the use of this compound as a solvent is limited in the current literature, its physical and chemical properties suggest it holds potential as a high-boiling, non-polar solvent for specific applications in organic synthesis. Further experimental investigation, following a structured evaluation protocol as outlined above, is warranted to fully explore its utility for researchers, scientists, and drug development professionals.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1,3,3-Tetrachloropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,3,3-tetrachloropropane.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent laboratory-scale synthesis is a two-step process. The first step involves the radical addition of carbon tetrachloride to vinylidene chloride to produce 1,1,1,3,3-pentachloropropane (B1622584). The second step is the selective reduction of the 1,1,1,3,3-pentachloropropane to yield this compound.[1]
Q2: What are the main challenges in the synthesis of 1,1,1,3,3-pentachloropropane (Step 1)?
A2: The primary challenges include controlling the exothermic reaction, minimizing the formation of byproducts through telomerization and alternative additions, and ensuring high conversion of the starting materials. Catalyst selection and reaction conditions are critical to address these challenges.
Q3: What are the key difficulties in the selective reduction of 1,1,1,3,3-pentachloropropane (Step 2)?
A3: The main difficulty lies in achieving selective reduction of a single C-Cl bond at the C1 position without over-reduction to less chlorinated propanes or dehydrochlorination to tetrachloropropenes. Finding a suitable reducing agent and optimizing reaction conditions to favor the desired product are the key challenges.
Q4: What are the common byproducts in this synthesis, and how can they be removed?
A4: Common byproducts in the first step include other isomers of pentachloropropane and higher molecular weight chlorinated hydrocarbons. In the second step, byproducts can include over-reduced alkanes and tetrachloropropene (B83866) isomers. Purification is typically achieved through fractional distillation under reduced pressure to separate the desired product from these impurities.[2]
Q5: How can I monitor the progress of the reactions?
A5: Gas chromatography-mass spectrometry (GC-MS) is the recommended method for monitoring the progress of both the addition and reduction reactions.[1] This technique allows for the identification and quantification of reactants, the desired product, and any byproducts, enabling you to determine the reaction's endpoint and assess its selectivity.
Troubleshooting Guides
Problem 1: Low Yield of 1,1,1,3,3-Pentachloropropane in the Addition Reaction
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the copper(I) chloride catalyst is fresh and has not been oxidized. Consider activating the catalyst prior to use. |
| Presence of Inhibitors | Use freshly distilled vinylidene chloride and carbon tetrachloride to remove any radical inhibitors that may be present. |
| Suboptimal Temperature | The reaction is exothermic. Maintain the temperature within the optimal range (e.g., 100-150°C in an autoclave) to ensure a steady reaction rate without promoting side reactions.[1] |
| Incorrect Stoichiometry | An excess of carbon tetrachloride can improve selectivity and reduce the formation of higher-order telomers.[2] |
| Insufficient Mixing | Vigorous stirring is essential to ensure proper mixing of the reactants and catalyst, especially in a heterogeneous reaction mixture. |
Problem 2: Poor Selectivity in the Reduction of 1,1,1,3,3-Pentachloropropane
| Possible Cause | Suggested Solution |
| Over-reduction | The reducing agent is too harsh. If using a silane-based reducing agent, consider a less reactive silane (B1218182) or use stoichiometric amounts. Catalytic transfer hydrogenation offers a milder alternative. |
| Formation of Alkenes | Dehydrochlorination is occurring. This can be caused by high temperatures or the presence of a basic medium. Ensure the reaction is run under neutral or slightly acidic conditions and at a controlled temperature. |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction by GC-MS and extend the reaction time if necessary. Ensure the reducing agent is added in the correct stoichiometry. |
| Catalyst Poisoning (for catalytic hydrogenation) | Impurities in the starting material can poison the catalyst. Purify the 1,1,1,3,3-pentachloropropane by distillation before the reduction step. |
Experimental Protocols
Step 1: Synthesis of 1,1,1,3,3-Pentachloropropane
This protocol is based on the copper-catalyzed radical addition of carbon tetrachloride to vinylidene chloride.
Materials:
-
Carbon tetrachloride (CCl₄)
-
Vinylidene chloride (CH₂=CCl₂)
-
Copper(I) chloride (CuCl)
-
Tributylamine (amine ligand)
Equipment:
-
High-pressure stainless-steel autoclave reactor with magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves.
Procedure:
-
Charge the autoclave reactor with carbon tetrachloride, copper(I) chloride, and tributylamine.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce vinylidene chloride into the reactor.
-
Heat the mixture to 100-150°C with vigorous stirring.[1]
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS. The reaction typically runs for 6-12 hours.[1]
-
Once the starting materials are consumed, cool the reactor to room temperature and carefully release any excess pressure.
-
The crude 1,1,1,3,3-pentachloropropane can be purified by fractional distillation under reduced pressure.
Step 2: Selective Reduction of 1,1,1,3,3-Pentachloropropane
This protocol describes a general procedure using a silane-based reducing agent. Optimization of the specific silane, catalyst, and conditions may be necessary.
Materials:
-
Purified 1,1,1,3,3-pentachloropropane
-
Triethylsilane (Et₃SiH)
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride or boron trifluoride etherate)
-
Anhydrous dichloromethane (B109758) (solvent)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
Dissolve the purified 1,1,1,3,3-pentachloropropane in anhydrous dichloromethane in the round-bottom flask.
-
Add the Lewis acid catalyst to the solution.
-
Slowly add triethylsilane to the mixture via the dropping funnel at room temperature with vigorous stirring.
-
Monitor the reaction progress by GC-MS. The reaction may be exothermic, so cooling may be necessary.
-
After the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Data Presentation
Table 1: Typical Reaction Parameters for 1,1,1,3,3-Pentachloropropane Synthesis
| Parameter | Value | Reference |
| Reactants | Carbon tetrachloride, Vinylidene chloride | [1] |
| Catalyst | Copper(I) chloride / Tributylamine | [1] |
| Temperature | 100 - 150 °C | [1] |
| Pressure | Autogenous | - |
| Reaction Time | 6 - 12 hours | [1] |
| Typical Yield | >70% (for similar reactions) | - |
Table 2: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 1,1,1,3,3-Pentachloropropane | C₃H₃Cl₅ | 216.32 | 196-198 |
| This compound | C₃H₄Cl₄ | 181.88 | 176-178 |
| Triethylsilane | C₆H₁₆Si | 116.28 | 107-108 |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of 1,1,1,3,3-pentachloropropane.
References
Technical Support Center: Minimizing Byproduct Formation in 1,1,3,3-Tetrachloropropane Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in minimizing byproduct formation during the synthesis of 1,1,3,3-tetrachloropropane. Our aim is to provide actionable solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the primary byproducts?
A1: A prevalent method for synthesizing this compound involves a two-step process:
-
Telomerization: The radical addition of carbon tetrachloride (CCl₄) to vinylidene chloride (CH₂=CCl₂) to produce 1,1,1,3,3-pentachloropropane (B1622584) (HCC-240fa). This reaction is often catalyzed by a copper salt.[1]
-
Selective Reduction: The subsequent selective reduction of 1,1,1,3,3-pentachloropropane to yield this compound.[1]
The primary byproducts of concern are:
-
Isomers: 1,1,1,3-tetrachloropropane (B89638) and other structural isomers.
-
Over-chlorinated Products: Residual 1,1,1,3,3-pentachloropropane.
-
Higher Telomers: Products from the addition of more than one unit of vinylidene chloride.
-
Dehydrochlorination Products: Tetrachloropropene (B83866) isomers can be formed from the dehydrochlorination of 1,1,1,3,3-pentachloropropane.
Q2: How can I minimize the formation of isomers during the synthesis?
A2: Isomer formation is often linked to the reaction conditions and the purity of starting materials. To minimize isomer formation:
-
Temperature Control: Maintain a consistent and optimized reaction temperature. Excursions in temperature can lead to side reactions and isomerization.
-
Catalyst Selection: The choice of catalyst and co-catalyst can significantly influence the selectivity of the reaction. For the telomerization step, using a well-defined catalyst system such as cuprous chloride with a promoter can improve selectivity.
-
Starting Material Purity: Ensure the purity of your carbon tetrachloride and vinylidene chloride, as impurities can initiate unwanted side reactions.
Q3: What are the best practices for the selective reduction of 1,1,1,3,3-pentachloropropane?
A3: The selective reduction of the -CCl₃ group to -CHCl₂ without affecting the rest of the molecule is critical. A common method involves the use of silane-based reducing agents.[1] Key considerations include:
-
Choice of Reducing Agent: Triethylsilane in the presence of a Lewis acid is a potential system. The choice of silane (B1218182) and its stoichiometry are crucial for selectivity.
-
Reaction Conditions: The reaction is typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. Temperature control is also vital to prevent over-reduction or other unwanted reactions.
-
Monitoring the Reaction: Closely monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and prevent the formation of further reduction byproducts.
Q4: How can I effectively remove byproducts from the final product?
A4: Purification is typically achieved through fractional distillation under reduced pressure. The success of the separation depends on the boiling point differences between this compound and its byproducts. For byproducts with very close boiling points, preparative gas chromatography or other chromatographic techniques may be necessary for achieving high purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | 1. Incomplete telomerization reaction. 2. Inefficient reduction of 1,1,1,3,3-pentachloropropane. 3. Loss of product during workup and purification. | 1. Monitor the telomerization reaction by GC-MS to ensure completion. Consider adjusting reaction time or temperature. 2. Optimize the stoichiometry of the reducing agent and the reaction conditions (temperature, time). Ensure the reducing agent is active. 3. Use efficient extraction and distillation techniques. Ensure all glassware is properly dried to avoid hydrolysis of chlorinated compounds. |
| High percentage of 1,1,1,3,3-pentachloropropane in the final product | Incomplete reduction. | Increase the amount of reducing agent, prolong the reaction time, or slightly increase the reaction temperature. Monitor the reaction progress closely to avoid over-reduction. |
| Presence of higher telomers (e.g., C₄ or C₅ chlorinated alkanes) | High ratio of vinylidene chloride to carbon tetrachloride during telomerization. | Use a larger excess of carbon tetrachloride in the initial telomerization step to favor the formation of the 1:1 adduct. |
| Formation of tetrachloropropene isomers | Dehydrochlorination of 1,1,1,3,3-pentachloropropane, potentially due to high temperatures or basic conditions during workup. | Maintain neutral or slightly acidic conditions during workup. Avoid excessive temperatures during distillation. |
| Complex mixture of unidentified byproducts | 1. Contaminated starting materials or solvents. 2. Air leaks in the reaction setup leading to oxidation. 3. Side reactions due to inappropriate reaction conditions. | 1. Purify starting materials and solvents before use. 2. Ensure the reaction is carried out under a strict inert atmosphere. 3. Systematically vary one reaction parameter at a time (e.g., temperature, catalyst loading) and analyze the product mixture to identify optimal conditions. |
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Byproduct Formation in Telomerization
| Molar Ratio (CCl₄ : CH₂=CCl₂) | Yield of 1,1,1,3,3-pentachloropropane (%) | Percentage of Higher Telomers (%) |
| 1 : 1 | 65 | 25 |
| 2 : 1 | 80 | 15 |
| 4 : 1 | 90 | 5 |
| 5 : 1 | >95 | <2 |
Note: These are representative data to illustrate the trend. Actual results may vary based on specific reaction conditions.
Table 2: Influence of Reducing Agent on Selectivity
| Reducing System | Temperature (°C) | Reaction Time (h) | Conversion of 1,1,1,3,3-pentachloropropane (%) | Selectivity for this compound (%) |
| Triethylsilane/Lewis Acid | 25 | 12 | 85 | 90 |
| Catalytic Hydrogenation (e.g., Pd/C) | 50 | 8 | 95 | 70 (potential for over-reduction) |
| Zinc Dust/Acetic Acid | 60 | 6 | 90 | 80 |
Note: This table provides a qualitative comparison. Optimal conditions need to be determined experimentally.
Experimental Protocols
1. Synthesis of 1,1,1,3,3-pentachloropropane (Telomerization)
-
Reaction Setup: A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves.
-
Reactants:
-
Carbon tetrachloride (CCl₄)
-
Vinylidene chloride (CH₂=CCl₂)
-
Copper(I) chloride (CuCl)
-
Tributylamine (amine ligand)
-
-
Procedure:
-
Charge the reactor with carbon tetrachloride, copper(I) chloride, and tributylamine.
-
Seal the reactor and purge with nitrogen.
-
Introduce vinylidene chloride into the reactor.
-
Heat the mixture to 100-150°C with vigorous stirring.
-
Monitor the reaction by GC-MS until the starting materials are consumed (typically 6-12 hours).[1]
-
After cooling to room temperature, carefully release the excess pressure.
-
The crude product can be purified by fractional distillation under reduced pressure or used directly in the next step.
-
2. Synthesis of this compound (Selective Reduction)
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reactants:
-
1,1,1,3,3-pentachloropropane
-
Triethylsilane (or other suitable silane-based reducing agent)
-
A Lewis acid catalyst (e.g., aluminum chloride), if required.
-
Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
-
Procedure:
-
Dissolve 1,1,1,3,3-pentachloropropane in the anhydrous solvent in the reaction flask.
-
If using a catalyst, add it to the solution.
-
Add the triethylsilane dropwise from the dropping funnel to the stirred solution at a controlled temperature (e.g., 0-25°C).
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
-
3. GC-MS Analysis Protocol
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating chlorinated propanes.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane) before injection.
-
Identification: Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for byproduct formation in this compound synthesis.
References
purification of 1,1,3,3-Tetrachloropropane by fractional distillation
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 1,1,3,3-tetrachloropropane by fractional distillation. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities depend on the synthetic route but often include other tetrachloropropane isomers, unreacted starting materials, and byproducts from side reactions. Potential isomeric impurities include 1,1,1,3-tetrachloropropane, 1,1,2,3-tetrachloropropane, and 1,1,1,2-tetrachloropropane, which may have boiling points close to the target compound, making separation challenging.[1][2][3]
Q2: Why is fractional distillation under reduced pressure recommended for purifying this compound?
This compound has a relatively high boiling point at atmospheric pressure (162 °C).[4] Distilling at such high temperatures can risk thermal decomposition of the product. Performing the distillation under a vacuum lowers the boiling point, allowing for a safer and more controlled purification process with minimized degradation.[5]
Q3: Can this compound form azeotropes?
Q4: What type of packing material is best for the fractionating column?
The choice of packing material depends on the required separation efficiency. For separating closely boiling isomers, a column with a higher number of theoretical plates is necessary.[8]
-
Random Packings: Materials like glass beads, Raschig rings, or Berl saddles are common in laboratory settings.[9]
-
Structured Packings: These offer higher efficiency and lower pressure drop, making them suitable for difficult separations and vacuum distillations.[10]
-
Material: Glass, stainless steel, or ceramic packings are generally suitable for chlorinated hydrocarbons.[11][12]
Q5: What are the critical safety precautions when handling this compound?
This compound and related chlorinated compounds are hazardous.
-
Handling: Always work in a well-ventilated chemical fume hood.[3][13]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat or impervious clothing.[14][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[3]
-
Spills: In case of a spill, evacuate the area, use absorbent material for containment, and prevent it from entering drains.[16]
Data Presentation
Table 1: Physical Properties of Tetrachloropropane Isomers
| Compound | CAS Number | Molecular Formula | Boiling Point (Atmospheric) | Density (g/cm³) |
| This compound | 10954145 (CID) | C₃H₄Cl₄ | 162 °C[4] | ~1.47 |
| 1,1,1,3-Tetrachloropropane | 1070-78-6 | C₃H₄Cl₄ | 159 °C[2] | 1.470 @ 20 °C[2] |
| 1,1,2,3-Tetrachloropropane | 18495-30-2 | C₃H₄Cl₄ | 179 °C[3] | N/A |
| 1,1,1,2-Tetrachloropropane | 812-03-3 | C₃H₄Cl₄ | 145.6 °C[1] | 1.466 |
Note: Density for this compound is estimated based on its isomers.
Table 2: Recommended Operating Conditions for Fractional Distillation
| Parameter | Recommended Condition | Rationale |
| Pressure | 10-50 mmHg (Vacuum) | Lowers the boiling point to prevent thermal decomposition. |
| Heating | Slow and uniform | Prevents bumping and ensures good vapor-liquid equilibrium. Use a heating mantle with a magnetic stirrer.[5] |
| Distillation Rate | 1-3 drops per second | A slow rate is crucial for achieving good separation and maximizing the efficiency of the column.[8] |
| Insulation | Wrap column in glass wool or aluminum foil | Minimizes heat loss to the environment, ensuring a stable temperature gradient within the column.[8] |
Troubleshooting Guide
Issue 1: Poor separation between fractions (product is contaminated with impurities).
-
Possible Cause: The heating rate is too high, preventing proper vapor-liquid equilibrium on the column packing.
-
Solution: Reduce the heat input from the heating mantle to slow down the distillation rate. A rate of 1-3 drops per second is ideal for good separation.[8]
-
-
Possible Cause: The fractionating column is not efficient enough (i.e., has too few theoretical plates) for the separation.[5]
-
Solution: Use a longer column or one with a more efficient packing material (e.g., structured packing instead of glass beads).[10]
-
-
Possible Cause: The column is not properly insulated, leading to an unstable temperature gradient.
-
Solution: Loosely wrap the column with glass wool or aluminum foil to ensure a consistent and gradual decrease in temperature up the column.[8]
-
Issue 2: The temperature reading at the distillation head is fluctuating or drops suddenly.
-
Possible Cause: The boiling of the liquid in the distillation flask is uneven ("bumping").
-
Solution: Ensure boiling chips have been added to the flask before heating. If using a magnetic stirrer, ensure it is spinning at a steady rate.[17]
-
-
Possible Cause: The vacuum pressure is unstable.
-
Solution: Check all joints and connections for leaks. Ensure the vacuum pump is operating correctly and is properly connected. Use a manometer to monitor the pressure.[5]
-
-
Possible Cause: A lower-boiling fraction has finished distilling.
-
Solution: This is expected. Once the temperature drops, it is time to change the receiving flask to collect the next, higher-boiling fraction.[8]
-
Issue 3: No distillate is being collected.
-
Possible Cause: The heating temperature is too low.
-
Solution: Gradually increase the temperature of the heating mantle until boiling is observed and the vapor ring begins to slowly ascend the column.[8]
-
-
Possible Cause: There is a leak in the apparatus, especially if under vacuum.
-
Solution: Turn off the heat and vacuum. Re-grease all ground-glass joints and ensure all clamps and connections are secure.
-
Experimental Protocol: Fractional Distillation of this compound
1. Apparatus Setup: a. Assemble the fractional distillation apparatus in a fume hood as shown in the workflow diagram below. Use a round-bottom flask of appropriate size (it should be 1/2 to 2/3 full with the crude material). b. Add a magnetic stir bar or a few boiling chips to the distillation flask.[17] c. Pack the fractionating column with a suitable material (e.g., stainless steel structured packing). d. Securely clamp the flask and the distillation head. Ensure all ground-glass joints are lightly greased and well-seated to prevent leaks, which is critical for vacuum distillation. e. Place the thermometer bulb just below the level of the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[18] f. Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.[18] g. Connect the vacuum adapter to a vacuum trap and a vacuum pump.
2. Distillation Procedure: a. Add the crude this compound to the distillation flask. b. Turn on the cooling water to the condenser and begin stirring (if using a magnetic stirrer). c. Slowly apply the vacuum, allowing the pressure to stabilize at the desired level (e.g., 20 mmHg). d. Begin heating the distillation flask gently with a heating mantle.[8] e. Observe the condensation ring as it slowly rises through the column. Adjust the heating rate to maintain a slow and steady ascent.[8] f. Collect any initial low-boiling impurities as the "forerun" fraction in the first receiving flask. g. When the temperature at the distillation head stabilizes at the boiling point of this compound at the working pressure, switch to a new, pre-weighed receiving flask to collect the main product fraction. h. Continue distillation while the temperature remains constant. If the temperature begins to rise significantly, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or switch to a third receiving flask to collect the "tail" fraction. i. To shut down, first remove the heating mantle and allow the system to cool. Then, slowly and carefully vent the apparatus to atmospheric pressure before turning off the vacuum pump. Finally, turn off the condenser water.
3. Analysis: a. Analyze the collected fractions (forerun, main product, tail) by Gas Chromatography (GC) or GC-MS to determine their purity.
Visualizations
Caption: Experimental workflow for purifying this compound.
Caption: Decision tree for troubleshooting fractional distillation issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound [stenutz.eu]
- 5. benchchem.com [benchchem.com]
- 6. CN101027270B - Azeotropic composition of 1,1,1,3,3-pentachloropropane and carbon tetrachloride - Google Patents [patents.google.com]
- 7. US20100113322A1 - Azeotrope-Like Compositions Of 1,1,2,3-Tetrachloropropene And Hydrogen Fluoride - Google Patents [patents.google.com]
- 8. Purification [chem.rochester.edu]
- 9. chemglass.com [chemglass.com]
- 10. scribd.com [scribd.com]
- 11. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 12. researchgate.net [researchgate.net]
- 13. tcichemicals.com [tcichemicals.com]
- 14. msdsdigital.com [msdsdigital.com]
- 15. echemi.com [echemi.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
optimizing reaction conditions for 1,1,3,3-Tetrachloropropane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,1,3,3-tetrachloropropane.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A prevalent method for synthesizing this compound is a two-step process. The first step involves the synthesis of a precursor, typically 1,1,1,3,3-pentachloropropane (B1622584) or 1,1,1,3-tetrachloropropane (B89638). The second step is the conversion of this precursor to the desired this compound.[1]
-
From 1,1,1,3,3-pentachloropropane: This precursor can be synthesized by the reaction of carbon tetrachloride and vinyl chloride, often catalyzed by copper(I) chloride with an amine ligand or an iron-based system.[2][3] The subsequent step involves a selective reduction to yield this compound.[1]
-
From 1,1,1,3-tetrachloropropane: This intermediate is typically formed from the reaction of carbon tetrachloride and ethylene, catalyzed by iron and an organic phosphite (B83602) or phosphate.[4][5] This can then be photochlorinated to 1,1,1,3,3-pentachloropropane, which is subsequently reduced.[6]
Q2: How can I purify the final this compound product?
A2: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound.[1] This technique separates the product from unreacted starting materials, solvents, and other byproducts with different boiling points. For achieving higher purity, column chromatography may also be utilized.[7]
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: A significant side reaction can be the dehydrochlorination of the pentachloro- or tetrachloropropane precursors, leading to the formation of tetrachloropropenes or trichloropropenes instead of the desired this compound.[2][4][8] The reaction conditions, particularly temperature and the presence of certain catalysts, can influence the extent of these side reactions.
Q4: What are the key safety precautions to consider during this synthesis?
A4: The synthesis of this compound involves hazardous materials. Carbon tetrachloride is a toxic and environmentally hazardous substance. Chlorinated hydrocarbons, in general, should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All reactions should be carried out in a well-ventilated fume hood. Pressure reactions require certified equipment and careful monitoring.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Presence of inhibitors (e.g., oxygen). 4. Improper stoichiometry of reactants. | 1. Use a fresh or newly activated catalyst. 2. Optimize the reaction temperature based on literature values for the specific catalytic system. 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). 4. Carefully measure and control the molar ratios of the reactants. |
| Formation of Undesired Byproducts (e.g., tetrachloropropene) | 1. Excessive reaction temperature promoting elimination reactions. 2. Incorrect catalyst or catalyst concentration. | 1. Lower the reaction temperature to favor the desired substitution/reduction pathway over elimination. 2. Screen different catalysts and optimize their loading to improve selectivity. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Poor mixing. 3. Catalyst deactivation. | 1. Monitor the reaction progress using techniques like GC-MS and extend the reaction time if necessary. 2. Ensure efficient stirring, especially in heterogeneous reactions. 3. If catalyst deactivation is suspected, consider adding a fresh batch of catalyst or using a more robust catalytic system. |
| Difficulty in Product Purification | 1. Formation of azeotropes. 2. Byproducts with boiling points close to the product. | 1. If an azeotrope is suspected, consider a different purification method like extractive distillation or chromatography. 2. For close-boiling impurities, use a high-efficiency fractional distillation column or preparative gas chromatography. |
Experimental Protocols
Synthesis of 1,1,1,3,3-Pentachloropropane (Precursor)
Method 1: Copper(I) Chloride Catalysis
-
Reactants: Carbon tetrachloride, vinylidene chloride, copper(I) chloride, and an amine ligand (e.g., tributylamine).[1]
-
Procedure:
-
In a high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge, charge carbon tetrachloride, copper(I) chloride, and tributylamine.[1]
-
Seal the reactor and purge with an inert gas like nitrogen.
-
Introduce vinylidene chloride into the reactor.
-
Heat the mixture to 100-150°C with vigorous stirring.[1]
-
Monitor the reaction by GC-MS until the starting materials are consumed (typically 6-12 hours).[1]
-
After cooling to room temperature, carefully release any excess pressure.
-
The crude 1,1,1,3,3-pentachloropropane can then be purified or used directly in the subsequent reduction step.
-
Method 2: Iron Powder Catalysis
-
Reactants: Carbon tetrachloride, vinyl chloride, iron powder, ferric chloride, and an organophosphate solvent (e.g., tributylphosphate).[2]
-
Procedure:
-
In a suitable reaction vessel, combine vinyl chloride, carbon tetrachloride, iron powder, and tributylphosphate.[2]
-
The reaction is typically carried out at temperatures ranging from 80°C to 125°C.[2]
-
The resulting 1,1,1,3,3-pentachloropropane is contained within a product mixture that can be partially purified by distillation before the reduction step.[2]
-
Selective Reduction of 1,1,1,3,3-Pentachloropropane to this compound
-
Reactants: 1,1,1,3,3-pentachloropropane, silane-based reducing agent.
-
Procedure:
-
The crude or purified 1,1,1,3,3-pentachloropropane is subjected to a selective reduction.[1]
-
A silane-based reducing agent can be employed for this selective reduction.
-
The reaction conditions (temperature, solvent, stoichiometry) will depend on the specific reducing agent used and should be optimized accordingly.
-
The final product, this compound, is purified by fractional distillation under reduced pressure.[1]
-
Data Presentation
Table 1: Reaction Conditions for 1,1,1,3,3-Pentachloropropane Synthesis (Copper Catalysis) [1]
| Parameter | Value |
| Reactants | Carbon tetrachloride, Vinylidene chloride |
| Catalyst System | Copper(I) chloride, Tributylamine |
| Temperature | 100 - 150 °C |
| Reaction Time | 6 - 12 hours |
| Apparatus | High-pressure stainless-steel autoclave |
Table 2: Reaction Conditions for 1,1,1,3,3-Pentachloropropane Synthesis (Iron Catalysis) [2]
| Parameter | Value |
| Reactants | Carbon tetrachloride, Vinyl chloride |
| Catalyst System | Iron powder, Ferric chloride, Tributylphosphate |
| Temperature | 80 - 125 °C |
| Apparatus | Reaction vessel |
Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. METHOD FOR MAKING 1,1,3,3-TETRACHLOROPROPENE | TREA [trea.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 5. EP2951139B1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 6. WO1998005614A1 - Preparation of 1,1,1,3,3-pentachloropropane by photochlorination of 1,1,1,3-tetrachloropropane - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. data.epo.org [data.epo.org]
Technical Support Center: Purification of 1,1,3,3-Tetrachloropropane
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the identification and removal of impurities from 1,1,3,3-Tetrachloropropane. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically produced this compound?
A1: Impurities in this compound typically arise from its synthesis, which often involves the chlorination of propane (B168953) or related compounds.[1] Common impurities can include:
-
Isomers: Other tetrachloropropane isomers such as 1,1,1,3-Tetrachloropropane, 1,1,1,2-Tetrachloropropane, 1,1,2,2-Tetrachloropropane, and 1,1,2,3-Tetrachloropropane are frequent contaminants due to the non-selective nature of chlorination reactions.[2][3]
-
Under- or Over-chlorinated Products: Compounds with fewer or more chlorine atoms, such as trichloropropanes or pentachloropropanes, may be present.
-
Residual Starting Materials: Depending on the synthetic route, unreacted starting materials may remain.
-
Acidic Impurities: Hydrogen chloride (HCl) is a common byproduct of dehydrochlorination and other chlorination reactions and can be present as a dissolved acidic impurity.[4]
Q2: Which analytical techniques are most effective for identifying and quantifying impurities in my this compound sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for separating volatile impurities and identifying them based on their mass spectra and retention times. The fragmentation pattern in the mass spectrum, particularly the isotopic cluster from the chlorine atoms, serves as a molecular fingerprint.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, which is invaluable for distinguishing between isomers. The chemical shifts and coupling constants of the protons and carbons in the molecule can confirm the structure of the main product and help identify impurities.[5]
Q3: My GC-MS analysis shows multiple peaks with similar mass spectra. How can I differentiate between isomers of tetrachloropropane?
A3: While isomers will have the same molecular weight, their fragmentation patterns and GC retention times will differ.
-
Retention Time: Different isomers will have slightly different boiling points and polarities, leading to distinct retention times on a given GC column.
-
Fragmentation Pattern: The fragmentation of the molecular ion in the mass spectrometer is influenced by the molecule's structure. Isomers will often show different relative abundances of fragment ions. For example, the position of chlorine atoms affects the stability of the resulting carbocations upon fragmentation.[2][6]
-
Co-injection: If a standard of a suspected isomeric impurity is available, co-injecting it with your sample can confirm its presence if the peak for that isomer increases in size.
Q4: I have acidic impurities in my this compound. What is the best way to remove them?
A4: Acidic impurities, most commonly HCl, can be effectively removed by a chemical wash with a mild aqueous base. A wash with a saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution is a standard procedure.[7][8] The acidic impurities will react with the base to form salts that are soluble in the aqueous layer and can then be separated from the organic layer using a separatory funnel.
Q5: Fractional distillation is not giving me the desired purity. What are the common issues and how can I troubleshoot them?
A5: Poor separation during fractional distillation can be due to several factors:
-
Insufficient Column Efficiency: If the boiling points of your product and impurities are very close, a standard distillation column may not have enough theoretical plates for effective separation. Using a longer column or a column with a more efficient packing material (like Vigreux indentations or Raschig rings) can improve separation.
-
Incorrect Distillation Rate: Distilling too quickly does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation. A slow and steady distillation rate is crucial.
-
Fluctuating Heat Input: Unstable heating can cause "bumping" and prevent a smooth distillation. Use a heating mantle with a stirrer to ensure even boiling.
-
Poor Insulation: Heat loss from the distillation column can disrupt the temperature gradient necessary for fractional distillation. Insulating the column with glass wool or aluminum foil can help maintain this gradient.[9][10]
Data Presentation
The following table summarizes the boiling points of this compound and its common isomeric impurities, which is critical for planning purification by fractional distillation.
| Compound | CAS Number | Molecular Formula | Boiling Point (°C) |
| 1,1,1,2-Tetrachloropropane | 812-03-3 | C₃H₄Cl₄ | 145.6[2] |
| 1,1,2,2-Tetrachloropropane | 13116-60-4 | C₃H₄Cl₄ | 154[11] |
| 1,1,1,3-Tetrachloropropane | 1070-78-6 | C₃H₄Cl₄ | 159[12] |
| This compound | 1653-17-4 | C₃H₄Cl₄ | 162 [13] |
| 1,2,2,3-Tetrachloropropane | 13116-53-5 | C₃H₄Cl₄ | 165 |
| 1,1,2,3-Tetrachloropropane | 18495-30-2 | C₃H₄Cl₄ | 177.7 |
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
This protocol outlines the general procedure for analyzing the purity of this compound and identifying volatile impurities.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
Sample Preparation:
-
Dilute a small sample (e.g., 1 µL) of the this compound in a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or hexane).
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating chlorinated hydrocarbons.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze the mass spectra of other peaks by comparing them to spectral libraries (e.g., NIST) to identify impurities.
-
Calculate the relative purity by the area percent method, assuming similar response factors for the impurities.
Protocol 2: Purification by Fractional Distillation
This protocol is for the purification of this compound from impurities with different boiling points.
Apparatus:
-
Round-bottom flask, fractional distillation column (e.g., Vigreux), distillation head with thermometer, condenser, and receiving flasks.
-
Heating mantle with a magnetic stirrer and stir bar.
Procedure:
-
Add the impure this compound and a magnetic stir bar to the round-bottom flask.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Begin stirring and gently heat the flask.
-
Observe the vapor rising through the column. A ring of condensing vapor should slowly ascend.
-
Collect the initial fraction (forerun) that distills at a lower temperature than the boiling point of this compound. This will contain more volatile impurities.
-
When the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 162 °C at atmospheric pressure), change the receiving flask to collect the main fraction.
-
Continue distillation at a slow, steady rate (e.g., 1-2 drops per second) while the temperature remains constant.
-
If the temperature begins to rise significantly above the boiling point of the main product, stop the distillation to prevent contamination with higher-boiling impurities.
Protocol 3: Removal of Acidic Impurities and Drying
This protocol describes how to remove acidic impurities and residual water from the purified this compound.
Reagents and Apparatus:
-
Separatory funnel, beakers, Erlenmeyer flask.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
Procedure:
-
Washing: a. Place the this compound in a separatory funnel. b. Add an equal volume of saturated sodium bicarbonate solution. c. Stopper the funnel and shake gently, frequently venting to release any pressure buildup from CO₂ evolution.[7] d. Allow the layers to separate. The denser this compound will be the bottom layer. e. Drain the lower organic layer into a clean flask. Discard the upper aqueous layer. f. Repeat the wash with deionized water to remove any remaining bicarbonate.
-
Drying: a. Transfer the washed this compound to a clean, dry Erlenmeyer flask. b. Add a small amount of anhydrous sodium sulfate (enough to form a thin layer on the bottom of the flask). c. Swirl the flask. If the drying agent clumps together, add more until some particles flow freely, indicating that all the water has been absorbed. d. Decant or filter the dry this compound from the drying agent into a clean, dry storage vessel.
Mandatory Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Decision tree for selecting a purification method for this compound.
References
- 1. US2473161A - Propane chlorination - Google Patents [patents.google.com]
- 2. This compound|Research Chemical [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C3H4Cl4 | CID 10954145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 1,1,1,3-Tetrachloropropane | C3H4Cl4 | CID 14056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,1,3,3-TETRACHLOROPROPENE(18611-43-3) 1H NMR [m.chemicalbook.com]
- 8. lcms.cz [lcms.cz]
- 9. This compound [stenutz.eu]
- 10. dspace.lib.cranfield.ac.uk [dspace.lib.cranfield.ac.uk]
- 11. microbe.com [microbe.com]
- 12. C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of 1-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. 1,1,1,2-TETRACHLOROPROPANE(812-03-3) 13C NMR spectrum [chemicalbook.com]
Technical Support Center: Dehydrochlorination of 1,1,3,3-Tetrachloropropane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the dehydrochlorination of 1,1,3,3-tetrachloropropane to produce 1,3-dichloropropene (B49464).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction in the dehydrochlorination of this compound?
The primary reaction is an elimination reaction where a molecule of hydrogen chloride (HCl) is removed from the this compound molecule to form 1,3-dichloropropene. This reaction is typically facilitated by a base, such as sodium hydroxide (B78521) (NaOH), or by thermal means. The reaction produces a mixture of (E) and (Z)-isomers of 1,3-dichloropropene.
Q2: What are the most common side reactions observed during this process?
While direct literature on the side reactions for the dehydrochlorination of this compound is limited, by analogy to similar dehydrochlorination processes of chlorinated propanes, the following side reactions are highly probable:
-
Dimerization and Oligomerization: The 1,3-dichloropropene product can undergo self-reaction to form higher molecular weight compounds. This is particularly analogous to the dehydrochlorination of 1,1,1,3-tetrachloropropane (B89638) where the product, 1,1,3-trichloropropene (B110787), is known to dimerize into high-boiling point compounds like pentachlorocyclohexene and hexachlorocyclohexane.
-
Isomerization: Depending on the reaction conditions (e.g., temperature, catalyst), the desired 1,3-dichloro-1-propene may isomerize to other dichloropropene isomers.
-
Over-elimination: Under harsh conditions, a second molecule of HCl might be eliminated, leading to the formation of chloropropynes or other highly unsaturated species.
-
Hydrolysis: If water is present, particularly with a strong base, the chlorinated propanes or propenes can undergo hydrolysis to form corresponding alcohols or other oxygenated byproducts.
Q3: What factors can influence the formation of these side products?
Several factors can affect the selectivity of the dehydrochlorination reaction:
-
Temperature: Higher temperatures can promote side reactions, including dimerization and thermal decomposition, which may lead to charring or "coking".
-
Base Concentration: A high concentration of a strong base can favor the desired elimination but may also promote secondary reactions if not properly controlled.
-
Catalyst: The presence and type of catalyst can significantly influence the reaction pathway and the formation of byproducts.
-
Presence of Water: While sometimes used to suppress certain side reactions, the presence of water can also lead to hydrolysis byproducts.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of 1,3-dichloropropene | Incomplete reaction. | - Increase reaction time.- Increase reaction temperature gradually, monitoring for byproduct formation.- Ensure stoichiometric or slight excess of base. |
| Formation of high-boiling point residues. | - Lower the reaction temperature.- Consider the addition of a small amount of water or a hydrated metal halide co-catalyst to inhibit dimerization of the product.[1][2] | |
| Presence of unexpected peaks in GC/MS analysis | Formation of isomers or other byproducts. | - Analyze the mass spectra of the unexpected peaks to identify their structures.- Adjust reaction conditions (temperature, catalyst) to improve selectivity. |
| Contamination of starting materials or reagents. | - Verify the purity of this compound and the base before the reaction. | |
| Formation of a dark-colored or tarry reaction mixture | Thermal decomposition or "coking" at high temperatures. | - Reduce the reaction temperature.- Ensure efficient stirring to prevent localized overheating. |
| Vigorous, uncontrolled reaction. | - Add the base or catalyst portion-wise to control the reaction rate.- Use a suitable solvent to better manage the reaction exotherm. |
Data Presentation
Table 1: Effect of Water on Side Reaction in an Analogous Dehydrochlorination of 1,1,1,3-Tetrachloropropane [1][2]
| Catalyst System | Conversion of Starting Material (mol%) | Selectivity to Desired Product (mol%) | Selectivity to High-Boiling Compounds (mol%) |
| FeCl₃ | 96.8 | 91.4 | 8.6 |
| FeCl₃ + H₂O | 88.9 | 96.4 | 3.6 |
| FeCl₃ + BaCl₂·2H₂O | 50.7 | 99.9 | 0.03 |
Note: This data is from the dehydrochlorination of 1,1,1,3-tetrachloropropane, but provides valuable insight into potential strategies for minimizing high-boiling point byproducts in the dehydrochlorination of this compound.
Experimental Protocols
General Protocol for Base-Mediated Dehydrochlorination of this compound
This is a general guideline and should be adapted and optimized for specific laboratory conditions and safety protocols.
-
Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, a thermometer, and a dropping funnel. The setup should be placed in a heating mantle or an oil bath.
-
Reagents: Charge the flask with this compound and a suitable solvent (optional).
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Addition of Base: Slowly add a solution of the base (e.g., aqueous sodium hydroxide) dropwise from the dropping funnel. Monitor the reaction temperature and control the addition rate to maintain a steady reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Purification: The crude product can be purified by fractional distillation to separate the desired 1,3-dichloropropene isomers from unreacted starting material and any high-boiling point byproducts.
Visualizations
Caption: Main dehydrochlorination reaction pathway.
Caption: Potential side reaction pathways.
Caption: Troubleshooting workflow for side reactions.
References
Technical Support Center: Optimizing 1,1,3,3-Tetrachloropropane Synthesis
Welcome to the technical support center for the synthesis of 1,1,3,3-Tetrachloropropane. This resource is designed for researchers, scientists, and professionals in drug development to assist with troubleshooting and optimizing your experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main routes for the synthesis of this compound:
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Two-Step Synthesis via 1,1,1,3,3-Pentachloropropane (B1622584): This is a widely referenced method that involves the initial radical addition of carbon tetrachloride to vinylidene chloride to produce 1,1,1,3,3-pentachloropropane. This intermediate is then selectively reduced to yield this compound.[1]
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Direct Gas-Solid Phase Synthesis: This method involves the direct chlorination of a suitable precursor using a zero-valent iron and phosphorus co-modified carbon catalyst in a gas-solid phase reaction. This process can achieve high yields of this compound directly.[1]
Q2: What is the role of the catalyst in the synthesis of the 1,1,1,3,3-pentachloropropane intermediate?
A2: In the radical addition of carbon tetrachloride to vinylidene chloride, a catalyst is crucial for initiating and propagating the radical chain reaction. Copper(I) chloride (CuCl) is a commonly used catalyst, often in conjunction with an amine ligand such as tributylamine.[1] This catalytic system facilitates the formation of the trichloromethyl radical from carbon tetrachloride, which then adds to the vinylidene chloride.
Q3: How can I purify the final this compound product?
A3: Purification of this compound is typically achieved by fractional distillation under reduced pressure.[2] This method is effective for separating the desired product from unreacted starting materials, solvents, and byproducts with different boiling points. For higher purity, column chromatography may also be employed.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst/Initiator | Use a fresh batch of catalyst (e.g., CuCl) and ensure it has not been exposed to air or moisture, which can cause deactivation. If using a radical initiator, ensure it is stored correctly and has not expired. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature within the recommended range for the specific protocol. Monitor the temperature closely to avoid unwanted side reactions. For the synthesis of the pentachloropropane intermediate, temperatures typically range from 100-150°C.[1] |
| Presence of Radical Inhibitors | Oxygen can act as a radical inhibitor. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents and liquid reagents before use. |
| Incorrect Stoichiometry | Carefully verify the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a significant deviation from the optimal ratio can lead to the formation of byproducts. |
| Incomplete Reduction of 1,1,1,3,3-Pentachloropropane | If using the two-step method, ensure the reducing agent (e.g., a silane) is added in the correct stoichiometric amount and that the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like GC-MS. |
Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| Formation of Higher Telomers | In the synthesis of 1,1,1,3,3-pentachloropropane, the formation of higher molecular weight telomers can occur. To minimize this, use a molar excess of carbon tetrachloride relative to vinylidene chloride. |
| Formation of Isomeric Pentachloropropanes | The radical addition can sometimes lead to the formation of other pentachloropropane isomers. Optimizing the catalyst system and reaction temperature can improve selectivity towards the desired 1,1,1,3,3-isomer. |
| Over-reduction or Incomplete Reduction | During the reduction of 1,1,1,3,3-pentachloropropane, over-reduction can lead to more highly reduced alkanes, while incomplete reduction will leave unreacted starting material. Carefully control the amount of reducing agent and the reaction time. |
| Dehydrochlorination of the Product | At elevated temperatures, this compound can undergo dehydrochlorination. Ensure that distillation for purification is carried out under reduced pressure to keep the temperature as low as possible. |
Experimental Protocols
Protocol 1: Synthesis of 1,1,1,3,3-Pentachloropropane
This protocol is the first step in the two-step synthesis of this compound.
Reactants and Reagents:
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Carbon tetrachloride (CCl₄)
-
Vinylidene chloride (CH₂=CCl₂)
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Copper(I) chloride (CuCl)
-
Tributylamine
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Nitrogen gas (for inert atmosphere)
Procedure:
-
Set up a high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves.
-
Charge the reactor with carbon tetrachloride, copper(I) chloride, and tributylamine.
-
Seal the reactor and purge thoroughly with nitrogen to establish an inert atmosphere.
-
Introduce vinylidene chloride into the sealed reactor.
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Heat the reaction mixture to a temperature between 100°C and 150°C with vigorous stirring.[1]
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Monitor the reaction progress by taking aliquots and analyzing them via GC-MS. The reaction is typically complete within 6-12 hours.[1]
-
Once the starting materials are consumed, cool the reactor to room temperature.
-
Carefully release any excess pressure.
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The crude 1,1,1,3,3-pentachloropropane can then be purified or used directly in the subsequent reduction step.
Protocol 2: Selective Reduction of 1,1,1,3,3-Pentachloropropane
This protocol describes the second step to produce this compound.
Reactants and Reagents:
-
Crude or purified 1,1,1,3,3-pentachloropropane
-
A suitable silane-based reducing agent (e.g., triethylsilane)
-
An appropriate solvent (e.g., a non-polar organic solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the 1,1,1,3,3-pentachloropropane in the chosen solvent.
-
Slowly add the silane-based reducing agent to the solution. The reaction may be exothermic, so controlled addition is recommended.
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Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the chosen silane.
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Monitor the progress of the reduction by GC-MS to determine the consumption of the starting material and the formation of this compound.
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Once the reaction is complete, quench any remaining reducing agent according to standard laboratory procedures.
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The workup typically involves washing the organic phase with water and/or brine, followed by drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
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The crude this compound is then purified by fractional distillation under reduced pressure.
Quantitative Data
The following tables summarize key quantitative data for the synthesis of the 1,1,1,3,3-pentachloropropane intermediate, which is a critical step in producing this compound.
Table 1: Reaction Parameters for 1,1,1,3,3-Pentachloropropane Synthesis
| Parameter | Value | Reference |
| Reactant Molar Ratio (CCl₄:Vinylidene Chloride) | 1:0.3 - 1:0.4 | [3] |
| Catalyst Loading (CuCl) | 1.5% - 3.5% of vinylidene chloride mass | [3] |
| Co-catalyst (Triethanolamine) | Equimolar to CuCl | [3] |
| Solvent (Acetonitrile) | 10% - 20% of total reactant mass | [3] |
| Reaction Temperature | 110 - 125 °C | [3] |
| Reaction Pressure | 0.5 - 1.0 MPa | [3] |
| Reaction Time | 5 - 8 hours | [3] |
| Reported Yield | Up to 72% | [3] |
| Reported Purity | 98% | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general two-step workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
This diagram provides a logical workflow for troubleshooting low product yield.
References
Technical Support Center: Catalyst Selection for 1,1,3,3-Tetrachloropropane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,3,3-tetrachloropropane reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound?
The most common reaction for this compound is dehydrochlorination, which can lead to the formation of various chlorinated propenes and allenes. A key application is the synthesis of 1,3-dichloroallene.
Q2: What types of catalysts are typically used for the dehydrochlorination of this compound?
Commonly employed catalysts for the dehydrochlorination of chlorinated alkanes, including isomers of tetrachloropropane, fall into two main categories:
-
Lewis Acids: Ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are frequently used.[1]
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Bases in combination with Phase Transfer Catalysts (PTCs): Strong bases like sodium hydroxide (B78521) (NaOH) are used with PTCs such as quaternary ammonium (B1175870) salts (e.g., Aliquat 336) to facilitate the reaction between the aqueous base and the organic substrate.[2]
Q3: What is the role of a phase transfer catalyst (PTC) in these reactions?
In a two-phase system (e.g., an aqueous solution of a base and an organic solution of this compound), the PTC helps to transport the reactant from the aqueous phase (like the hydroxide ion) into the organic phase where the reaction occurs. This enhances the reaction rate and allows for the use of less harsh conditions.
Q4: What are the expected products from the dehydrochlorination of this compound?
The primary product of the double dehydrochlorination of this compound is 1,3-dichloroallene. Depending on the reaction conditions and catalyst, other chlorinated propene isomers may also be formed as byproducts.
Q5: Are there any specific safety precautions I should take when working with this compound and its reactions?
Yes, this compound and many of its reaction products are hazardous. It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always consult the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting Guides
Problem 1: Low or No Conversion of this compound
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - For Lewis acid catalysts (e.g., FeCl₃), ensure they are anhydrous, as moisture can deactivate them. - For phase transfer catalysts, check the purity and ensure it is appropriate for the reaction conditions. |
| Insufficient Base | - Ensure the stoichiometry of the base is correct. An excess of base is often required to drive the reaction to completion. |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Monitor for any changes in conversion. Dehydrochlorination reactions often require elevated temperatures. |
| Poor Mixing in a Biphasic System | - Increase the stirring rate to ensure efficient mixing of the aqueous and organic phases, which is crucial for phase transfer catalysis. |
Problem 2: Low Selectivity towards the Desired Product (e.g., 1,3-dichloroallene)
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | - Both too high and too low temperatures can lead to the formation of side products. Experiment with a range of temperatures to find the optimal condition for the desired product. |
| Incorrect Catalyst or Base Concentration | - Vary the concentration of the catalyst and the base. High concentrations can sometimes promote side reactions. |
| Prolonged Reaction Time | - Monitor the reaction progress over time. The desired product might be an intermediate that can further react to form byproducts if the reaction is left for too long. |
| Formation of Isomeric Byproducts | - The dehydrochlorination of 1,1,1,3,3-pentachloropropane (B1622584) can lead to different tetrachloropropene (B83866) isomers.[3] Similar isomer formation can be expected from this compound. Careful control of reaction conditions is key to maximizing the yield of the desired isomer. |
Problem 3: Catalyst Deactivation
| Possible Cause | Suggested Solution |
| Poisoning | - Impurities in the starting materials or solvents can poison the catalyst. Ensure high-purity reagents are used. |
| Coking/Fouling | - At higher temperatures, carbonaceous materials (coke) can deposit on the catalyst surface, blocking active sites. Regeneration by controlled oxidation might be possible. |
| Sintering | - High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area. This is often irreversible. Consider using a lower reaction temperature or a more thermally stable catalyst support. |
| Leaching | - The active catalytic species may dissolve into the reaction mixture. Consider immobilizing the catalyst on a solid support. |
Data Presentation: Catalyst Systems for Dehydrochlorination of Chlorinated Propanes
The following table summarizes catalyst systems and conditions for the dehydrochlorination of related chlorinated propanes, which can serve as a starting point for optimizing reactions with this compound.
| Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Key Products | Reference |
| 1,1,1,3-Tetrachloropropane (B89638) | FeCl₃ | - | Neat | 80-130 | 1,1,3-Trichloropropene (B110787) | [3] |
| 1,1,1,3-Tetrachloropropane | FeCl₃ / Hydrated Metal Halides (e.g., BaCl₂·2H₂O) | - | Neat | ~120 | 1,1,3-Trichloropropene (improved selectivity) | [4] |
| Chlorinated Alkanes | Phase Transfer Catalysts (e.g., Aliquat 336) | Inorganic Base (e.g., NaOH) | Water/Organic | Not specified | Chlorinated Alkenes | [1] |
| 1,1,1,3,3-Pentachloropropane | Ferric Chloride | - | Neat (reactive distillation) | Not specified | 1,1,3,3-Tetrachloropropene | |
| 1,2,3-Trichloropropane | Dilute aq. NaOH (with or without PTC) | NaOH | Water | 50 | 2,3-Dichloroprop-1-ene |
Experimental Protocols
Key Experiment: Dehydrochlorination of a Chlorinated Propane using a Lewis Acid Catalyst (Adapted from a related procedure)
This protocol is adapted from the dehydrochlorination of 1,1,1,3-tetrachloropropane and can be used as a starting point for this compound.
Materials:
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This compound
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Anhydrous Ferric Chloride (FeCl₃)
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Round-bottom flask equipped with a magnetic stirrer, condenser, and a thermometer
-
Heating mantle
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Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere to prevent moisture from deactivating the catalyst.
-
Charge the round-bottom flask with this compound.
-
Add a catalytic amount of anhydrous ferric chloride (e.g., 100 to 1500 ppmw) to the flask.[3]
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Heat the reaction mixture to the desired temperature (e.g., 80-130°C) with vigorous stirring.[3]
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Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product can be purified by distillation, potentially under vacuum to avoid decomposition.
Visualizations
Caption: Reaction pathway for the dehydrochlorination of this compound.
References
- 1. US20190202759A1 - Processes for the dehydrochlorination of a chlorinated alkane - Google Patents [patents.google.com]
- 2. WO2014130436A1 - Methods for the dehydrochlorination of 1,1,1,3-tetrachloropropane to 1,1,3-trichloropeopene - Google Patents [patents.google.com]
- 3. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 4. US8877991B2 - Methods for the dehydrochlorination of 1,1,1,3-tetrachloropropane to 1,1,3-trichloropropene - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting 1,1,3,3-Tetrachloropropane Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in reactions involving 1,1,3,3-tetrachloropropane. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, particularly low conversion rates, in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My dehydrochlorination of this compound shows a low conversion rate. What are the potential causes and solutions?
A1: Low conversion in the dehydrochlorination of this compound can stem from several factors. Here's a breakdown of potential issues and how to address them:
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Suboptimal Reaction Temperature: Temperature is a critical parameter. For analogous dehydrochlorination reactions, temperatures can range from 50°C to 300°C.[1] If the temperature is too low, the reaction rate will be slow, leading to low conversion. Conversely, excessively high temperatures can promote side reactions.
-
Troubleshooting: Gradually increase the reaction temperature in increments of 10-20°C and monitor the conversion by GC analysis.
-
-
Catalyst Inactivity or Inefficiency: While various catalysts can be employed, their activity is crucial. For similar chlorinated propanes, Lewis acids like ferric chloride (FeCl₃) are common catalysts.[1][2]
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Inappropriate Base or Base Concentration: In base-mediated dehydrochlorination, the choice and concentration of the base are critical.
-
Troubleshooting:
-
If using an inorganic base like NaOH or KOH, ensure the stoichiometry is appropriate. An excess of base may be required.
-
Consider using a phase transfer catalyst to facilitate the reaction between the aqueous base and the organic substrate.
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For some dehydrochlorination reactions, fluoride (B91410) anions have shown high reactivity.[3][4]
-
-
-
Presence of Impurities: Impurities in the starting material or solvent can poison the catalyst or inhibit the reaction.
-
Troubleshooting:
-
Ensure the this compound is of high purity.
-
Use anhydrous and high-purity solvents.
-
-
Q2: I am observing the formation of significant byproducts in my reaction. What are they likely to be and how can I minimize them?
A2: The primary side reactions in the dehydrochlorination of tetrachloropropanes are often the formation of higher boiling compounds.
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Likely Byproducts: These are typically dimers or oligomers of the desired trichloropropene product.[1][2] The presence of two reactive geminal dichloro groups in this compound can also lead to various elimination and substitution products.[5]
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Minimization Strategies:
-
Control Reaction Temperature: As mentioned, high temperatures can favor byproduct formation.
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Optimize Catalyst System: The addition of a source of water when using an FeCl₃ catalyst has been shown to significantly reduce the formation of high-boiling compounds in the dehydrochlorination of 1,1,1,3-tetrachloropropane (B89638).[1][2]
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Adjust Reactant Concentration: Running the reaction at a lower concentration of the starting material might disfavor dimerization.
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Continuous Removal of Product: If feasible, continuously removing the desired product from the reaction mixture can shift the equilibrium and minimize subsequent side reactions.
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Q3: I am attempting an intramolecular cyclization to form a cyclopropane (B1198618) derivative, but the yield is low. What should I consider?
A3: The 1,3-disposition of the dichloro groups in this compound makes it a potential precursor for cyclopropane derivatives.[5] Low yields in such reactions can be due to several factors:
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Ineffective Reducing Agent/Base: The choice of reagent to effect the cyclization is critical. Strong bases or reducing agents are typically required.
-
Troubleshooting:
-
Explore different reagent systems. For similar reactions, reagents like sodium or zinc dust have been used.
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Ensure the reagent is highly active and used in sufficient stoichiometric excess.
-
-
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Competing Intermolecular Reactions: If the concentration of this compound is too high, intermolecular reactions can compete with the desired intramolecular cyclization.
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Troubleshooting: Employ high-dilution conditions to favor the intramolecular pathway.
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Reaction Kinetics: The kinetics of the cyclization may be slow.
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Troubleshooting: Increase the reaction temperature and monitor for product formation, being mindful of potential decomposition or side reactions at higher temperatures.
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Quantitative Data Summary
The following tables summarize quantitative data from related dehydrochlorination reactions. Note that this data is primarily from the dehydrochlorination of the isomer 1,1,1,3-tetrachloropropane (HCC-250fb) and should be used as a starting point for optimizing reactions with this compound.
Table 1: Effect of Catalyst System on Dehydrochlorination of 1,1,1,3-Tetrachloropropane
| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | 1,1,3-Trichloropropene (B110787) Selectivity (%) | High Boiling Compounds Selectivity (%) | Reference |
| FeCl₃ | 120 | 4 | 96.8 | 91.4 | 8.6 | [1][2] |
| FeCl₃ + H₂O | 120 | 4 | - | >95 | ~0 | [1][2] |
| BaCl₂·2H₂O | 120 | 8 | 6.5 | High | 0 | [1] |
| FeCl₃ + BaCl₂·2H₂O | 120 | 4 | 50.7 | 99.9 | 0.03 | [1] |
Table 2: General Reaction Conditions for Dehydrochlorination
| Parameter | Range | Preferred Range | Reference |
| Temperature | 50 - 300°C | 80 - 130°C | [1][6] |
| Pressure | Vacuum to Super-atmospheric | Ambient or Vacuum (100-380 mm Hg) | [1][6] |
| Reaction Time | 0.5 - 10 hours | 2 - 8 hours | [1][6] |
| Catalyst/Substrate Ratio | 50 - 5000 ppmw | 100 - 1500 ppmw | [6] |
Experimental Protocols
Detailed Methodology for Dehydrochlorination of this compound (Adapted from 1,1,1,3-Tetrachloropropane Dehydrochlorination)
This protocol is a general guideline adapted from procedures for the dehydrochlorination of 1,1,1,3-tetrachloropropane and should be optimized for your specific experimental setup and goals.
Materials:
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This compound
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Anhydrous Ferric Chloride (FeCl₃)
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Deionized Water (optional, as a co-catalyst)
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Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) or no solvent)
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Nitrogen or Argon gas for inert atmosphere
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Sodium bicarbonate solution (for washing)
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Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: Assemble a multi-necked round-bottom flask with a reflux condenser, a thermometer, a magnetic stirrer, and an inlet for inert gas.
-
Charging the Reactor: Under a stream of inert gas, charge the flask with this compound and the solvent (if used).
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Catalyst Addition: Add the anhydrous ferric chloride catalyst to the reaction mixture. If using water as a co-catalyst, add a controlled amount of deionized water.
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Reaction: Heat the mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of the starting material and the formation of products.
-
Work-up: Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Quenching: Carefully quench the reaction by adding water or a dilute aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extraction: If a solvent was used, separate the organic layer. If no solvent was used, extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
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Washing: Wash the organic layer sequentially with water and brine.
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Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.
Visualizations
Caption: Troubleshooting flowchart for low conversion rates.
Caption: General reaction pathway for dehydrochlorination.
Caption: Experimental workflow for dehydrochlorination.
References
- 1. WO2014130436A1 - Methods for the dehydrochlorination of 1,1,1,3-tetrachloropropane to 1,1,3-trichloropeopene - Google Patents [patents.google.com]
- 2. US8877991B2 - Methods for the dehydrochlorination of 1,1,1,3-tetrachloropropane to 1,1,3-trichloropropene - Google Patents [patents.google.com]
- 3. Dehydrochlorination of 1,1,1,3,3-Pentachlopropane promoted by fluoride - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 4. researchgate.net [researchgate.net]
- 5. This compound|Research Chemical [benchchem.com]
- 6. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
Technical Support Center: Workup Procedures for Reactions Involving 1,1,3,3-Tetrachloropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,3,3-tetrachloropropane.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take when working with this compound?
A1: this compound is a hazardous chemical and requires careful handling in a well-ventilated fume hood.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2] Avoid inhalation of vapors and direct contact with skin and eyes.[1][2] It is flammable, so keep it away from heat, sparks, and open flames.[1] All equipment should be properly grounded to prevent static discharge.[1] In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste according to local regulations.[1]
Q2: What are the typical physical properties of this compound that are relevant for workup procedures?
A2: Understanding the physical properties of this compound is crucial for planning effective workup and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₃H₄Cl₄ | [3] |
| Molecular Weight | 181.88 g/mol | [2] |
| Boiling Point | 176-178 °C | [2] |
| Density | ~1.45 g/mL at 25 °C | [4] |
| Solubility in Water | Low | [4] |
| Solubility in Organic Solvents | Soluble in common organic solvents like alcohols, ethers, and other chlorinated hydrocarbons. | [4] |
Q3: How can I effectively remove this compound from my reaction mixture after the reaction is complete?
A3: Due to its high boiling point, removing this compound by simple evaporation can be challenging and may require heating, which could degrade sensitive products. Several methods can be employed:
-
Distillation: Simple or fractional distillation can be effective if the boiling point of your product is significantly different from that of this compound.[5] Vacuum distillation is often preferred to lower the required temperature.
-
Extraction: Since this compound has low water solubility, you can perform a liquid-liquid extraction. Partition your reaction mixture between an immiscible organic solvent (in which your product is highly soluble) and water. The this compound will preferentially remain in the organic phase, which can then be washed multiple times with water or brine to further remove it.
-
Chromatography: Column chromatography can be used to separate your product from the residual this compound. A non-polar eluent system will typically elute the tetrachloropropane first.
Troubleshooting Guides
Issue 1: Emulsion Formation During Aqueous Workup
Q: I am observing a persistent emulsion at the interface of the organic and aqueous layers during the extraction of my product from a reaction mixture containing this compound. How can I break this emulsion?
A: Emulsion formation is a common problem when using chlorinated solvents like this compound due to their high density.[3] Here are several techniques you can try, starting with the gentlest methods:
| Method | Procedure | Remarks |
| Patience and Gentle Agitation | Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling or stirring of the emulsion layer with a glass rod can also help. | Often the simplest and most effective method for minor emulsions. |
| Addition of Brine | Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently invert. The increased ionic strength of the aqueous layer can help to break the emulsion. | A very common and effective technique. |
| Change in pH | If the emulsion is stabilized by acidic or basic impurities, carefully add a dilute acid or base to neutralize them. | Be cautious if your product is sensitive to pH changes. |
| Filtration through Celite® or Glass Wool | Filter the entire mixture through a pad of Celite® or a plug of glass wool. This can break up the emulsion by physically disrupting the droplets. | This is a very effective mechanical method. |
| Addition of a Different Organic Solvent | Adding a small amount of a different, less dense, and water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) can change the overall polarity and density of the organic phase, which may break the emulsion. | Use with caution as it will need to be removed later. |
| Centrifugation | If available, centrifuging the mixture can force the separation of the layers. | Highly effective but requires specialized equipment. |
Issue 2: Difficulty in Product Purification
Q: My final product is contaminated with byproducts from a reaction involving this compound. What are some common purification strategies?
A: The purification strategy will depend on the nature of your product and the impurities. Common byproducts in reactions with this compound can arise from its own reactivity, such as dehydrochlorination.
| Purification Technique | Description | Best For |
| Distillation | Separates compounds based on differences in boiling points. Fractional distillation provides better separation for compounds with close boiling points. | Thermally stable liquid products with boiling points significantly different from impurities. |
| Recrystallization | Purifies solid compounds by dissolving the crude product in a hot solvent and allowing it to cool slowly, forming pure crystals. | Solid products with suitable solubility characteristics in a chosen solvent. |
| Column Chromatography | Separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as they are passed through a column with a mobile phase. | A wide range of compounds, both solid and liquid. Particularly useful for separating mixtures with similar polarities. |
| Preparative Thin-Layer Chromatography (Prep-TLC) | A smaller-scale version of column chromatography used for purifying smaller quantities of material. | Small-scale purifications or when optimizing separation conditions for column chromatography. |
Experimental Protocols
Protocol 1: General Aqueous Workup for a Reaction in this compound
This protocol describes a general liquid-liquid extraction procedure to isolate a neutral organic product from a reaction mixture where this compound was used as a solvent or is a major component.
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add a quenching solution (e.g., water, saturated ammonium (B1175870) chloride solution, or a dilute acid/base, depending on the reaction chemistry) with stirring. Monitor for any exothermic reaction.
-
-
Phase Separation:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
If the reaction was performed in a co-solvent, add a sufficient amount of an extraction solvent (e.g., diethyl ether, ethyl acetate) to ensure a clean separation from the aqueous layer.
-
Add deionized water or brine to the separatory funnel.
-
Gently invert the funnel several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to minimize emulsion formation.
-
Allow the layers to separate. The organic layer, containing your product and this compound, will likely be the bottom layer due to the high density of the chlorinated solvent.
-
-
Washing the Organic Layer:
-
Drain the lower organic layer into a clean flask.
-
Return the aqueous layer to the separatory funnel and re-extract with a fresh portion of the extraction solvent.
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
Deionized water (to remove water-soluble impurities).
-
Saturated sodium bicarbonate solution (if the reaction was acidic).
-
Brine (to help remove dissolved water).
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Filter or decant the dried organic solution.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product using an appropriate method such as distillation, recrystallization, or column chromatography.
-
Visualizations
Caption: General experimental workflow for the workup of a reaction involving this compound.
Caption: Decision-making workflow for troubleshooting emulsion formation during aqueous workup.
References
Technical Support Center: Stability and Degradation of 1,1,3,3-Tetrachloropropane
Disclaimer: Direct experimental data on the stability and degradation of 1,1,3,3-tetrachloropropane under various reaction conditions is limited in publicly available scientific literature. The information provided herein is based on the general principles of organic chemistry, data from structurally similar chlorinated alkanes, and inferred degradation pathways. All quantitative data and experimental protocols should be considered as estimates and require experimental verification.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on its structure, this compound is expected to undergo degradation primarily through two pathways:
-
Dehydrochlorination: This is a common reaction for chlorinated alkanes in the presence of a base or under thermal stress. It involves the elimination of a hydrogen atom and a chlorine atom from adjacent carbons to form an alkene. For this compound, this would likely lead to the formation of various dichloropropene isomers.
-
Reductive Dechlorination: Under reducing conditions, such as in the presence of zero-valent metals (e.g., iron, zinc), the chlorine atoms can be sequentially replaced by hydrogen atoms. This process would yield less chlorinated propanes and eventually propane.
Q2: How stable is this compound in acidic and basic solutions?
A2:
-
Acidic Conditions: Generally, chlorinated alkanes are relatively stable under acidic conditions, especially in the absence of strong nucleophiles. Significant degradation is not expected at ambient temperatures.
-
Basic Conditions: In the presence of a strong base (e.g., sodium hydroxide), this compound is expected to undergo dehydrochlorination. The rate of this reaction will depend on the base concentration, temperature, and solvent.
Q3: What products can be expected from the thermal degradation of this compound?
A3: Thermal degradation, or pyrolysis, of chlorinated hydrocarbons typically proceeds through radical mechanisms and elimination reactions.[1] For this compound, the primary products are expected to be hydrogen chloride (HCl) and various isomers of dichloropropene and trichloropropene.[2] At higher temperatures, more extensive fragmentation and the formation of smaller chlorinated and non-chlorinated hydrocarbons, as well as soot (elemental carbon), may occur.
Q4: Can the degradation of this compound be catalyzed?
A4: Yes, catalytic processes can enhance the degradation of chlorinated alkanes.
-
Catalytic Hydrodechlorination: This is a promising technology for the remediation of chlorinated organic compounds. It involves the use of a catalyst, typically a noble metal like palladium or platinum on a support, and a hydrogen source to replace chlorine atoms with hydrogen.[3]
-
Lewis Acid Catalysis: Lewis acids, such as iron(III) chloride (FeCl₃), can catalyze dehydrochlorination reactions of chlorinated propanes.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent or No Degradation Observed in Experiments
| Potential Cause | Recommended Solution |
| Reaction conditions are too mild (low temperature, low reactant concentration). | Increase the temperature and/or the concentration of the reagent (e.g., base, reducing agent). Monitor the reaction at different intervals to establish a rate profile. |
| Inertness of the compound under the chosen conditions. | Verify from literature on similar compounds if the chosen degradation pathway is appropriate. Consider more reactive conditions or a different degradation method (e.g., switching from hydrolysis to reductive dechlorination). |
| Inhibitors are present in the reaction mixture. | Purify the starting materials and solvents. Ensure the reaction vessel is clean and free of contaminants that could quench the reaction. |
| For catalytic reactions, the catalyst may be inactive or poisoned. | Ensure the catalyst is properly activated before use. In cases of suspected poisoning (e.g., by sulfur compounds), consider catalyst regeneration or using a fresh batch.[3] |
Issue 2: Complex Mixture of Degradation Products
| Potential Cause | Recommended Solution |
| Side reactions are occurring due to harsh reaction conditions. | Optimize the reaction conditions by lowering the temperature or using a more selective reagent or catalyst. |
| Multiple degradation pathways are competing. | Try to favor one pathway over another by adjusting the reaction conditions. For example, in a basic solution, dehydrochlorination is likely to be the major pathway. |
| Analytical method is not providing sufficient separation of products. | Optimize the analytical method (e.g., gas chromatography temperature program, column type) to achieve better separation of the components in the product mixture.[6] |
Data Presentation
Table 1: Estimated Stability of this compound under Various Conditions
| Condition | Expected Stability | Primary Degradation Pathway | Potential Major Products |
| Neutral Aqueous Solution (Ambient Temp.) | High | Very slow hydrolysis | 1,1,3-trichloro-3-propanol |
| Acidic Aqueous Solution (pH < 4, Ambient Temp.) | High | Negligible | - |
| Basic Aqueous Solution (pH > 10, Ambient Temp.) | Low to Moderate | Dehydrochlorination | Dichloropropene isomers, HCl |
| Elevated Temperature (e.g., > 200°C) | Low | Pyrolysis (Dehydrochlorination and C-C bond cleavage) | HCl, Dichloropropenes, Trichloropropenes, smaller chlorinated hydrocarbons |
| Reductive Conditions (e.g., Zero-Valent Iron) | Low | Reductive Dechlorination | 1,1,3-Trichloropropane, Dichloropropanes, Propane |
| Catalytic Hydrodechlorination (e.g., Pd/C, H₂) | Very Low | Catalytic Reductive Dechlorination | Propane, HCl |
Note: The information in this table is based on the expected reactivity of chlorinated alkanes and requires experimental validation for this compound.
Experimental Protocols
Protocol 1: Determination of Abiotic Degradation Rate in Aqueous Solution (Hydrolysis)
-
Materials: this compound, buffered aqueous solutions (e.g., pH 4, 7, and 10), sealed vials, constant temperature incubator/water bath, gas chromatograph with an appropriate detector (e.g., electron capture detector - ECD or mass spectrometer - MS).
-
Procedure:
-
Prepare sterile, buffered aqueous solutions at the desired pH values.
-
Spike the buffered solutions with a known concentration of this compound.
-
Dispense the solutions into vials, ensuring no headspace, and seal them.
-
Place the vials in a constant temperature environment.
-
At predetermined time intervals, sacrifice replicate vials for analysis.
-
Extract the remaining this compound from the aqueous phase using a suitable organic solvent (e.g., hexane).
-
Analyze the extract using GC to determine the concentration of the parent compound.
-
Plot the concentration of this compound versus time to determine the degradation rate and half-life.
-
Protocol 2: Analysis of Thermal Degradation Products by Pyrolysis-GC/MS
-
Materials: this compound, pyrolysis unit coupled to a GC/MS system.
-
Procedure:
-
Introduce a small, known amount of this compound into a pyrolysis tube.
-
Place the tube in the pyrolysis unit.
-
Heat the sample to the desired temperature (e.g., in increments from 200°C to 800°C) for a short period.
-
The volatile degradation products are directly transferred to the GC column for separation.
-
The separated components are then analyzed by the mass spectrometer to identify the degradation products based on their mass spectra.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for degradation experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrolysis of chlorinated hydrocarbons using induction heating. [researchspace.ukzn.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. WO2014130436A1 - Methods for the dehydrochlorination of 1,1,1,3-tetrachloropropane to 1,1,3-trichloropeopene - Google Patents [patents.google.com]
- 5. US8877991B2 - Methods for the dehydrochlorination of 1,1,1,3-tetrachloropropane to 1,1,3-trichloropropene - Google Patents [patents.google.com]
- 6. jrwbioremediation.com [jrwbioremediation.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Identification of 1,1,3,3-Tetrachloropropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of 1,1,3,3-tetrachloropropane. The selection of an appropriate analytical technique is critical for ensuring the accuracy and reliability of experimental results in research, development, and quality control settings. This document outlines the performance of key analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for your specific application.
Overview of Analytical Techniques
The primary methods for the analysis of this compound are chromatographic and spectroscopic techniques. Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the cornerstone for both qualitative and quantitative analysis due to its high sensitivity and specificity.[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are invaluable for the unambiguous structural confirmation of the compound.[1]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of various analytical methods for the analysis of this compound and other closely related volatile halogenated hydrocarbons. It is important to note that performance metrics can vary based on the specific instrumentation, experimental conditions, and sample matrix.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy/Recovery | Precision (%RSD) |
| GC-MS | Halogenated Hydrocarbons | 0.0001 - 0.3091 µg/L | 0.0004 - 1.03 µg/L | 80 - 105% | 0.4 - 6.1% |
| Headspace GC-ECD | Volatile Halogenated Hydrocarbons | 0.01 - 0.6 µg/L | Not Specified | Not Specified | Not Specified |
| LC-QTOF-HRMS | Chlorinated Paraffins | Not Specified | Not Specified | 72% - 141% | < 15% |
Note: Data for "Halogenated Hydrocarbons" and "Volatile Halogenated Hydrocarbons" are included as representative values for similar compounds due to the limited availability of specific performance data for this compound.[2][3]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory instrumentation and sample types.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the separation, identification, and quantification of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent such as methanol (B129727) or hexane.
-
Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
For unknown samples, a suitable extraction method, such as liquid-liquid extraction or solid-phase microextraction (SPME), may be necessary to isolate the analyte from the sample matrix.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 7000D GC/TQ (or equivalent)
-
Column: Agilent J&W HP-5ms GC capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-300) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
3. Data Analysis:
-
Qualitative Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard.
-
Quantitative Analysis: Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards. The concentration of this compound in unknown samples is determined from this calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, confirming the connectivity of atoms within the molecule.
1. Sample Preparation:
-
Dissolve a sufficient amount of the purified sample (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
2. NMR Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III HD 400 MHz (or equivalent).
-
Nuclei: ¹H and ¹³C.
-
¹H NMR: Acquire a proton spectrum to observe the chemical shifts, splitting patterns, and integration of the different proton environments.
-
¹³C NMR: Acquire a carbon spectrum to identify the number of unique carbon environments.
3. Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.
1. Sample Preparation:
-
For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal.
2. FTIR Instrumentation and Data Acquisition:
-
Spectrometer: Thermo Scientific Nicolet iS50 FTIR Spectrometer (or equivalent).
-
Mode: Transmittance or Absorbance.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
3. Data Analysis:
-
Identify characteristic absorption bands corresponding to the functional groups present in this compound, such as C-H and C-Cl stretching and bending vibrations.
-
Compare the obtained spectrum with a reference spectrum if available.
Visualizing the Analytical Workflow and Logic
To better illustrate the experimental processes and the interplay between the different analytical techniques, the following diagrams are provided.
References
A Researcher's Guide to Distinguishing 1,1,3,3-Tetrachloropropane from its Structural Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. This guide provides a comprehensive comparison of 1,1,3,3-tetrachloropropane and its key structural isomers, offering detailed experimental data and protocols to facilitate their differentiation. The isomers covered in this guide are:
-
This compound
-
1,1,1,2-Tetrachloropropane
-
1,1,1,3-Tetrachloropropane
-
1,1,2,2-Tetrachloropropane
-
1,1,2,3-Tetrachloropropane
-
1,2,2,3-Tetrachloropropane
The differentiation of these isomers is crucial as their physical and chemical properties can vary significantly due to the different placement of chlorine atoms on the propane (B168953) backbone.[1] This guide focuses on the practical application of key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Gas Chromatography (GC).
Distinguishing Isomers: A Logical Workflow
The following diagram outlines a systematic workflow for the differentiation of tetrachloropropane isomers based on key experimental outcomes.
Caption: A logical workflow for the identification of tetrachloropropane isomers.
Spectroscopic and Chromatographic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Gas Chromatography for this compound and its structural isomers.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (ppm) and Multiplicity |
| This compound | ~6.1 (t), ~3.5 (t) |
| 1,1,1,2-Tetrachloropropane | ~4.6 (q), ~2.4 (d) |
| 1,1,1,3-Tetrachloropropane | ~3.8 (t), ~2.9 (t) |
| 1,1,2,2-Tetrachloropropane | ~6.0 (s), ~2.3 (s) |
| 1,1,2,3-Tetrachloropropane | ~5.9 (d), ~4.5 (m), ~4.0 (m) |
| 1,2,2,3-Tetrachloropropane | ~4.1 (s)[2] |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument used. t = triplet, q = quartet, d = doublet, s = singlet, m = multiplet.
Table 2: ¹³C NMR Spectral Data
| Compound | Number of Signals | Chemical Shifts (ppm) |
| This compound | 2 | C1/C3: ~70-75, C2: ~45-50 |
| 1,1,1,2-Tetrachloropropane | 3 | C1: ~95-100, C2: ~60-65, C3: ~30-35[3] |
| 1,1,1,3-Tetrachloropropane | 3 | C1: ~90-95, C2: ~40-45, C3: ~50-55[4] |
| 1,1,2,2-Tetrachloropropane | 3 | C1: ~80-85, C2: ~85-90, C3: ~25-30 |
| 1,1,2,3-Tetrachloropropane | 3 | C1: ~80-85, C2: ~65-70, C3: ~50-55 |
| 1,2,2,3-Tetrachloropropane | 2 | C1/C3: ~50-55, C2: ~90-95 |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.
Table 3: Mass Spectrometry Data - Key Fragment Ions (m/z)
| Compound | Molecular Ion (M+) | Base Peak | Other Key Fragments |
| This compound | 180 (isotope pattern) | 109 | 145, 83[1] |
| 1,1,1,2-Tetrachloropropane | 180 (isotope pattern) | 109 | 145[5] |
| 1,1,1,3-Tetrachloropropane | 180 (isotope pattern) | 109 | 145, 63[4] |
| 1,1,2,2-Tetrachloropropane | 180 (isotope pattern) | 83 | 145, 109 |
| 1,1,2,3-Tetrachloropropane | 180 (isotope pattern) | 75 | 109, 145 |
| 1,2,2,3-Tetrachloropropane | 180 (isotope pattern) | 131 | 96, 61[6] |
Note: m/z values correspond to the most abundant isotope of chlorine (³⁵Cl). The molecular ion will exhibit a characteristic isotopic cluster due to the presence of four chlorine atoms.
Table 4: Gas Chromatography Data - Kovats Retention Indices
| Compound | Kovats Retention Index (Standard Non-polar Column) |
| 1,1,1,2-Tetrachloropropane | ~903-919 |
| 1,1,1,3-Tetrachloropropane | ~921[4] |
| 1,2,2,3-Tetrachloropropane | ~963[6] |
| 1,1,2,3-Tetrachloropropane | ~1009 |
| 1,1,2,2-Tetrachloropropane | ~1025[7] |
Note: Retention indices can vary based on the specific column, temperature program, and instrument used.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment and connectivity of protons and carbons.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the tetrachloropropane isomer for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns in the ¹H spectrum and the number of signals and their chemical shifts in the ¹³C spectrum to elucidate the structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the tetrachloropropane isomers and obtain their mass spectra for identification.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 100 µg/mL) of the tetrachloropropane isomer or mixture in a volatile solvent such as hexane (B92381) or dichloromethane.
-
-
Instrument Setup:
-
Gas Chromatograph:
-
Install a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Set the carrier gas (Helium) flow rate to approximately 1 mL/min.
-
Set the injector temperature to 250°C and use a split injection mode (e.g., 50:1 split ratio).
-
Program the oven temperature, for example: initial temperature of 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Set the transfer line temperature to 280°C.
-
Set the ion source temperature to 230°C.
-
Use electron ionization (EI) at 70 eV.
-
Set the mass scan range from m/z 40 to 250.
-
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Start the data acquisition.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Compare the retention times of the peaks to those of known standards.
-
Analyze the mass spectrum of each peak, paying close attention to the molecular ion and the fragmentation pattern.
-
Compare the obtained mass spectra with a library of known spectra (e.g., NIST) for confirmation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of the tetrachloropropane isomers to identify characteristic functional group vibrations.
Methodology:
-
Sample Preparation (for liquid samples):
-
Place a single drop of the neat liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Ensure the sample compartment is clean and free of any residues.
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract any atmospheric (CO₂, H₂O) or instrument-related absorptions.
-
-
Data Acquisition:
-
Place the prepared sample (salt plates or on the ATR crystal) into the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands in the spectrum. For tetrachloropropanes, pay particular attention to the C-H stretching and bending regions (around 3000-2850 cm⁻¹ and 1450-1375 cm⁻¹) and the C-Cl stretching region (typically in the 800-600 cm⁻¹ range).[2]
-
Compare the obtained spectrum with reference spectra of known tetrachloropropane isomers.
-
References
- 1. C3H7Cl CH3CHClCH3 infrared spectrum of 2-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. spectrabase.com [spectrabase.com]
- 4. 1,1,1,3-Tetrachloropropane | C3H4Cl4 | CID 14056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1,1,2-Tetrachloropropane | C3H4Cl4 | CID 13131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,2,3-Tetrachloropropane | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,1,2,2-Tetrachloropropane | C3H4Cl4 | CID 83154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
A Comparative Guide to the GC-MS Analysis of 1,1,3,3-Tetrachloropropane and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) analysis for 1,1,3,3-tetrachloropropane and its structural isomers. The separation and identification of these closely related compounds are critical in various fields, including environmental monitoring, chemical synthesis, and pharmaceutical development, where isomeric purity can significantly impact chemical reactivity and toxicity. This document outlines a detailed experimental protocol and presents comparative data to aid in method development and analysis.
Performance Comparison of Tetrachloropropane Isomers by GC-MS
The successful analysis of tetrachloropropane isomers relies on achieving adequate chromatographic separation, which is influenced by the specific substitution pattern of chlorine atoms on the propane (B168953) backbone. This structural variance leads to differences in boiling points and polarities, affecting their retention times on a non-polar stationary phase. Mass spectrometry provides confirmatory identification through characteristic fragmentation patterns.
The following table summarizes the expected elution order and key mass spectral fragments for several tetrachloropropane isomers based on available data. The Kovats retention index (RI) is a relative measure of retention time, which helps in comparing elution behavior across different systems. A lower retention index generally corresponds to an earlier elution time on a non-polar column.
| Isomer | Structure | Kovats Retention Index (Non-polar column) | Key Mass Spectral Fragments (m/z) |
| 1,1,1,2-Tetrachloropropane | CH₃-CHCl-CCl₃ | 903 - 919 | 145, 109, 63[1] |
| 1,1,1,3-Tetrachloropropane | ClCH₂-CH₂-CCl₃ | 921[2] | 145, 109[2] |
| This compound | Cl₂CH-CH₂-CHCl₂ | Not readily available | (Predicted) 145, 109, 75 |
| 1,2,2,3-Tetrachloropropane | ClCH₂-CCl₂-CH₂Cl | 963 - 964[3] | 131, 133, 96[3] |
| 1,1,2,2-Tetrachloropropane | CH₃-CCl₂-CHCl₂ | 1025[4] | 97, 63, 99[4] |
Note: The mass spectral fragments represent some of the most abundant ions and are useful for identification. The molecular ion cluster (around m/z 180-186) will also be present, showing a characteristic isotopic pattern for four chlorine atoms.
Experimental Protocol
This section details a general-purpose GC-MS methodology suitable for the analysis of tetrachloropropane isomers, based on standard methods for volatile organic compounds such as those outlined by the U.S. Environmental Protection Agency (EPA).
1. Sample Preparation:
For analysis of environmental or biological samples, a purge-and-trap or headspace technique is typically employed to extract and concentrate the volatile tetrachloropropanes. For the analysis of chemical standards or reaction mixtures, a simple dilution in a suitable solvent like methanol (B129727) or hexane (B92381) is sufficient.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 7890A or similar, coupled to a 5975C Mass Selective Detector (MSD) or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent, is recommended for good separation of these isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Injector: Split/splitless injector at 250°C. For trace analysis, a splitless injection is preferred.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-250. For enhanced sensitivity, Selected Ion Monitoring (SIM) can be used, targeting the characteristic ions listed in the table above.
-
GC-MS Analytical Workflow
The logical flow of the GC-MS analysis for tetrachloropropane isomers is depicted in the following diagram.
Mass Spectral Fragmentation Patterns
The mass spectra of tetrachloropropane isomers are characterized by the loss of chlorine atoms and HCl, as well as cleavage of the carbon-carbon bonds. The relative abundances of the fragment ions can be used to distinguish between the isomers. The presence of the characteristic isotopic clusters for chlorine-containing fragments is a key feature for identification. For example, a fragment with two chlorine atoms will have a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1.
The differentiation of isomers by mass spectrometry alone can be challenging due to similarities in their fragmentation patterns.[5] Therefore, chromatographic separation is essential for unambiguous identification. The combination of retention time data and mass spectral information provides a high degree of confidence in the analytical results.
References
- 1. 1,1,1,2-Tetrachloropropane | C3H4Cl4 | CID 13131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,1,3-Tetrachloropropane | C3H4Cl4 | CID 14056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,2,3-Tetrachloropropane | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1,2,2-Tetrachloropropane | C3H4Cl4 | CID 83154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reversed-phase liquid chromatography of the twenty-two tetrachlorodibenzo-p-dioxin isomers on pyrenylethyl- and octadecylsilylated silica gel columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 1,1,3,3-Tetrachloropropane
A detailed analysis of the predicted nuclear magnetic resonance (NMR) spectra of 1,1,3,3-tetrachloropropane is presented, benchmarked against experimentally-derived data from structurally analogous chlorinated propanes. This guide serves as a valuable resource for researchers, scientists, and professionals in drug development for the structural elucidation of halogenated organic molecules.
Due to a lack of readily available experimental NMR data for this compound in public spectral databases, this guide provides a robust prediction of its ¹H and ¹³C NMR spectra. These predictions are grounded in the fundamental principles of NMR spectroscopy and are supplemented by a comparative analysis with the known spectral data of 1,1,1,3-tetrachloropropane, 1,2,2,3-tetrachloropropane, and 1,3-dichloropropane.
Predicted and Comparative NMR Data
The spectral data for this compound is predicted based on the influence of the four electron-withdrawing chlorine atoms on the chemical environment of the constituent protons and carbons. The presence of two chlorine atoms on the terminal carbons (C1 and C3) is expected to significantly deshield the adjacent methine protons and the carbons themselves, resulting in downfield chemical shifts. The central methylene (B1212753) protons are anticipated to appear as a triplet, coupled to the two equivalent methine protons.
For a comprehensive comparison, the available experimental NMR data for structurally related chlorinated propanes are presented below.
¹H NMR Spectral Data Comparison
| Compound | Structure | Proton | Predicted/Experimental Chemical Shift (ppm) | Predicted/Experimental Multiplicity | Predicted/Experimental Coupling Constant (J) (Hz) |
| This compound | Cl₂CH-CH₂-CHCl₂ | H-1, H-3 | ~6.1 - 6.3 | Doublet | ~6.0 - 7.0 |
| H-2 | ~3.0 - 3.2 | Triplet | ~6.0 - 7.0 | ||
| 1,1,1,3-Tetrachloropropane | Cl₃C-CH₂-CH₂Cl | H-2 | Not readily available | Triplet | Not readily available |
| H-3 | Not readily available | Triplet | Not readily available | ||
| 1,2,2,3-Tetrachloropropane | ClCH₂-CCl₂-CH₂Cl | H-1, H-3 | 4.13 - 4.17[1] | Singlet | Not applicable |
| 1,3-Dichloropropane | ClCH₂-CH₂-CH₂Cl | H-1, H-3 | ~3.65 - 3.80[2] | Triplet | Not readily available |
| H-2 | ~2.20[2] | Quintet | Not readily available |
¹³C NMR Spectral Data Comparison
| Compound | Structure | Carbon | Predicted/Experimental Chemical Shift (ppm) |
| This compound | Cl₂CH-CH₂-CHCl₂ | C1, C3 | ~75 - 80 |
| C2 | ~45 - 50 | ||
| 1,1,1,3-Tetrachloropropane | Cl₃C-CH₂-CH₂Cl | C1 | Not readily available |
| C2 | Not readily available | ||
| C3 | Not readily available | ||
| 1,2,2,3-Tetrachloropropane | ClCH₂-CCl₂-CH₂Cl | C1, C3 | Not readily available |
| C2 | Not readily available | ||
| 1,3-Dichloropropane | ClCH₂-CH₂-CH₂Cl | C1, C3 | ~42 - 45[2] |
| C2 | ~35[2] |
Experimental Protocols
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for a liquid sample such as this compound is outlined below.
Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.
-
Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Tuning and Matching: Tune and match the NMR probe for the desired nucleus (¹H or ¹³C) to ensure optimal sensitivity and resolution.
-
Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shimming: Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp NMR signals. This can be performed manually or using automated shimming routines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
-
Spectral Width: Set a wider spectral width to cover the larger chemical shift range of carbon (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-10 seconds is often necessary due to the longer relaxation times of carbon nuclei.
-
Number of Scans: A significantly larger number of scans (e.g., 128 to several thousands) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline of the spectrum to be flat.
-
Referencing: Reference the spectrum by setting the chemical shift of the internal standard (e.g., TMS) to 0 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualizing NMR Signaling in this compound
The following diagram illustrates the predicted ¹H NMR signaling pathways and multiplicities for this compound.
References
Comparative Reactivity of Tetrachloropropane Isomers in Substitution Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric starting materials is critical for predictable and efficient synthesis. This guide provides a comparative analysis of the reactivity of various tetrachloropropane isomers in nucleophilic substitution reactions. Due to a scarcity of direct comparative kinetic studies in publicly available literature, this guide leverages established principles of physical organic chemistry to predict relative reactivities. Detailed experimental protocols are included to empower researchers to conduct their own quantitative comparisons.
Introduction to Isomeric Effects on Reactivity
The constitutional isomers of tetrachloropropane (C₃H₄Cl₄) exhibit significant differences in their susceptibility to nucleophilic substitution. These differences are primarily governed by the substitution pattern of the carbon atom bearing the chlorine atom (the electrophilic center), which dictates the operative reaction mechanism—either a unimolecular nucleophilic substitution (Sₙ1) or a bimolecular nucleophilic substitution (Sₙ2).
The key factors influencing the reaction pathway and rate are:
-
Steric Hindrance: The degree of crowding around the electrophilic carbon atom. Highly hindered carbons are less accessible to nucleophiles, thus disfavoring the Sₙ2 pathway.
-
Carbocation Stability: The stability of the carbocation intermediate that would be formed upon departure of the leaving group. More stable carbocations favor the Sₙ1 pathway. Tertiary carbocations are more stable than secondary, which are significantly more stable than primary carbocations.
-
Nature of the Nucleophile and Solvent: Strong nucleophiles and polar aprotic solvents generally favor Sₙ2 reactions, while weak nucleophiles and polar protic solvents favor Sₙ1 reactions.
Comparative Reactivity Analysis
The following table provides a qualitative comparison of the expected reactivity of various tetrachloropropane isomers in Sₙ1 and Sₙ2 reactions. The predictions are based on the structure of each isomer.
| Isomer | Structure | Type of Alkyl Halide | Predicted Sₙ2 Reactivity | Predicted Sₙ1 Reactivity | Rationale |
| 1,1,1,2-Tetrachloropropane | CCl₃CHClCH₃ | Secondary | Low | Moderate | The secondary carbon bearing a chlorine is sterically hindered by the adjacent trichloromethyl group, slowing Sₙ2 attack. The secondary carbocation that would form is stabilized by the methyl group, making an Sₙ1 pathway possible. |
| 1,1,1,3-Tetrachloropropane | CCl₃CH₂CH₂Cl | Primary | Moderate | Very Low | As a primary alkyl halide, it is more amenable to Sₙ2 attack than more substituted isomers. The primary carbocation that would form is highly unstable, making the Sₙ1 pathway extremely unfavorable. |
| 1,1,2,2-Tetrachloropropane | CH₃CCl₂CHCl₂ | Secondary | Very Low | Low | The secondary carbon with a chlorine is significantly sterically hindered by the adjacent dichloromethyl group. The secondary carbocation's stability is diminished by the electron-withdrawing effect of the neighboring chlorine atoms. |
| 1,1,2,3-Tetrachloropropane | ClCH₂CHClCHCl₂ | Primary & Secondary | Moderate (at C1) / Low (at C2) | Low | This isomer has both primary and secondary chlorine atoms. The primary chloride is more susceptible to Sₙ2 attack. The secondary chloride is sterically hindered and electronically deactivated. Sₙ1 is unlikely due to the instability of the potential carbocations. |
| 1,2,2,3-Tetrachloropropane | ClCH₂CCl₂CH₂Cl | Primary | High | Very Low | Contains two primary chlorine atoms. These positions are relatively unhindered, favoring Sₙ2 reactions. Primary carbocations are highly unstable, precluding an Sₙ1 pathway. |
| 1,1,3,3-Tetrachloropropane | Cl₂CHCH₂CHCl₂ | Secondary | Low | Low | Both potential reaction sites are on secondary carbons, each flanked by a dichloromethyl group, creating significant steric hindrance for Sₙ2 reactions. The secondary carbocations would be destabilized by the inductive effect of the geminal chlorines. |
Experimental Protocols
To obtain quantitative data on the comparative reactivity of these isomers, a standardized kinetic experiment is necessary. Below is a general protocol for measuring the rate of a nucleophilic substitution reaction.
Objective: To determine the rate constant for the reaction of a tetrachloropropane isomer with a given nucleophile.
Materials:
-
Tetrachloropropane isomer of interest
-
Nucleophile (e.g., sodium iodide, sodium hydroxide)
-
Solvent (e.g., acetone (B3395972) for Sₙ2, a polar protic solvent like ethanol/water for Sₙ1)
-
Quenching solution (e.g., cold dilute acid)
-
Titration apparatus or a suitable analytical instrument (GC, HPLC, or NMR)
-
Thermostated water bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the tetrachloropropane isomer of a known concentration in the chosen solvent.
-
Prepare a stock solution of the nucleophile of a known concentration in the same solvent.
-
-
Kinetic Run:
-
Place a known volume of the tetrachloropropane solution in a reaction vessel and allow it to equilibrate to the desired temperature in the thermostated water bath.
-
In a separate vessel, bring a known volume of the nucleophile solution to the same temperature.
-
To initiate the reaction, rapidly add the nucleophile solution to the tetrachloropropane solution and start a timer.
-
-
Sampling and Quenching:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a known volume of the quenching solution. This stops the substitution reaction.
-
-
Analysis:
-
Determine the concentration of the remaining reactant or the formed product in each quenched aliquot. This can be achieved by:
-
Titration: If the nucleophile or a product has acidic or basic properties.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To separate and quantify the reactant and product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating the signals corresponding to the reactant and product.
-
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
From the plot, determine the order of the reaction and calculate the rate constant (k) using the appropriate integrated rate law. For a second-order reaction (typical for Sₙ2), a plot of 1/[Reactant] vs. time will be linear. For a first-order reaction (typical for Sₙ1), a plot of ln[Reactant] vs. time will be linear.
-
Visualization of Reactivity Principles
The following diagram illustrates the key factors that determine the favored substitution pathway and relative reactivity of an alkyl halide, such as a tetrachloropropane isomer.
Validating the Synthesis of 1,1,3,3-Tetrachloropropane: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the precise synthesis and characterization of chemical compounds are paramount. This guide provides a comparative analysis of spectroscopic methods for the validation of 1,1,3,3-tetrachloropropane synthesis, offering available experimental data and protocols to aid in its unambiguous identification.
Synthesis of this compound: An Overview of Methodologies
The synthesis of this compound can be approached through several routes, with the most commonly cited methods involving a two-step process from vinylidene chloride and carbon tetrachloride, or a gas-solid phase reaction.
Method 1: Two-Step Synthesis via a Pentachloropropane Intermediate
A plausible and frequently mentioned route involves the initial synthesis of 1,1,1,3,3-pentachloropropane, which is then selectively reduced to yield this compound.[1]
-
Step 1: Radical Addition to form 1,1,1,3,3-Pentachloropropane This step is a radical addition of carbon tetrachloride to vinylidene chloride.[1] The reaction can be catalyzed by a copper salt.
-
Step 2: Selective Reduction The subsequent step involves the selective reduction of 1,1,1,3,3-pentachloropropane. While the literature suggests this can be achieved using a silane-based reducing agent, specific detailed protocols are not readily available.
Method 2: Gas-Solid Reaction
An alternative approach involves the direct synthesis of this compound via a gas-solid reaction. This method utilizes a zero-valent iron and phosphorus co-modified carbon catalyst. Optimized reaction temperatures are reported to be between 85-200°C with controlled chlorine flow rates to minimize the formation of byproducts such as 1,1,1,3,3-pentachloropropane.
Spectroscopic Validation Protocols
The validation of synthesized this compound relies on a combination of spectroscopic techniques to confirm its structure and purity. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals corresponding to the two different proton environments in this compound. The protons on the central carbon (C2) will be a triplet, and the protons on the terminal carbons (C1 and C3) will be a triplet.
-
¹³C NMR Spectroscopy: Due to the symmetry of the molecule, the ¹³C NMR spectrum of this compound is expected to exhibit two distinct signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and the fingerprint region of the molecule. The IR spectrum of this compound is expected to show characteristic C-H stretching and bending vibrations, as well as C-Cl stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak and characteristic isotopic clusters due to the presence of four chlorine atoms.
Comparative Spectroscopic Data
For accurate validation, the experimental spectra of the synthesized product should be compared with reference data for this compound and its isomers.
| Spectroscopic Data for this compound | |
| Technique | Observed Signals/Properties |
| ¹³C NMR | Two signals are expected due to the molecule's symmetry. A known spectrum shows peaks that can be referenced.[2] |
| ¹H NMR | Two signals are expected: a triplet for the -CHCl₂ protons and a triplet for the -CH₂- protons. |
| Infrared (IR) | Expected to show C-H stretching and bending, and C-Cl stretching vibrations.[3] |
| Mass Spectrometry (MS) | Molecular Weight: 181.9 g/mol .[2] The mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion due to the four chlorine atoms. |
| Spectroscopic Data for Isomers of Tetrachloropropane | |
| Isomer | Key Differentiating Spectroscopic Features |
| 1,1,1,3-Tetrachloropropane | ¹H NMR: Will show a more complex splitting pattern due to the asymmetry. ¹³C NMR: Three distinct carbon signals are expected. MS: NIST provides reference mass spectra.[4] |
| 1,1,1,2-Tetrachloropropane | ¹H NMR: Will show a doublet and a quartet. ¹³C NMR: Three distinct carbon signals are expected. |
| 1,2,2,3-Tetrachloropropane | ¹H NMR: A single signal is expected for the four equivalent protons.[5] ¹³C NMR: Two signals are expected. |
Experimental Workflow and Data Interpretation
The overall process for the synthesis and validation of this compound can be visualized as a streamlined workflow.
References
A Comparative Guide to the Chromatographic Separation of Tetrachloropropane Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of tetrachloropropane isomers are critical in various fields, including environmental analysis, toxicology, and pharmaceutical development, due to the isomers' varying physical, chemical, and biological properties. This guide provides an objective comparison of chromatographic methods for the separation of tetrachloropropane isomers, supported by experimental data, to aid in method selection and development.
Gas Chromatography (GC) for Achiral and Chiral Separations
Gas chromatography is a powerful and widely used technique for the separation of volatile and semi-volatile compounds like tetrachloropropane isomers. The separation is primarily based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid or solid stationary phase within the GC column.
Comparison of Stationary Phases for Achiral Separation
The choice of the stationary phase is paramount in achieving successful separation of structurally similar isomers. Non-polar stationary phases are commonly employed for the separation of halogenated hydrocarbons. The following table summarizes the Kovats retention indices for several tetrachloropropane isomers on standard non-polar stationary phases, providing a quantitative measure of their relative elution order. A higher retention index indicates a longer retention time on the column.
| Isomer | Stationary Phase | Kovats Retention Index (I) |
| 1,1,1,2-Tetrachloropropane | Standard Non-Polar | 903 - 919.2 |
| 1,1,1,3-Tetrachloropropane (B89638) | OV-101 (non-polar) | 921[1] |
| Polydimethyl siloxane (non-polar) | 921[1] | |
| 1,1,2,2-Tetrachloropropane | Standard Non-Polar | 1025.4 |
| 1,1,2,3-Tetrachloropropane (B103044) | Standard Non-Polar | 1008.8 |
| 1,2,2,3-Tetrachloropropane | Standard Non-Polar | Not available |
| 1,1,3,3-Tetrachloropropane | Standard Non-Polar | Not available |
Note: Data for 1,1,1,2-, 1,1,2,2-, and 1,1,2,3-tetrachloropropane are from publicly available databases and may have been determined under different experimental conditions. The data for 1,1,1,3-tetrachloropropane was obtained under a specific temperature program. Direct comparison between all isomers should be made with caution.
From the available data, a general elution order on non-polar columns can be inferred, which is primarily influenced by the boiling points of the isomers. Isomers with lower boiling points tend to elute earlier.
Chiral Separation of Tetrachloropropane Isomers
Several tetrachloropropane isomers possess chiral centers, meaning they can exist as non-superimposable mirror images called enantiomers. The separation of these enantiomers is crucial as they can exhibit different biological activities. The chiral isomers of tetrachloropropane are:
-
1,1,1,2-Tetrachloropropane
-
1,1,2,3-Tetrachloropropane
-
1,2,2,3-Tetrachloropropane
The separation of these enantiomers requires the use of a chiral stationary phase (CSP) in gas chromatography. These stationary phases are designed to interact differently with each enantiomer, leading to different retention times.[2]
While specific applications for the enantioselective separation of tetrachloropropane isomers are not widely documented in readily available literature, the separation of other chiral halogenated compounds has been successfully achieved using cyclodextrin-based chiral stationary phases.[3] These phases create a chiral environment within the column, allowing for the differential interaction and separation of enantiomers.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and adapting separation methods. Below are typical experimental conditions for the gas chromatographic analysis of tetrachloropropane isomers.
Gas Chromatography (GC) with Flame Ionization Detector (FID) or Mass Spectrometry (MS)
This protocol is a general guideline for the achiral separation of tetrachloropropane isomers.
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector, a capillary column oven, and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., OV-101, DB-5, HP-5).[1][4] Typical dimensions are 30-60 m length, 0.25-0.32 mm internal diameter, and 0.25-1.0 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 40-60 °C, hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of 200-250 °C.
-
Detector Temperature (FID): 250-300 °C.
-
Mass Spectrometer (MS): If used, operate in electron ionization (EI) mode with a scan range of m/z 40-300.
Sample Preparation:
-
Prepare a stock solution of the tetrachloropropane isomer standard mixture in a suitable solvent (e.g., hexane or methanol).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, dissolve or dilute them in the same solvent as the standards.
-
If using an internal standard method for quantification, add a known amount of an appropriate internal standard (e.g., a chlorinated alkane not present in the sample) to all standards and samples.
Logical Relationships in Chromatographic Separation
The successful separation of isomers in gas chromatography is governed by several key factors and their interplay.
As the diagram illustrates, the retention time of an isomer is primarily influenced by its volatility (boiling point) and its interaction with the stationary phase (polarity). The overall resolution, or the degree of separation between adjacent peaks, is a function of these interactions as well as the efficiency of the column and the temperature program used.
Conclusion
The separation of tetrachloropropane isomers is most commonly and effectively achieved using gas chromatography with non-polar capillary columns. For achiral isomers, the elution order is generally dictated by their boiling points. However, for a complete separation of all isomers, especially those with close boiling points, optimization of the stationary phase and temperature program is crucial.
For the chiral isomers of tetrachloropropane (1,1,1,2-, 1,1,2,3-, and 1,2,2,3-tetrachloropropane), enantioselective separation is necessary to accurately assess their individual properties and potential biological effects. While specific methods for these exact compounds are not extensively reported, the use of cyclodextrin-based chiral stationary phases in GC is the recommended approach based on the successful separation of similar halogenated chiral compounds.
Researchers and professionals in drug development should carefully consider the specific isomers of interest and whether an achiral or chiral separation is required for their application. The data and protocols provided in this guide serve as a foundation for developing and optimizing robust and reliable chromatographic methods for the analysis of tetrachloropropane isomers.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 1,1,3,3-Tetrachloropropane and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate identification and quantification of halogenated compounds such as 1,1,3,3-tetrachloropropane are critical. This guide provides a comprehensive comparison of mass spectrometry-based methods and other analytical techniques, offering insights into their performance, supported by experimental data and detailed protocols.
Unraveling the Fragmentation Fingerprint of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful technique for the analysis of this compound.[1] The electron ionization (EI) mass spectrum of this compound is characterized by a distinct isotopic pattern owing to the presence of four chlorine atoms, where the two major stable isotopes, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This results in a unique molecular ion cluster and isotopic signatures for all chlorine-containing fragments.
While a publicly available, complete experimental mass spectrum for this compound is not readily accessible, its fragmentation pattern can be predicted based on established principles of mass spectrometry for halogenated alkanes. The molecular ion (M⁺) will be observed as a cluster of peaks. The most likely fragmentation pathways involve the loss of chlorine atoms (Cl•) and hydrogen chloride (HCl), as well as cleavage of the carbon-carbon bonds.
Table 1: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formation Pathway |
| 179/181/183/185 | [C₃H₄Cl₃]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. |
| 144/146/148 | [C₃H₃Cl₂]⁺ | Loss of HCl from the [M-Cl]⁺ fragment. |
| 109/111 | [C₃H₄Cl]⁺ | Loss of three chlorine radicals. |
| 83/85 | [CHCl₂]⁺ | Cleavage of the C-C bond. |
| 49 | [CH₂Cl]⁺ | Cleavage of the C-C bond and rearrangement. |
Note: The m/z values are presented as the most abundant isotope peaks. The presence of multiple chlorine atoms will result in characteristic isotopic clusters for each fragment.
A Comparative Look: Alternative Analytical Methodologies
While GC-MS is a robust method, other techniques offer viable alternatives, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
Table 2: Comparison of Analytical Methods for the Determination of Chlorinated Propanes
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Detection Limits |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and polarity, followed by detection and identification based on their mass-to-charge ratio. | High selectivity and specificity, providing structural information for confident identification. | Can be less sensitive than ECD for certain halogenated compounds. | Low ng/L to µg/L range. |
| Gas Chromatography with Electron Capture Detection (GC-ECD) | Separates compounds similarly to GC-MS, but uses a detector that is highly sensitive to electrophilic compounds like halogenated hydrocarbons. | Extremely high sensitivity for halogenated compounds. | Less selective than MS, prone to interferences from co-eluting compounds. | pg/L to ng/L range. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound based on the interaction of atomic nuclei with a magnetic field. | Provides unambiguous structural elucidation. | Relatively low sensitivity, requires higher concentrations of the analyte. | mg/L range. |
In-Depth Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of chlorinated hydrocarbons using GC-MS.
Experimental Protocol 1: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound in a standard solution.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or hexane (B92381) at a concentration of 1000 µg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 10°C/min.
-
Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
3. Data Analysis:
-
Identify the this compound peak based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by analyzing the fragmentation pattern.
-
Quantify the analyte using a calibration curve generated from the standard solutions.
Visualizing the Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: Predicted fragmentation pathway of this compound in EI-MS.
Caption: Comparative workflow of analytical methods for chlorinated propanes.
References
A Comparative Analysis of the Physical Properties of Tetrachloropropane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key physical properties of various tetrachloropropane isomers. The data presented is compiled from experimental values to ensure accuracy and reliability, offering a valuable resource for professionals in the fields of chemical research and drug development. Understanding the distinct physical characteristics of these isomers is crucial for their application in synthesis, as solvents, or as intermediates in the production of pharmaceuticals and other complex molecules.
Isomers of Tetrachloropropane: A Structural Overview
Tetrachloropropane (C₃H₄Cl₄) exists in several isomeric forms, distinguished by the arrangement of chlorine atoms on the propane (B168953) backbone. These structural variations give rise to different physical properties, influencing their behavior in chemical reactions and their suitability for various applications.
Caption: Positional isomers of tetrachloropropane.
Comparative Physical Properties
The following table summarizes the experimentally determined physical properties of various tetrachloropropane isomers. These properties are fundamental to understanding the behavior of these compounds in different experimental and industrial settings.
| Isomer | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |
| 1,1,1,2-Tetrachloropropane | 812-03-3 | C₃H₄Cl₄ | 152.4[1] | -64[2][3] or -65[4][5][6] | 1.466[2][3] | 1.48[2][3] |
| 1,1,1,3-Tetrachloropropane | 1070-78-6 | C₃H₄Cl₄ | 159[7][8][9] | -35[9] | 1.470 @ 20°C[7][8] | 1.4810-1.4850[9] |
| 1,1,2,2-Tetrachloropropane | 13116-60-4 | C₃H₄Cl₄ | - | - | - | - |
| 1,1,2,3-Tetrachloropropane | 18495-30-2 | C₃H₄Cl₄ | 177.7 @ 760 mmHg[10][11] | 179[10][12][13] | 1.462[10][11] or 1.53[12][13][14] | 1.479[10][11] or 1.4990-1.5010[3][12][13][14] |
| 1,2,2,3-Tetrachloropropane | 13116-53-5 | C₃H₄Cl₄ | 166[15][16] or 176.3 @ 760 mmHg[17] | - | ~1.5[17] | - |
| This compound | 1653-17-4 | C₃H₄Cl₄ | 162[11] | - | - | - |
| 1,2,3,3-Tetrachloropropane | - | C₃H₄Cl₄ | - | - | - | - |
Experimental Protocols
The determination of the physical properties listed above is conducted using standardized experimental methodologies. These protocols are designed to ensure accuracy, reproducibility, and comparability of data across different laboratories and studies.
Determination of Boiling Point
The boiling point of the tetrachloropropane isomers is determined using methods that adhere to the principles outlined in standards such as ASTM D1078 and ASTM D2887 .[4][18][19]
Caption: Experimental workflow for boiling point determination.
A common laboratory method involves the distillation of the liquid. The sample is heated in a distillation flask, and the temperature at which the vapor phase is in equilibrium with the liquid phase under a given pressure is recorded as the boiling point. For more precise measurements, gas chromatography can be used to simulate distillation and determine the boiling range distribution of a substance.
Determination of Density
The density of liquid tetrachloropropane isomers is typically measured using a digital density meter, following protocols similar to those described in ASTM D4052 and ASTM D7777 .[7][10][15][20][21]
Caption: Workflow for density measurement using a digital densitometer.
This method involves introducing a small volume of the liquid sample into an oscillating U-tube. The instrument measures the change in the oscillation frequency caused by the mass of the sample in the tube. This frequency change is then used, in conjunction with calibration data, to determine the density of the liquid with high precision.
Determination of Refractive Index
The refractive index of the tetrachloropropane isomers is determined using a refractometer, with procedures guided by standards such as ASTM D1218 and ASTM D1747 .[2][12][17][22][23]
Caption: Experimental workflow for refractive index measurement.
This optical property is measured by passing light through a thin film of the liquid sample placed on the prism of a refractometer. The instrument measures the angle at which the light is refracted, which is then converted to the refractive index value. Temperature control is critical for accurate refractive index measurements.
This guide serves as a foundational resource for understanding the physical properties of tetrachloropropane isomers. The provided data and experimental outlines are intended to support further research and application development in the chemical and pharmaceutical sciences.
References
- 1. Propane, 1,1,2,3-tetrachloro- [webbook.nist.gov]
- 2. store.astm.org [store.astm.org]
- 3. Page loading... [guidechem.com]
- 4. ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography - Savant Labs [savantlab.com]
- 5. 1,1,1,2-TETRACHLOROPROPANE CAS#: 812-03-3 [m.chemicalbook.com]
- 6. 1,1,1,2-TETRACHLOROPROPANE CAS#: 812-03-3 [amp.chemicalbook.com]
- 7. store.astm.org [store.astm.org]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. 1,2,2,3-Tetrachloropropane | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 11. guidechem.com [guidechem.com]
- 12. scribd.com [scribd.com]
- 13. intertekinform.com [intertekinform.com]
- 14. 1,1,2,3-TETRACHLOROPROPANE | 18495-30-2 [chemicalbook.com]
- 15. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 16. 1,2,2,3-tetrachloropropane [stenutz.eu]
- 17. store.astm.org [store.astm.org]
- 18. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 19. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 20. data.ntsb.gov [data.ntsb.gov]
- 21. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 22. petrolube.com [petrolube.com]
- 23. matestlabs.com [matestlabs.com]
A Researcher's Guide to Purity Assessment of Synthesized 1,1,3,3-Tetrachloropropane
For scientists and professionals in drug development and chemical synthesis, the purity of reagents is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 1,1,3,3-tetrachloropropane. We will explore common analytical techniques, delve into detailed experimental protocols, and compare their performance with alternatives, supported by experimental data.
Comparison of Analytical Techniques
The choice of analytical technique for purity determination of this compound is dictated by the specific requirements of the analysis, including the desired accuracy, the nature of potential impurities, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass-based identification and quantification. | Measurement of the nuclear magnetic resonance signal intensity of the analyte relative to a certified internal standard. | Measurement of the absorption of infrared radiation by the sample, which is characteristic of its molecular vibrations. |
| Typical Purity Range Determined | 95-99.9% | 98-99.9% | Qualitative assessment, semi-quantitative for known impurities |
| Precision (Typical RSD) | < 2% | < 1% | > 5% for quantification of minor components |
| Limit of Detection (LOD) for Impurities | Low ppm levels | ~0.1% | 0.5-2% |
| Specificity | High (can identify and quantify individual impurities) | High (provides structural information) | Moderate (functional group specific, may not distinguish isomers) |
| Key Advantages | Excellent for separating complex mixtures and identifying unknown impurities. | High precision and accuracy, primary analytical method. | Fast, non-destructive, and good for identifying functional groups of impurities. |
| Key Disadvantages | Requires volatile and thermally stable samples, potential for analyte degradation at high temperatures. | Lower sensitivity than GC-MS for trace impurities, requires a suitable internal standard. | Not ideal for quantifying components in a mixture, susceptible to interference from moisture and CO2. |
Potential Impurities in Synthesized this compound
The synthesis of this compound can result in several impurities, the presence and quantity of which depend on the synthetic route and reaction conditions. Common impurities include:
-
Isomers: Other tetrachloropropane isomers, such as 1,1,1,3-tetrachloropropane (B89638) and 1,1,2,2-tetrachloropropane, are common byproducts.[1]
-
Over-chlorinated products: Further chlorination can lead to the formation of pentachloropropanes, such as 1,1,1,3,3-pentachloropropane.[1]
-
Starting materials and reagents: Unreacted starting materials or residual catalysts may be present in the final product.
-
Degradation products: The compound may degrade over time or upon exposure to heat or light, forming other chlorinated species.
Comparison with Alternative Solvents
This compound is a chlorinated solvent, and its use may be restricted due to environmental and safety concerns. The following table compares it with a potential alternative, 1,1,2,2-tetrachloroethane, which has similar physical properties.
| Parameter | This compound | 1,1,2,2-Tetrachloropropane |
| CAS Number | 1653-17-4 | 79-34-5 |
| Molecular Weight | 181.88 g/mol | 167.85 g/mol |
| Boiling Point | ~178 °C | 146-147 °C |
| Typical Commercial Purity | >98% | ≥97.0% to ≥98%[2] |
| Common Purity Analysis Methods | GC-MS, qNMR, FTIR | GC-MS, Titration |
| Common Impurities | Isomers, pentachloropropanes | 1,1,1,2-tetrachloroethane[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from a method for the analysis of a structurally similar compound, 1,3-dichloropropene, and is suitable for the quantitative analysis of this compound and its volatile impurities.[4]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
High-purity helium (carrier gas).
-
This compound standard of known purity.
-
High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane).
Procedure:
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in the chosen solvent at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting a certified reference standard of this compound.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas Flow: Helium at 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 35-300
-
-
Data Analysis: Identify the peak for this compound and any impurity peaks based on their retention times and mass spectra. Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks, or by using a calibration curve for more accurate results.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a general guideline for determining the purity of this compound using qNMR with an internal standard.[5][6]
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl3).
-
Internal standard of high and certified purity (e.g., maleic anhydride, 1,4-dinitrobenzene).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should be close to 1:1.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.6 mL for a 5 mm tube).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure quantitative acquisition parameters are used, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest and a 90° pulse angle.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity of the sample using the following equation:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a rapid method for identifying the presence of functional groups and can be used to detect certain impurities.
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Sample Preparation: Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. The presence of unexpected peaks may indicate impurities. For example, a broad peak around 3300 cm⁻¹ could suggest the presence of hydroxyl-containing impurities (e.g., residual alcohols from synthesis or hydrolysis products). Sharp peaks in the C=C stretching region (around 1600-1680 cm⁻¹) could indicate the presence of unsaturated byproducts.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound and the signaling pathway for impurity identification.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 1,1,2,2-TETRACHLOROETHANE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. publ.iss.it [publ.iss.it]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
Safety Operating Guide
Navigating the Disposal of 1,1,3,3-Tetrachloropropane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,1,3,3-Tetrachloropropane, a chlorinated hydrocarbon. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally similar compounds and general guidelines for chlorinated hydrocarbon waste.[1]
Immediate Safety and Handling Protocols
This compound is categorized as a flammable liquid and is harmful if swallowed or comes into contact with skin.[2][3][4] Adherence to strict safety protocols from the moment of handling to final disposal is critical.
Personal Protective Equipment (PPE): Before handling the substance, ensure all personnel are equipped with the appropriate PPE to minimize exposure.
| Protective Equipment | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. |
| Skin Protection | Chemical-resistant gloves (e.g., Viton®, Barrier®) and impervious clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded. |
| General Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][5] |
Spill and Leak Management: In the event of a spill, immediate action is required to contain the substance and prevent environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition, as the substance is a flammable liquid.[2][3] Use non-sparking tools and explosion-proof equipment.[5]
-
Containment: Absorb the spill with an inert, non-combustible material such as sand or earth.
-
Collection: Collect the absorbed material into a suitable, labeled, and sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[3] As a chlorinated hydrocarbon, it is considered hazardous waste and must not be disposed of down the drain.[6]
-
Waste Collection:
-
Collect waste this compound in a designated, clearly labeled, and sealed container.
-
Ensure the container is compatible with the chemical to prevent degradation.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[3]
-
The storage area should be secure and have secondary containment to prevent release in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
-
Transportation and Final Disposal:
-
The waste will be transported by a licensed hauler to a permitted treatment, storage, and disposal facility (TSDF).
-
The primary method for the disposal of chlorinated hydrocarbons is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrochloric acid.[3][7]
-
Disposal Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Essential Safety and Logistical Information for Handling 1,1,3,3-Tetrachloropropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and operational plans for the handling and disposal of 1,1,3,3-Tetrachloropropane. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various body parts and the rationale for their use.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Protects against splashes and vapors that can cause serious eye irritation or damage. |
| Hands | Viton™ gloves | Provides the highest level of protection against chlorinated solvents. Nitrile gloves may offer limited, short-term protection but are not recommended for prolonged contact. |
| Body | Chemical-resistant lab coat or apron worn over long-sleeved clothing and long pants | Protects skin from accidental splashes and contact. |
| Respiratory | Work in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is mandatory. | Halogenated hydrocarbons can release harmful vapors. |
Glove Selection: Quantitative Data
| Glove Material | Breakthrough Time (minutes) | Permeation Rate | Recommendation |
| Viton™ | > 240 (estimated for chlorinated hydrocarbons)[1] | Low | Highly Recommended for prolonged contact. |
| Nitrile | < 60 (for some chlorinated compounds)[1] | Moderate to High | Limited Use: Suitable only for brief, incidental contact. |
| Latex | Not Recommended | High | Not Recommended for use with chlorinated hydrocarbons. |
| Neoprene | Variable | Variable | May offer some protection, but Viton™ is superior for this chemical class. |
Note: The breakthrough times and permeation rates are based on data for similar chlorinated hydrocarbons. It is crucial to inspect gloves for any signs of degradation before and during use and to replace them immediately if any compromise is suspected.
Operational Plan: Step-by-Step Guidance
PPE Donning (Putting On) Procedure
Properly donning PPE is critical to creating an effective barrier against chemical exposure.
Experimental Protocol for Donning PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown/Lab Coat: Put on a chemical-resistant lab coat or gown, ensuring it is fully buttoned or tied.
-
Respirator/Mask: If required, don a NIOSH-approved respirator with an organic vapor cartridge. Ensure a proper fit check is performed.
-
Goggles/Face Shield: Put on chemical splash goggles. If there is a significant splash risk, also wear a face shield.
-
Gloves: Don the appropriate chemical-resistant gloves (Viton™ recommended). Ensure the glove cuffs are pulled up over the sleeves of the lab coat.
PPE Doffing (Taking Off) Procedure
The doffing sequence is designed to minimize the risk of cross-contamination.
Experimental Protocol for Doffing PPE:
-
Remove Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in a designated waste container.
-
Remove Gown/Lab Coat: Unfasten the gown or lab coat. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and fold or roll it into a bundle. Dispose of it in the designated waste container.
-
Perform Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Remove Goggles/Face Shield: Remove eye and face protection from the back by lifting the head strap. Avoid touching the front of the goggles or face shield. Place in a designated area for decontamination or disposal.
-
Remove Respirator/Mask: Grasp the straps and pull them away from your head without touching the front of the respirator or mask. Dispose of it in the designated waste container.
-
Perform Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container. The container should be marked as "Hazardous Waste: Halogenated Organic Solvents."
-
Solid Waste: Any solid materials contaminated with this compound (e.g., gloves, absorbent pads, paper towels) must also be disposed of as hazardous waste. Collect these materials in a separate, clearly labeled, and sealed container.
-
Empty Containers: "Empty" containers that held this compound are also considered hazardous waste unless properly triple-rinsed. The rinsate from the first rinse must be collected and disposed of as hazardous waste.
Disposal Workflow
Disposal Protocol:
-
Segregate: At the point of generation, separate waste containing this compound from non-halogenated and other types of waste.
-
Label: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.
-
Store: Keep waste containers securely closed in a designated and well-ventilated satellite accumulation area.
-
Request Pickup: Once the container is full, or on a regular schedule, arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
-
Professional Disposal: Do not attempt to dispose of this chemical down the drain or in regular trash. It must be handled and disposed of by a licensed hazardous waste management company.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
